MTIC
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(2-methyliminohydrazinyl)-1H-imidazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N6O/c1-7-11-10-5-3(4(6)12)8-2-9-5/h2H,1H3,(H2,6,12)(H,7,10)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVBPAIHFZZKRGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=NNC1=C(NC=N1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40955666 | |
| Record name | 5-(3-Methyltriaz-2-en-1-yl)-1H-imidazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40955666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3413-72-7 | |
| Record name | 5-(3-Methyltriazen-1-yl)imidazole-4-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3413-72-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(3-Methyl-1-triazeno)imidazole-4-carboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003413727 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MTIC | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407347 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-(3-Methyltriaz-2-en-1-yl)-1H-imidazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40955666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(methylaminodiazenyl)-1H-imidazole-4-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MTIC | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PYY6H17XIV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of MTIC in DNA Repair Deficient Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(3-methyl-1-triazeno)imidazole-4-carboxamide (MTIC) is the active metabolite of the alkylating agents dacarbazine and temozolomide, which are pivotal in the treatment of various cancers, including melanoma and glioblastoma. This compound exerts its cytotoxic effects by methylating DNA, leading to the formation of various DNA adducts. The cellular response to this damage is critically dependent on the integrity of DNA repair pathways. This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a particular focus on its effects in cells deficient in key DNA repair pathways. Understanding these mechanisms is crucial for developing novel therapeutic strategies and overcoming drug resistance.
This compound-Induced DNA Adducts
This compound is a potent methylating agent that transfers a methyl group to various nucleophilic sites on DNA bases. The three primary and most clinically relevant DNA adducts formed by this compound are:
-
O6-methylguanine (O6-MeG): Comprising approximately 5-10% of total adducts, O6-MeG is the most cytotoxic and mutagenic lesion.[1] It mispairs with thymine instead of cytosine during DNA replication, leading to G:C to A:T transition mutations.[2]
-
N7-methylguanine (N7-MeG): This is the most abundant adduct, accounting for 60-80% of all methylation events.[1]
-
N3-methyladenine (N3-MeA): This adduct constitutes about 10-20% of the total lesions.[1]
The formation and subsequent repair of these adducts trigger distinct cellular responses that determine the ultimate fate of the cell.
The Role of DNA Repair Pathways in this compound Cytotoxicity
The cellular sensitivity to this compound is intricately linked to the status of several DNA repair pathways. Deficiencies in these pathways can either sensitize or, paradoxically, confer resistance to this compound-induced cell death.
O6-Methylguanine-DNA Methyltransferase (MGMT)
O6-methylguanine-DNA methyltransferase (MGMT) is a suicide enzyme that directly reverses the O6-MeG lesion by transferring the methyl group to one of its own cysteine residues.[3] This direct repair mechanism is a primary determinant of cellular resistance to this compound.
-
MGMT-Proficient Cells: In cells with functional MGMT, the O6-MeG adducts are efficiently repaired, leading to a high tolerance to this compound and its parent drugs.[4][5]
-
MGMT-Deficient Cells: Cells lacking MGMT expression, often due to promoter hypermethylation, are unable to repair O6-MeG adducts.[4][5] This leads to the persistence of these lesions, resulting in increased cytotoxicity and sensitivity to this compound.[1][6]
Mismatch Repair (MMR)
The Mismatch Repair (MMR) system recognizes and corrects base-base mismatches and insertion-deletion loops that arise during DNA replication and recombination.[7] In the context of this compound-induced damage, the MMR pathway plays a complex and crucial role in processing O6-MeG:T mispairs.
-
MMR-Proficient Cells: In MGMT-deficient and MMR-proficient cells, the MMR system recognizes the O6-MeG:T mispair during DNA replication. Instead of repairing the lesion, the MMR machinery engages in futile cycles of repair, leading to persistent single-strand breaks and eventual DNA double-strand breaks (DSBs), which trigger apoptosis.[3][8] This is the primary mechanism of this compound-induced cytotoxicity in sensitive tumors.
-
MMR-Deficient Cells: Paradoxically, cells with a deficient MMR system are tolerant to O6-MeG lesions.[9] The MMR system's inability to recognize the O6-MeG:T mispair prevents the initiation of the futile repair cycles. Consequently, the cells can tolerate the adducts, albeit at the cost of increased mutagenesis, leading to resistance to this compound.[10]
Base Excision Repair (BER)
The Base Excision Repair (BER) pathway is responsible for repairing the N7-MeG and N3-MeA adducts, which are the most abundant lesions induced by this compound.[8][11]
-
The BER pathway is initiated by DNA glycosylases that recognize and excise the methylated bases, creating an apurinic/apyrimidinic (AP) site.
-
This AP site is then processed by AP endonuclease, followed by DNA polymerase and DNA ligase to restore the correct DNA sequence.[12]
-
While N7-MeG and N3-MeA are less cytotoxic than O6-MeG, their high abundance means that a functional BER pathway is critical for cell survival. Inhibition of BER, for instance by PARP inhibitors, can potentiate the cytotoxicity of this compound, especially in MMR-deficient cells where the O6-MeG pathway is tolerated.[8][13]
Homologous Recombination (HR)
Homologous Recombination (HR) is a major pathway for the high-fidelity repair of DNA double-strand breaks (DSBs).[14][15] DSBs are a downstream consequence of this compound-induced damage, arising from the processing of O6-MeG adducts by the MMR system or from the collapse of replication forks at unrepaired N-methylated adducts.
-
HR-Proficient Cells: In cells with a functional HR pathway, the DSBs generated by this compound can be efficiently repaired, contributing to cell survival and resistance.[2]
-
HR-Deficient Cells: Cells with deficiencies in HR proteins, such as BRCA1 and BRCA2, are more sensitive to agents that induce DSBs.[16][17] Therefore, HR-deficient cells are expected to exhibit increased sensitivity to this compound, particularly in combination with inhibitors of other repair pathways like PARP inhibitors, which lead to an accumulation of DSBs.[16][18]
Quantitative Data on Cellular Sensitivity to Temozolomide (this compound Precursor)
The following tables summarize the half-maximal inhibitory concentration (IC50) values of temozolomide in various cancer cell lines with different DNA repair capacities. These values provide a quantitative measure of cellular sensitivity.
Table 1: Temozolomide IC50 Values in MGMT-Proficient vs. MGMT-Deficient Glioma Cell Lines
| Cell Line | MGMT Status | Temozolomide IC50 (µM) | Reference |
| A172 | Deficient | 14.1 ± 1.1 | [1] |
| LN229 | Deficient | 14.5 ± 1.1 | [1] |
| SF268 | Proficient | 147.2 ± 2.1 | [1] |
| SK-N-SH | Proficient | 234.6 ± 2.3 | [1] |
| U87 | Proficient | ~230 (median) | [19] |
| T98G | Proficient | ~438 (median) | [19] |
Table 2: Temozolomide IC50 Values in MMR-Proficient vs. MMR-Deficient Colorectal Cancer Cell Lines
| Cell Line | MMR Status | Temozolomide IC50 (µM) | Reference |
| HCT-116 | Deficient (hMLH1) | Resistant | [20] |
| RKO | Deficient (hMLH1) | Resistant | [20] |
| HT-29 | Proficient | Sensitive | [20] |
| LoVo | Deficient (hMSH2) | Resistant | [7] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound-Induced DNA Damage and Repair
Caption: this compound action and DNA repair pathways.
Experimental Workflow for Assessing this compound Cytotoxicity
Caption: Experimental workflow for this compound.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of this compound concentrations for the desired time period (e.g., 24, 48, 72 hours). Include untreated control wells.
-
MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
DNA Damage Assessment (Comet Assay)
Principle: The single-cell gel electrophoresis (comet) assay is a sensitive method for detecting DNA strand breaks in individual cells. Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing breaks and fragments, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.
Protocol:
-
Cell Preparation: Harvest cells after this compound treatment and resuspend them in ice-cold PBS at a concentration of 1 x 105 cells/mL.
-
Slide Preparation: Mix cell suspension with low-melting-point agarose and spread the mixture onto a pre-coated microscope slide. Allow the agarose to solidify.
-
Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergents) for at least 1 hour at 4°C to lyse the cells and unfold the DNA.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank filled with cold alkaline electrophoresis buffer (pH > 13) for 20-40 minutes to unwind the DNA. Then, apply a voltage (e.g., 25 V) for 20-30 minutes.
-
Neutralization and Staining: Neutralize the slides with a neutralization buffer and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images using specialized software to quantify the extent of DNA damage (e.g., tail moment, % DNA in tail).
Detection of DNA Double-Strand Breaks (γH2AX Staining)
Principle: Phosphorylation of the histone variant H2AX on serine 139 (γH2AX) is one of the earliest events in the cellular response to DNA double-strand breaks (DSBs). Immunofluorescence staining with an antibody specific for γH2AX allows for the visualization and quantification of DSBs as distinct nuclear foci.
Protocol:
-
Cell Culture and Treatment: Grow cells on coverslips and treat with this compound.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.
-
Blocking: Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS) for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against γH2AX overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging and Quantification: Acquire images using a fluorescence microscope and quantify the number of γH2AX foci per nucleus using image analysis software.
Analysis of DNA Repair Protein Levels (Western Blotting)
Principle: Western blotting is a technique used to detect specific proteins in a sample. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein.
Protocol:
-
Protein Extraction: Lyse this compound-treated and control cells in a suitable lysis buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size by running the lysates on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies against the DNA repair proteins of interest (e.g., MGMT, MSH2, MLH1, PARP1, RAD51).
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to compare protein levels between samples.
Conclusion
The cytotoxic action of this compound is a complex process that is heavily influenced by the DNA repair capacity of the cell. A thorough understanding of the interplay between this compound-induced DNA adducts and the MGMT, MMR, BER, and HR pathways is essential for predicting treatment response and developing strategies to overcome resistance. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to investigate the mechanism of action of this compound and to explore novel therapeutic approaches that exploit the DNA repair deficiencies often found in cancer cells.
References
- 1. Temozolomide Resistance in Glioblastoma Cell Lines: Implication of MGMT, MMR, P-Glycoprotein and CD133 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Deficient MGMT and proficient hMLH1 expression renders gallbladder carcinoma cells sensitive to alkylating agents through G2-M cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhanced MGMT expression contributes to temozolomide resistance in glioma stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhanced MGMT expression contributes to temozolomide resistance in glioma stem-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Temozolomide sensitizes MGMT-deficient tumor cells to ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Temozolomide Treatment Alters Mismatch Repair and Boosts Mutational Burden in Tumor and Blood of Colorectal Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. NP-1867 functionally inhibits MMR in cell lines | BioWorld [bioworld.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Cells deficient in base-excision repair reveal cancer hallmarks originating from adjustments to genetic instability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Overcoming temozolomide resistance in glioblastoma via dual inhibition of NAD+ biosynthesis and base excision repair - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Multiomics analysis of homologous recombination deficiency across cancer types - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. oncotarget.com [oncotarget.com]
- 17. ATR inhibition reverses the resistance of homologous recombination deficient MGMTlow/MMRproficient cancer cells to temozolomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Temozolomide sensitivity of malignant glioma cell lines – a systematic review assessing consistencies between in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Microsatellite instability due to hMLH1 deficiency is associated with increased cytotoxicity to irinotecan in human colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the DNA Alkylation Process of 5-(3-Methyl-1-triazeno)imidazole-4-carboxamide (MTIC)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the DNA alkylation process mediated by 5-(3-methyl-1-triazeno)imidazole-4-carboxamide (MTIC), the active metabolite of the chemotherapeutic agent temozolomide (TMZ). The document details the mechanism of action, quantitative aspects of its activity, experimental protocols for its study, and the cellular signaling pathways it triggers.
Introduction to this compound and its Role in Chemotherapy
Temozolomide is an oral alkylating agent used in the treatment of glioblastoma multiforme and anaplastic astrocytoma.[1][2] It is a prodrug that is stable at acidic pH but undergoes spontaneous, non-enzymatic hydrolysis at physiological pH (7.4) to its active metabolite, this compound.[2][3] this compound is a highly unstable intermediate with a short half-life, which further decomposes to a methyldiazonium cation, the ultimate alkylating species responsible for the cytotoxic effects of temozolomide.[3][4]
The Chemical Cascade: From Temozolomide to DNA Alkylation
The activation of temozolomide and subsequent DNA alkylation by this compound is a multi-step process that occurs spontaneously in the body.
2.1. Conversion of Temozolomide to this compound
At physiological pH, the imidazotetrazine ring of temozolomide opens to form this compound. This conversion is a critical step for the drug's activity and occurs with a half-life of approximately 1.8 hours for temozolomide in plasma.[5]
2.2. Decomposition of this compound and Formation of the Methyldiazonium Ion
This compound is highly unstable and rapidly decomposes, with a half-life of about 2 minutes, into 5-aminoimidazole-4-carboxamide (AIC) and the highly electrophilic methyldiazonium ion.[5] This reactive cation is the species that directly methylates DNA.
DNA Adduct Formation by this compound
The methyldiazonium ion generated from this compound is a potent methylating agent that reacts with nucleophilic sites on DNA bases. The primary targets are guanine and adenine residues, leading to the formation of several DNA adducts.
The relative abundance of these adducts is as follows:
-
N7-methylguanine (N7-MeG): This is the most prevalent adduct, accounting for 60-80% of the total methylation events.[5][6]
-
N3-methyladenine (N3-MeA): This adduct constitutes approximately 10-20% of the total methylations.[5][6]
-
O6-methylguanine (O6-MeG): While being the least abundant adduct at 5-10%, O6-MeG is the most cytotoxic and is primarily responsible for the anti-tumor activity of temozolomide.[5][7]
| DNA Adduct | Relative Abundance (%) | Primary Cellular Response |
| N7-methylguanine (N7-MeG) | 60 - 80 | Base Excision Repair (BER) |
| N3-methyladenine (N3-MeA) | 10 - 20 | Base Excision Repair (BER) |
| O6-methylguanine (O6-MeG) | 5 - 10 | Direct reversal by MGMT, Mismatch Repair (MMR) |
Table 1: Summary of this compound-induced DNA adducts and their primary cellular responses.
Cytotoxicity and Cellular Response to this compound-Induced DNA Damage
The formation of DNA adducts by this compound triggers a cascade of cellular responses, ultimately leading to cell cycle arrest and apoptosis in cancer cells.
4.1. The Critical Role of O6-Methylguanine
The O6-methylguanine adduct is highly mutagenic and cytotoxic. During DNA replication, DNA polymerase often mispairs O6-MeG with thymine instead of cytosine. This O6-MeG:T mismatch is recognized by the Mismatch Repair (MMR) system.[8] However, the MMR system's attempt to repair this mismatch is futile, as it repeatedly excises the thymine and re-inserts another thymine opposite the O6-MeG. This futile cycle of repair leads to persistent DNA single-strand breaks, which can then be converted into lethal double-strand breaks during subsequent replication, triggering apoptosis.[8]
4.2. Repair of N7-Methylguanine and N3-Methyladenine
The more abundant N7-MeG and N3-MeA adducts are primarily repaired by the Base Excision Repair (BER) pathway.[8] While these lesions can contribute to cytotoxicity if present in high numbers, they are generally less lethal than the O6-MeG adduct.
4.3. The MGMT Resistance Mechanism
A key mechanism of resistance to temozolomide is the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT). MGMT can directly remove the methyl group from the O6 position of guanine, transferring it to one of its own cysteine residues.[1] This action repairs the DNA lesion before it can trigger the MMR-mediated cytotoxic cascade. Tumors with high levels of MGMT expression are therefore often resistant to temozolomide therapy.
Quantitative Data on Temozolomide Activity
The cytotoxic efficacy of temozolomide, and by extension this compound, is typically quantified by the half-maximal inhibitory concentration (IC50) in various cancer cell lines. These values can vary significantly depending on the cell line's MGMT status and other genetic factors.
| Cell Line | MGMT Status | Temozolomide IC50 (µM) | Reference |
| A172 | Low/Negative | 14.1 ± 1.1 | [9] |
| LN229 | Low/Negative | 14.5 ± 1.1 | [9] |
| SF268 | High | 147.2 ± 2.1 | [9] |
| SK-N-SH | High | 234.6 ± 2.3 | [9] |
| U87 MG | Varies | 230.0 (median, 72h) | [10] |
| T98G | High | 438.3 (median, 72h) | [10] |
| Patient-derived cell lines | Varies | 220 (median, 72h) | [10] |
Table 2: IC50 values of temozolomide in various glioblastoma cell lines.
Experimental Protocols
6.1. Quantification of DNA Adducts by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This is the gold standard for accurately quantifying specific DNA adducts.
-
DNA Isolation: Genomic DNA is extracted from cells or tissues treated with temozolomide using standard phenol-chloroform extraction or commercial kits.
-
DNA Hydrolysis: The isolated DNA is enzymatically digested to individual nucleosides using a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase.
-
LC-MS/MS Analysis: The nucleoside mixture is separated by high-performance liquid chromatography (HPLC) and analyzed by a tandem mass spectrometer. The mass spectrometer is set to detect the specific mass-to-charge ratios of the methylated nucleosides (e.g., N7-methyl-2'-deoxyguanosine, O6-methyl-2'-deoxyguanosine) and their unmethylated counterparts.
-
Quantification: The amount of each adduct is quantified by comparing its peak area to that of a known amount of a stable isotope-labeled internal standard.
6.2. Measurement of DNA Damage by the Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.
-
Cell Preparation: A single-cell suspension is prepared from the treated cells.
-
Embedding in Agarose: The cells are mixed with low-melting-point agarose and layered onto a microscope slide.
-
Lysis: The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).
-
Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA and then subjected to electrophoresis. DNA with strand breaks will migrate out of the nucleoid, forming a "comet tail."
-
Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., SYBR Green) and visualized using a fluorescence microscope.
-
Analysis: The extent of DNA damage is quantified by measuring the length and intensity of the comet tail relative to the head.
Signaling Pathways Activated by this compound-Induced DNA Damage
The different types of DNA adducts generated by this compound activate distinct DNA damage response (DDR) pathways.
7.1. O6-Methylguanine Signaling Cascade
The recognition of the O6-MeG:T mispair by the MMR proteins (MSH2/MSH6) initiates a signaling cascade that involves the activation of ATR (Ataxia Telangiectasia and Rad3-related) and Chk1 kinases. This leads to cell cycle arrest, primarily at the G2/M checkpoint, and ultimately triggers the intrinsic apoptotic pathway through the activation of caspases.
7.2. N7-Methylguanine and N3-Methyladenine Repair Pathway
The BER pathway is initiated by DNA glycosylases that recognize and excise the methylated bases. This creates an apurinic/apyrimidinic (AP) site, which is then processed by AP endonuclease, DNA polymerase, and DNA ligase to restore the correct DNA sequence. If the BER pathway is overwhelmed, the accumulation of these lesions can also contribute to cell cycle arrest and cell death.
Conclusion
This compound is the key mediator of the therapeutic effects of temozolomide, exerting its cytotoxicity through the alkylation of DNA. The formation of O6-methylguanine is the critical event that, in MMR-proficient and MGMT-deficient cells, leads to a futile repair cycle, DNA double-strand breaks, and apoptosis. Understanding the intricate details of the this compound DNA alkylation process, the cellular responses it elicits, and the mechanisms of resistance is paramount for the development of more effective therapeutic strategies for glioblastoma and other malignancies. This guide provides a foundational understanding for researchers and clinicians working to advance the treatment of these challenging cancers.
References
- 1. Apoptotic signaling in response to a single type of DNA lesion, O(6)-methylguanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Contributions of DNA repair and damage response pathways to the non-linear genotoxic responses of alkylating agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PDIA3P1 promotes Temozolomide resistance in glioblastoma by inhibiting C/EBPβ degradation to facilitate proneural-to-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of Biologically Active DNA Alkylation in Temozolomide-Exposed Glioblastoma Cell Lines by Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry: Method Development and Recommendations for Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. O6-methylguanine-DNA methyltransferase modulates cisplatin-induced DNA double-strand breaks by targeting the homologous recombination pathway in nasopharyngeal carcinoma - ProQuest [proquest.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Role of MTIC in Inducing Apoptosis in Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Core Objective: This document provides a comprehensive technical overview of the mechanisms by which 5-(3-methyl-1-triazeno)imidazole-4-carboxamide (MTIC) induces apoptosis in cancer cells. It details the conversion from its prodrugs, the molecular mechanism of action, the subsequent signaling cascades, and the experimental protocols used for its study.
Introduction to this compound and its Prodrugs
5-(3-methyl-1-triazeno)imidazole-4-carboxamide (this compound) is the active cytotoxic metabolite responsible for the anticancer activity of two widely used alkylating agents: dacarbazine (DTIC) and temozolomide (TMZ).[1][2][3] While both prodrugs ultimately yield this compound, their activation pathways differ significantly.
-
Dacarbazine (DTIC): Requires metabolic activation in the liver, primarily through the cytochrome P450 enzyme system (CYP1A1, CYP1A2, and CYP2E1), which performs N-demethylation to form this compound.[4][5]
-
Temozolomide (TMZ): Is a prodrug that does not require enzymatic activation. It undergoes spontaneous, non-enzymatic hydrolysis to this compound at physiological pH (pH > 7), allowing for more consistent systemic and central nervous system exposure.[6][7][8]
Once formed, this compound is an unstable intermediate that rapidly decomposes into two components: an inactive 5-aminoimidazole-4-carboxamide (AIC) molecule and the highly reactive methyldiazonium cation .[4][9] This cation is the ultimate alkylating species responsible for inducing DNA damage and triggering programmed cell death.[8]
Core Mechanism: DNA Alkylation and Futile Repair Cycles
The primary mechanism of this compound-induced cytotoxicity is the alkylation (specifically, methylation) of DNA by the methyldiazonium cation.[2] This cation transfers a methyl group to nucleophilic sites on DNA bases, with the most significant lesions occurring at:
-
N3 position of adenine [6]
The O6-methylguanine (O6-MeG) lesion is the most critical for inducing apoptosis.[10] During DNA replication, O6-MeG incorrectly pairs with thymine (T) instead of cytosine (C).[7][9] This O6-MeG:T mispair is recognized by the cell's Mismatch Repair (MMR) system .[9][10]
However, the MMR system can only remove the newly synthesized thymine, leaving the original O6-MeG lesion on the template strand. The DNA polymerase then re-inserts another thymine opposite the O6-MeG, leading to repeated, "futile cycles" of repair.[10] These futile cycles result in persistent single-strand breaks that, upon the next round of replication, collapse into highly lethal DNA double-strand breaks (DSBs).[6][7] It is the accumulation of these DSBs that serves as the primary signal for the initiation of apoptosis.[6][7][10]
Signaling Pathways of this compound-Induced Apoptosis
The DNA damage inflicted by this compound predominantly activates the intrinsic (mitochondrial) pathway of apoptosis, which is heavily reliant on the p53 tumor suppressor and the Bcl-2 family of proteins.[11][12][13]
Key Steps in the Pathway:
-
Damage Sensing and p53 Activation: The presence of extensive DNA double-strand breaks activates sensor kinases like DNA-dependent protein kinase (DNA-PK), which in turn phosphorylate and stabilize the p53 protein.[13]
-
Transcriptional Regulation by p53: Activated p53 functions as a transcription factor, upregulating the expression of several pro-apoptotic members of the Bcl-2 family, most notably Bax , PUMA , and Noxa .[12][14]
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The increased ratio of pro-apoptotic proteins (Bax, Bak) to anti-apoptotic proteins (Bcl-2, Bcl-xL) leads to the oligomerization of Bax and Bak on the mitochondrial outer membrane.[15][16][17] This forms pores, causing MOMP and the release of apoptogenic factors from the mitochondrial intermembrane space into the cytosol.[18]
-
Apoptosome Formation and Initiator Caspase Activation: The key factor released is cytochrome c . In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), which, in the presence of ATP, assembles into a large complex called the apoptosome.[12] The apoptosome recruits and activates Caspase-9 , the primary initiator caspase of the intrinsic pathway.[19]
-
Executioner Caspase Cascade: Activated Caspase-9 cleaves and activates the executioner caspases, primarily Caspase-3 and Caspase-7 .[19][20][21]
-
Execution of Apoptosis: These executioner caspases cleave hundreds of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as cell shrinkage, membrane blebbing, and DNA fragmentation.[22]
Quantitative Data on this compound Prodrug Activity
The cytotoxic efficacy of this compound's parent prodrugs is typically quantified by the half-maximal inhibitory concentration (IC50) or effective concentration (EC50). These values vary significantly depending on the cancer cell line, exposure duration, and the cell's DNA repair capacity.
| Prodrug | Cell Line | IC50/EC50 Value (µM) | Exposure Time | Citation(s) |
| Temozolomide | U87-MG (Glioblastoma) | 230.0 (Median) | 72 hours | [23] |
| Temozolomide | U251 (Glioblastoma) | 176.5 (Median) | 72 hours | [23] |
| Temozolomide | T98G (Glioblastoma) | 438.3 (Median) | 72 hours | [23] |
| Temozolomide | A172 (Glioblastoma) | ~200 - 400 | 72 hours | [24] |
| Temozolomide | U87MG (Glioblastoma) | ~4000 | Not Specified | [25] |
| Dacarbazine | Rat Hepatocytes | 56 | Not Specified | [3] |
Note: IC50 values for temozolomide can range widely, from <50 µM in sensitive cells to >1000 µM in resistant cells, often correlated with the expression of the DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT).[7][24]
Key Experimental Protocols
The study of this compound-induced apoptosis relies on a set of core laboratory techniques to detect the specific hallmarks of programmed cell death.
Annexin V & Propidium Iodide (PI) Assay for Apoptosis Quantification
This flow cytometry-based assay is the gold standard for quantifying apoptosis. It distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, the phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), it can label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by cells with an intact plasma membrane. It can therefore identify late apoptotic or necrotic cells where membrane integrity is compromised.[26][27]
Detailed Protocol:
-
Cell Culture and Treatment: Seed cancer cells at an appropriate density and treat with the desired concentration of dacarbazine, temozolomide, or a vehicle control for a specified time course (e.g., 24, 48, 72 hours).
-
Cell Harvesting: For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect directly. Also, collect the supernatant to include any floating apoptotic cells. Centrifuge the cell suspension at 400-600 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet once with ice-cold Phosphate-Buffered Saline (PBS) and once with 1X Annexin-Binding Buffer.[28]
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin-Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI staining solution.
-
Incubation: Gently vortex the cell suspension and incubate for 15-20 minutes at room temperature, protected from light.
-
Analysis: Add 400 µL of 1X Annexin-Binding Buffer to each tube and analyze immediately by flow cytometry. Excite FITC at 488 nm and detect emission at ~530 nm; excite PI and detect emission at ~617 nm.
-
Data Interpretation:
-
Lower-Left Quadrant (Annexin V- / PI-): Live, viable cells.
-
Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells (rare).
-
TUNEL Assay for DNA Fragmentation
The Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling (TUNEL) assay directly detects the DNA fragmentation that is a hallmark of late-stage apoptosis.[29][30]
Principle: The enzyme Terminal deoxynucleotidyl transferase (TdT) adds labeled dUTPs (e.g., Br-dUTP or FITC-dUTP) to the 3'-hydroxyl ends of fragmented DNA. These incorporated labels can then be visualized by fluorescence microscopy or quantified by flow cytometry.[29][31][32]
Detailed Protocol:
-
Sample Preparation: Prepare cells on slides (for microscopy) or in suspension (for flow cytometry) after treatment with an this compound prodrug.
-
Fixation: Fix cells with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.
-
Permeabilization: This is a critical step to allow the TdT enzyme access to the nucleus. Incubate cells with a permeabilization solution (e.g., 0.1-0.5% Triton X-100 in PBS) for 5-15 minutes on ice.[29]
-
Labeling Reaction: Wash the cells and resuspend in the TdT reaction mix (containing TdT enzyme and fluorescently labeled dUTPs). Incubate for 60 minutes at 37°C in a humidified chamber.[29][31]
-
Washing & Counterstaining: Wash cells thoroughly with PBS to remove unincorporated nucleotides. A nuclear counterstain like DAPI or Hoechst 33342 can be used to visualize all cell nuclei.[30]
-
Analysis: Visualize under a fluorescence microscope. Apoptotic nuclei will show bright fluorescence (e.g., green for FITC-dUTP) against the blue of the DAPI/Hoechst counterstain. Alternatively, analyze the cell population via flow cytometry.
-
Controls: A positive control (pre-treating cells with DNase I) and a negative control (omitting the TdT enzyme from the reaction mix) are essential for validation.[29]
Western Blot Analysis of Apoptotic Proteins
Western blotting is used to detect changes in the expression and cleavage status of key proteins in the apoptotic pathway.
Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with specific antibodies to detect target proteins.[22]
Detailed Protocol:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[33]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[33]
-
SDS-PAGE: Denature an equal amount of protein (e.g., 20-40 µg) from each sample by boiling in Laemmli buffer. Separate the proteins on an SDS-polyacrylamide gel.[34]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[33]
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST for 1 hour to prevent non-specific antibody binding.[33]
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to a target protein overnight at 4°C. Wash the membrane, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[34]
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Key Targets for this compound-Induced Apoptosis:
-
Cleaved Caspase-3: A definitive marker of apoptosis execution. The antibody should specifically detect the cleaved (active) fragment.[22]
-
Cleaved PARP: A key substrate of Caspase-3; its cleavage is a hallmark of apoptosis.[22]
-
Bax and Bcl-2: To assess the ratio of pro- to anti-apoptotic proteins. An increase in the Bax/Bcl-2 ratio is indicative of apoptosis induction.[35]
-
Phospho-p53: To confirm the activation of the DNA damage response pathway.
-
References
- 1. google.com [google.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Synthesis and Molecular-cellular Mechanistic Study of Pyridine Derivative of Dacarbazine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Dacarbazine? [synapse.patsnap.com]
- 5. Dacarbazine - Wikipedia [en.wikipedia.org]
- 6. A Review of Approaches to Potentiate the Activity of Temozolomide against Glioblastoma to Overcome Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Temozolomide and Other Alkylating Agents in Glioblastoma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Temozolomide: An Updated Overview of Resistance Mechanisms, Nanotechnology Advances and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How to sensitize glioblastomas to temozolomide chemotherapy: a gap-centered view - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. abeomics.com [abeomics.com]
- 13. DNA damage-induced apoptosis requires the DNA-dependent protein kinase, and is mediated by the latent population of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. How does p53 induce apoptosis and how does this relate to p53-mediated tumour suppression? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The BCL-2 family: key mediators of the apoptotic response to targeted anti-cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The BCL2 family: from apoptosis mechanisms to new advances in targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Caspase Functions in Cell Death and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Caspases as master regulators of programmed cell death: apoptosis, pyroptosis and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Caspases in cell death, inflammation and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Apoptosis western blot guide | Abcam [abcam.com]
- 23. medrxiv.org [medrxiv.org]
- 24. In Vitro and In Vivo Enhancement of Temozolomide Effect in Human Glioblastoma by Non-Invasive Application of Cold Atmospheric Plasma [mdpi.com]
- 25. In Vitro Radiosensitizing Effects of Temozolomide on U87MG Cell Lines of Human Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 27. biologi.ub.ac.id [biologi.ub.ac.id]
- 28. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 29. clyte.tech [clyte.tech]
- 30. Detection of DNA Fragmentation in Apoptotic Cells by TUNEL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Use TUNEL Assays to Assess DNA Fragmentation | AAT Bioquest [aatbio.com]
- 32. TUNEL Assay to Assess Extent of DNA Fragmentation and Programmed Cell Death in Root Cells under Various Stress Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 33. benchchem.com [benchchem.com]
- 34. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
- 35. Synergistic inhibitory effects of the oxyresveratrol and dacarbazine combination against melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Synthesis and Stability of MTIC (Mito-TEMPOL)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis and stability of MTIC, a mitochondria-targeted antioxidant also known as Mito-TEMPOL. The document details the synthetic pathway, experimental protocols, and stability considerations crucial for its application in research and drug development. All quantitative data are presented in structured tables, and key experimental workflows are visualized using diagrams.
Introduction to this compound (Mito-TEMPOL)
This compound (2,2,6,6-tetramethyl-4-[5-(triphenylphosphonio)pentoxy]piperidin-1-oxy bromide) is a derivative of the nitroxide radical TEMPOL (4-hydroxy-TEMPO). It is specifically designed to accumulate within mitochondria, driven by the large mitochondrial membrane potential. This targeted delivery is achieved by conjugating the TEMPOL moiety to a lipophilic triphenylphosphonium (TPP) cation. Once in the mitochondria, this compound acts as a potent superoxide dismutase (SOD) mimetic, scavenging reactive oxygen species (ROS) at their primary site of production and thus protecting against mitochondrial oxidative stress.
Chemical Synthesis of this compound
The synthesis of this compound is a two-step process that involves the preparation of a phosphonium salt linker followed by its coupling to the TEMPOL core via a Williamson ether synthesis.
Synthesis Pathway Overview
The overall synthetic route involves:
-
Step 1: Synthesis of (5-bromopentyl)triphenylphosphonium bromide. This intermediate is synthesized by the reaction of 1,5-dibromopentane with triphenylphosphine.
-
Step 2: Synthesis of this compound. 4-hydroxy-TEMPO (TEMPOL) is deprotonated with a strong base to form an alkoxide, which then reacts with the phosphonium salt linker from Step 1 to yield the final product, this compound.
Experimental Protocols
2.2.1. Step 1: Synthesis of (5-bromopentyl)triphenylphosphonium bromide
This protocol is adapted from procedures for synthesizing similar alkyltriphenylphosphonium halides.
-
Materials:
-
1,5-dibromopentane
-
Triphenylphosphine (PPh₃)
-
Anhydrous toluene
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine (1.0 eq) in anhydrous toluene.
-
Add 1,5-dibromopentane (1.2 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by TLC for the consumption of triphenylphosphine.
-
During the reaction, a white precipitate of the phosphonium salt will form.
-
After the reaction is complete, cool the mixture to room temperature.
-
Collect the white solid by vacuum filtration.
-
Wash the solid with cold toluene and then with diethyl ether to remove any unreacted starting materials.
-
Dry the product under vacuum to yield (5-bromopentyl)triphenylphosphonium bromide.
-
2.2.2. Step 2: Synthesis of this compound (Mito-TEMPOL)
This protocol is based on the Williamson ether synthesis.
-
Materials:
-
4-hydroxy-TEMPO (TEMPOL)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
(5-bromopentyl)triphenylphosphonium bromide (from Step 1)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
Hexane
-
-
Procedure:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 4-hydroxy-TEMPO (1.0 eq) and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise to the solution. Allow the mixture to stir at 0 °C for 30 minutes, during which hydrogen gas will evolve and the solution will change color as the alkoxide is formed.
-
In a separate flask, dissolve (5-bromopentyl)triphenylphosphonium bromide (1.0 eq) in a minimal amount of anhydrous THF.
-
Add the solution of the phosphonium salt dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, quench it by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, typically using a gradient of methanol in dichloromethane or ethyl acetate/hexane, to yield pure this compound as an orange solid.
-
Quantitative Data and Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Physical State | Estimated Yield |
| 4-hydroxy-TEMPO | C₉H₁₈NO₂ | 172.24 | Orange crystalline solid | - |
| (5-bromopentyl)triphenylphosphonium bromide | C₂₃H₂₅Br₂P | 512.22 | White solid | 85-95% |
| This compound (Mito-TEMPOL) | C₃₂H₄₂BrNO₂P | 583.6 | Orange solid | 60-75% |
Chemical Stability of this compound
The stability of this compound is a critical parameter for its storage, handling, and application in biological assays. As a nitroxide radical and a phosphonium salt, it is susceptible to degradation under certain conditions.
General Stability and Storage
This compound is known to be sensitive to air and light.[1] For long-term storage, it is recommended to keep the solid compound at -20°C, protected from light and moisture.[1] The nitroxide radical can be reduced to the corresponding hydroxylamine (Mito-TEMPOL-H) by biological reducing agents like ascorbate or ubiquinol.[2] This hydroxylamine form can be slowly re-oxidized back to the nitroxide in the presence of oxygen.[2]
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.[3] These studies involve subjecting this compound to stress conditions more severe than those it would typically encounter during storage.
3.2.1. Experimental Protocol for Forced Degradation
-
Objective: To assess the stability of this compound under hydrolytic, oxidative, thermal, and photolytic stress.
-
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Hydrolytic Degradation:
-
Acidic: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Basic: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Neutral: Mix the stock solution with water and incubate at 60°C for 24 hours.
-
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) and keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Expose the solid this compound powder to 70°C in a dry oven for 48 hours.
-
Photolytic Degradation: Expose the this compound solution (in a quartz cuvette) to UV light (e.g., 254 nm) and visible light (in a photostability chamber) for a defined period, following ICH Q1B guidelines.
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples and dilute all samples to a suitable concentration for analysis by a stability-indicating HPLC method. Analyze for the remaining percentage of this compound and the formation of degradation products.
-
Stability-Indicating Analytical Method
A stability-indicating method is a validated analytical procedure that can accurately quantify the drug substance without interference from degradation products, impurities, or excipients.[4] High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is the most common technique.
3.3.1. Example HPLC Method Parameters
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution using:
-
A: 0.1% Trifluoroacetic acid in Water
-
B: 0.1% Trifluoroacetic acid in Acetonitrile
-
-
Gradient: Start with a low percentage of B, and gradually increase to elute this compound and its more nonpolar degradants.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where this compound has significant absorbance (e.g., 220 nm or 265 nm).
-
Column Temperature: 30°C.
Summary of Expected Stability Data
The following table summarizes the expected stability profile of this compound based on its chemical structure. The quantitative data are representative and should be confirmed experimentally.
| Stress Condition | Expected Stability | Potential Degradation Products |
| Acidic Hydrolysis | Likely stable | Minimal degradation expected. |
| Basic Hydrolysis | Potentially susceptible to hydrolysis of the ether linkage | 4-hydroxy-TEMPO and the corresponding phosphonium alcohol. |
| Oxidation | Nitroxide is relatively stable, TPP moiety may oxidize | Triphenylphosphine oxide (TPPO) derivatives. |
| Thermal | Generally stable at moderate temperatures | Decomposition at high temperatures. |
| Photolysis | Susceptible to degradation under UV light | Complex mixture of photoproducts. |
Conclusion
This guide provides a detailed framework for the synthesis and stability assessment of this compound (Mito-TEMPOL). The two-step synthesis is robust, relying on well-established organic reactions. Understanding the stability profile of this compound is paramount for its reliable use as a research tool and for any future therapeutic development. The provided protocols and workflows offer a solid foundation for researchers to produce and characterize this important mitochondria-targeted antioxidant.
References
An In-depth Technical Guide to the Enzymatic Conversion of Dacarbazine to MTIC
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dacarbazine (DTIC), a widely utilized antineoplastic agent, is a prodrug that requires metabolic activation to exert its cytotoxic effects.[1][2][3] Its clinical efficacy, particularly in the treatment of malignant melanoma and Hodgkin's lymphoma, is entirely dependent on its conversion to the active metabolite, 5-(3-methyl-1-triazeno)imidazole-4-carboxamide (MTIC).[4][5][6] This bioactivation is a multi-step process primarily mediated by the cytochrome P450 (P450) superfamily of enzymes in the liver.[1][2] Understanding the nuances of this enzymatic conversion is critical for optimizing therapeutic strategies, predicting patient response, and developing novel drug delivery systems. This guide provides a detailed overview of the metabolic pathway, the key enzymes involved, quantitative kinetic data, and the experimental protocols used to investigate this crucial biotransformation.
The Metabolic Activation Pathway of Dacarbazine
The conversion of dacarbazine to its ultimate alkylating species is a cascade of enzymatic and non-enzymatic reactions. The process begins with an oxidative N-demethylation catalyzed by cytochrome P450 enzymes.[7][8]
-
Oxidative N-demethylation: Dacarbazine is first hydroxylated by P450 enzymes on one of its N-methyl groups to form a reactive carbinolamine intermediate, 5-[3-hydroxymethyl-3-methyl-triazen-1-yl]-imidazole-4-carboxamide (HMthis compound).[1][9][10]
-
Formation of this compound: HMthis compound is chemically unstable and spontaneously, in a non-enzymatic step, eliminates formaldehyde to yield the active metabolite, this compound.[7][10][11]
-
Generation of the Alkylating Agent: this compound is also a short-lived species.[3] It rapidly decomposes to form 5-aminoimidazole-4-carboxamide (AIC), a major metabolite found in plasma and urine, and the highly reactive methyldiazonium ion.[8][11][12] This methyl cation is the ultimate electrophilic species responsible for the methylation of DNA, primarily at the O6 and N7 positions of guanine, leading to DNA damage and cell death.[2][3][4]
References
- 1. Metabolic activation of dacarbazine by human cytochromes P450: the role of CYP1A1, CYP1A2, and CYP2E1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Dacarbazine? [synapse.patsnap.com]
- 3. Synthesis and Molecular-cellular Mechanistic Study of Pyridine Derivative of Dacarbazine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Dacarbazine - Wikipedia [en.wikipedia.org]
- 6. Comparison of the cytotoxicity in vitro of temozolomide and dacarbazine, prodrugs of 3-methyl-(triazen-1-yl)imidazole-4-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Metabolic Pathway of Temozolomide to MTIC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Temozolomide (TMZ) is a crucial oral alkylating agent utilized in the treatment of aggressive brain tumors, most notably glioblastoma and anaplastic astrocytoma.[1] Its efficacy is rooted in its ability to cross the blood-brain barrier and methylate DNA, ultimately inducing tumor cell death.[2][3][4] A comprehensive understanding of its metabolic activation is paramount for optimizing its therapeutic potential and overcoming resistance mechanisms. This guide provides a detailed exploration of the metabolic conversion of the prodrug temozolomide into its active metabolite, 5-(3-methyl-1-triazeno)imidazole-4-carboxamide (MTIC).
The Metabolic Pathway: A Spontaneous Conversion
Unlike many chemotherapeutic agents that require enzymatic activation, temozolomide's conversion to this compound is a non-enzymatic process.[5] This spontaneous hydrolysis occurs at physiological pH (pH > 7.0).[6][7][8][9] TMZ remains stable under acidic conditions (pH ≤ 5.0) but readily converts to the active this compound in the neutral to alkaline environment of the bloodstream.[2][7]
The conversion process involves the opening of the imidazotetrazine ring of TMZ to form this compound.[2] This active metabolite is highly unstable and rapidly decomposes to form two key products: 5-aminoimidazole-4-carboxamide (AIC) and a highly reactive methyldiazonium cation.[6][8][10] It is this methyldiazonium cation that serves as the ultimate alkylating agent, transferring a methyl group to the DNA of cancer cells.[6]
The primary targets for methylation on the DNA are the N7 and O6 positions of guanine, as well as the N3 position of adenine.[11] The methylation at the O6 position of guanine is considered the most critical cytotoxic lesion, as it leads to base pair mismatching during DNA replication and subsequent induction of apoptosis.[4][8]
Pharmacokinetics of Temozolomide and this compound
The pharmacokinetic profiles of both TMZ and its active metabolite this compound are critical to understanding its clinical activity.
| Parameter | Temozolomide (TMZ) | 5-(3-methyl-1-triazeno)imidazole-4-carboxamide (this compound) |
| Bioavailability | Almost 100%[2][7] | - |
| Time to Peak Plasma Concentration (Tmax) | ~1 hour[7][12] | ~1 hour[13] |
| Plasma Half-life (t1/2) | 1.8 hours[1][6] | 88 minutes[13] |
| Protein Binding | 10-20%[1][2] | - |
| Metabolite Peak Plasma Concentration (as % of TMZ) | - | 2.6% (range, 1.6-4.6%)[13] |
| Metabolite AUC (as % of TMZ) | - | 2.2% (range, 0.8-3.6%)[13][14] |
Table 1: Summary of key pharmacokinetic parameters for temozolomide and this compound.
Experimental Protocols
Quantification of this compound in Plasma
A sensitive and specific method for determining this compound levels in plasma involves reverse-phase high-pressure liquid chromatography (HPLC).[13]
Protocol:
-
Sample Collection and Processing: Due to the poor stability of this compound under physiological conditions, rapid specimen processing is crucial.[13] Blood samples should be collected and immediately centrifuged to obtain plasma.
-
Protein Precipitation: Plasma proteins are precipitated by the addition of methanol.[13]
-
Storage: The resulting methanolic supernatant should be stored at -70°C to ensure the stability of this compound.[13]
-
HPLC Analysis: The supernatant is then analyzed using reverse-phase HPLC to quantify the concentration of this compound.[13]
In Vitro Cytotoxicity Assays
To assess the cytotoxic effects of TMZ and this compound on cancer cell lines, standard cell viability assays can be employed.
Protocol (MTT Assay):
-
Cell Seeding: Plate cancer cells (e.g., glioblastoma cell lines) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of TMZ or this compound for a specified period (e.g., 72 hours).[15]
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Visualizing the Metabolic Pathway and Experimental Workflow
Metabolic Pathway of Temozolomide to this compound
Caption: Spontaneous conversion of Temozolomide to its active metabolite this compound.
Experimental Workflow for this compound Quantification
Caption: Workflow for the quantification of this compound in plasma samples.
References
- 1. Temozolomide - Wikipedia [en.wikipedia.org]
- 2. Temozolomide: An Updated Overview of Resistance Mechanisms, Nanotechnology Advances and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Temozolomide? [synapse.patsnap.com]
- 4. Mechanisms of temozolomide resistance in glioblastoma - a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Temozolomide and Other Alkylating Agents in Glioblastoma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. In search of effective therapies to overcome resistance to Temozolomide in brain tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Review of Approaches to Potentiate the Activity of Temozolomide against Glioblastoma to Overcome Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Pharmacokinetics of 3-methyl-(triazen-1-yl)imidazole-4-carboximide following administration of temozolomide to patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. fda.gov [fda.gov]
- 15. Frontiers | Modified Adenosines Sensitize Glioblastoma Cells to Temozolomide by Affecting DNA Methyltransferases [frontiersin.org]
Foundational Research on the Antitumor Activity of MTIC: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides an in-depth overview of the foundational research establishing the antitumor activity of 5-(3-methyl-1-triazeno)imidazole-4-carboxamide (MTIC). This compound is the crucial, biologically active metabolite of the chemotherapeutic agents dacarbazine (DTIC) and temozolomide (TMZ). Its potent cytotoxic effects stem from its ability to act as a powerful DNA methylating agent, a discovery that has been fundamental to the development and understanding of these widely used cancer therapies. This document details the core mechanism of action, summarizes key quantitative data from seminal studies, outlines the experimental protocols used in this foundational research, and visualizes the critical biochemical pathways and experimental workflows.
Core Mechanism of Antitumor Activity
The antitumor activity of this compound is primarily attributed to its function as an alkylating agent that introduces methyl groups onto DNA bases. This process, known as DNA methylation, disrupts the normal functions of DNA, leading to cell cycle arrest and programmed cell death (apoptosis).
Bioactivation of Prodrugs to this compound
This compound is not administered directly but is generated in vivo from its prodrugs, dacarbazine and temozolomide.
-
Dacarbazine (DTIC): Dacarbazine requires metabolic activation in the liver. This process is initiated by cytochrome P450 enzymes, primarily CYP1A1, CYP1A2, and CYP2E1, which catalyze the N-demethylation of dacarbazine to form a short-lived intermediate, 5-(3-hydroxymethyl-3-methyl-1-triazeno)imidazole-4-carboxamide (HMthis compound). HMthis compound then spontaneously decomposes to yield this compound and formaldehyde.[1][2][3]
-
Temozolomide (TMZ): In contrast to dacarbazine, temozolomide undergoes spontaneous, non-enzymatic hydrolysis at physiological pH to form this compound.[4] This conversion does not require hepatic metabolism, allowing for more consistent systemic exposure to the active compound.
DNA Methylation by this compound
Once formed, this compound is a highly reactive molecule that releases a methyldiazonium cation. This cation is a potent electrophile that readily reacts with nucleophilic sites on DNA bases. The primary targets for methylation are the O6 and N7 positions of guanine residues.[5]
The methylation of guanine at the O6 position (forming O6-methylguanine) is the most critical lesion for the cytotoxic effects of this compound.[6][7] This altered base has a propensity to mispair with thymine during DNA replication.
Induction of Apoptosis
The presence of O6-methylguanine-thymine mismatches triggers the DNA mismatch repair (MMR) system.[7][8][9] However, instead of repairing the lesion, the MMR system's futile attempts to excise the mismatched thymine lead to the creation of DNA single- and double-strand breaks.[8][10] These irreparable DNA strand breaks are a potent signal for the initiation of the intrinsic apoptotic pathway. This pathway is characterized by the involvement of the p53 tumor suppressor protein and the Fas/CD95/Apo-1 receptor, ultimately leading to the activation of caspases and the execution of programmed cell death.[7][8]
A critical factor in the cellular response to this compound is the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT). MGMT can directly remove the methyl group from the O6 position of guanine, thereby repairing the DNA damage before it can trigger apoptosis. High levels of MGMT in tumor cells are a primary mechanism of resistance to dacarbazine and temozolomide.
Quantitative Data from Foundational Studies
The following table summarizes key quantitative data from a foundational study investigating the cytotoxicity of this compound in various human tumor cell lines. This study highlighted the correlation between the levels of the DNA repair enzyme O6-alkylguanine-DNA alkyltransferase (O6AT, now known as MGMT) and cellular resistance to this compound.
| Cell Line | O6AT Activity (fmol/mg protein) | This compound IC50 (µM) | Reference |
| HT29 (colon carcinoma) | 135 | 650 | |
| A549 (lung carcinoma) | 40 | 210 | |
| VA13 (SV40 transformed lung fibroblast) | <5 | 15 |
Signaling Pathways and Experimental Workflows
This compound Bioactivation and Mechanism of Action
Caption: Bioactivation of Dacarbazine and Temozolomide to this compound and subsequent DNA methylation.
O6-Methylguanine Induced Apoptotic Pathway
Caption: Signaling cascade from O6-methylguanine DNA damage to apoptosis.
Experimental Protocols
The foundational research on this compound's antitumor activity relied on several key experimental techniques to characterize its effects on cancer cells. Below are detailed methodologies for these pivotal experiments.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12][13]
Principle: Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The formazan is then solubilized, and its concentration is determined by spectrophotometry. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁵ cells/well) in a final volume of 100 µL of culture medium per well. Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the this compound solutions at various concentrations. Include untreated control wells containing only culture medium. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630-690 nm is often used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of this compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.
DNA Damage Assessment (Comet Assay)
The single-cell gel electrophoresis, or comet assay, is a sensitive method for detecting DNA strand breaks in individual cells.[14][15][16][17]
Principle: Cells are embedded in agarose on a microscope slide, lysed to remove membranes and proteins, leaving behind the DNA-containing nucleoid. The slides are then subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleoid, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.
Protocol:
-
Cell Preparation: After treatment with this compound for a specified time, harvest the cells and resuspend them in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL.
-
Slide Preparation: Mix the cell suspension with low-melting-point agarose and pipette onto a pre-coated microscope slide. Allow the agarose to solidify.
-
Lysis: Immerse the slides in a cold, freshly prepared lysis solution (containing high salt and detergents) and incubate at 4°C for at least 1 hour to lyse the cells and unfold the DNA.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank filled with a fresh, cold alkaline electrophoresis buffer (pH > 13) for 20-40 minutes to allow the DNA to unwind. Perform electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes.
-
Neutralization and Staining: Neutralize the slides with a neutralization buffer and then stain the DNA with a fluorescent dye such as propidium iodide or SYBR Green.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. Quantify the DNA damage by measuring the tail length, tail intensity, and tail moment using specialized image analysis software.
Apoptosis Detection (Annexin V/Propidium Iodide Staining with Flow Cytometry)
This method distinguishes between viable, apoptotic, and necrotic cells based on changes in the plasma membrane.[18][19][20][21]
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to label apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with this compound for the desired time. Harvest both adherent and floating cells, and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorescein-conjugated Annexin V and a low concentration of PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (less common).
-
-
Data Analysis: Quantify the percentage of cells in each quadrant of the flow cytometry plot to determine the proportion of apoptotic and necrotic cells.
Conclusion
The foundational research on this compound has unequivocally established it as the key cytotoxic metabolite of dacarbazine and temozolomide. Its mechanism of action, centered on the methylation of DNA at the O6 position of guanine, leads to a cascade of events including futile mismatch repair, the formation of DNA double-strand breaks, and the induction of apoptosis. The experimental methodologies outlined in this guide were instrumental in elucidating these fundamental processes. The quantitative data derived from these early studies continue to inform our understanding of the efficacy and resistance mechanisms of this important class of anticancer agents. This in-depth technical guide serves as a comprehensive resource for researchers and professionals in the field of oncology and drug development, providing a solid foundation for future investigations and therapeutic advancements.
References
- 1. Metabolic activation of dacarbazine by human cytochromes P450: the role of CYP1A1, CYP1A2, and CYP2E1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. [PDF] Metabolic activation of dacarbazine by human cytochromes P450: the role of CYP1A1, CYP1A2, and CYP2E1. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Dacarbazine - Wikipedia [en.wikipedia.org]
- 6. Apoptotic signaling in response to a single type of DNA lesion, O(6)-methylguanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Apoptosis triggered by DNA damage O6-methylguanine in human lymphocytes requires DNA replication and is mediated by p53 and Fas/CD95/Apo-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Apoptosis induced by DNA damage O6-methylguanine is Bcl-2 and caspase-9/3 regulated and Fas/caspase-8 independent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. New Insights into the Link Between DNA Damage and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. broadpharm.com [broadpharm.com]
- 14. researchtweet.com [researchtweet.com]
- 15. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 16. Measurement of DNA Damage Using the Neutral Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Measuring DNA modifications with the comet assay: a compendium of protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Apoptosis Protocols | Thermo Fisher Scientific - JP [thermofisher.com]
- 21. scispace.com [scispace.com]
A Technical Deep Dive: Unraveling the Divergent Pathways to MTIC Formation from Temozolomide and Dacarbazine
For Immediate Release
[City, State] – [Date] – In the landscape of alkylating chemotherapeutic agents, temozolomide (TMZ) and dacarbazine (DTIC) are pivotal drugs, particularly in the treatment of melanoma and glioblastoma. Their therapeutic efficacy hinges on their conversion to the active metabolite, 5-(3-methyl-1-triazeno)imidazole-4-carboxamide (MTIC). However, the pathways leading to the formation of this crucial DNA methylating agent diverge significantly between the two prodrugs. This technical guide provides an in-depth exploration of the key differences in the formation of this compound from temozolomide versus dacarbazine, tailored for researchers, scientists, and drug development professionals.
Core Distinctions in Bioactivation
The most fundamental difference lies in the mechanism of activation. Temozolomide is designed for spontaneous, non-enzymatic conversion to this compound under physiological conditions, whereas dacarbazine requires metabolic activation by the cytochrome P450 (CYP) enzyme system, primarily in the liver.[1][2][3][4][5]
Temozolomide's Spontaneous Hydrolysis:
Temozolomide's imidazotetrazine ring is inherently unstable at a physiological pH of 7.4.[6][7][8][9] It undergoes rapid chemical hydrolysis, opening the ring to form this compound.[6][7][10] This process is independent of enzymatic activity, allowing for consistent and predictable activation at the tumor site, provided the local pH is within the physiological range.[2][11] The reaction is pH-dependent, with the degradation rate of TMZ increasing as the pH rises above neutral.[8][12]
Dacarbazine's Enzymatic Metabolism:
In stark contrast, dacarbazine is a prodrug that is inactive until it undergoes N-demethylation by hepatic cytochrome P450 enzymes.[1][13][14][15][16][17] This multi-step enzymatic cascade begins with the formation of an unstable intermediate, 5-[3-(hydroxymethyl)-3-methyl-triazen-1-yl]-imidazole-4-carboxamide (HMthis compound).[1][13][14] HMthis compound then spontaneously eliminates formaldehyde to yield this compound.[10][13][18] The primary CYP isozymes involved in this bioactivation are CYP1A2, with contributions from CYP1A1 and CYP2E1.[13][19] This reliance on hepatic metabolism can introduce inter-patient variability in drug activation due to genetic polymorphisms and drug-drug interactions affecting CYP enzyme activity.
Quantitative Comparison of this compound Formation
The distinct activation pathways of temozolomide and dacarbazine have profound implications for the pharmacokinetics and bioavailability of this compound. Clinical studies have demonstrated that systemic exposure to this compound is significantly higher following oral administration of temozolomide compared to intravenous dacarbazine.[15][20][21]
| Parameter | Temozolomide | Dacarbazine | Reference |
| Activation Mechanism | Spontaneous, non-enzymatic hydrolysis at physiological pH | Enzymatic N-demethylation by hepatic cytochrome P450 (CYP1A1, CYP1A2, CYP2E1) | [1][2][3][4][5][6][7][13][16] |
| Primary Site of Activation | Systemic circulation and tumor microenvironment | Liver | [4][13][14] |
| Intermediate | None | 5-[3-(hydroxymethyl)-3-methyl-triazen-1-yl]-imidazole-4-carboxamide (HMthis compound) | [1][13][14] |
| Systemic this compound Exposure (AUC) | Higher | Lower | [15][20][21] |
| Peak Plasma this compound Concentration (Cmax) from TMZ (125-250 mg/m²) * | 0.07-0.61 µg/mL | Not directly comparable from available data | [22] |
| Time to Peak this compound Concentration (Tmax) from TMZ | ~1 hour | Not directly comparable from available data | [22] |
| Half-life of this compound from TMZ | ~88 minutes | Not directly comparable from available data | [22] |
| CYP1A1 (Dacarbazine Metabolism) | Not Applicable | Km: 595 µM, Vmax: 0.684 nmol/min/mg protein | [13] |
| CYP1A2 (Dacarbazine Metabolism) | Not Applicable | Km: 659 µM, Vmax: 1.74 nmol/min/mg protein | [13] |
| CYP2E1 (Dacarbazine Metabolism) | Not Applicable | Km: >2.8 mM | [13] |
Note: These values are from studies involving temozolomide administration and are not a direct head-to-head comparison with dacarbazine under the same experimental conditions in the provided search results.
Experimental Protocols
Quantification of this compound from Temozolomide and Dacarbazine using High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for the quantification of this compound in plasma samples, adaptable for both temozolomide and dacarbazine studies based on published methodologies.[1][11][14][16][22][23][24][25][26][27][28]
3.1.1. Sample Preparation:
-
Collect whole blood samples in tubes containing an anticoagulant (e.g., EDTA). To prevent the degradation of TMZ in plasma samples for TMZ analysis, it is recommended to use acidic collection tubes or acidify the plasma to pH < 4 immediately after collection.[4][24]
-
Immediately centrifuge the blood at 4°C to separate the plasma.
-
Due to the instability of this compound, rapid processing is crucial.[14][22] Precipitate plasma proteins by adding a threefold volume of ice-cold methanol.
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
For long-term storage, samples should be kept at -70°C to ensure the stability of this compound.[14][22]
3.1.2. HPLC Conditions:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[11]
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer and an organic solvent. For example, a gradient or isocratic elution with a mobile phase of ammonium phosphate buffer (e.g., 50 mM, pH 6.5) and methanol.[14][16] For temozolomide analysis, an acetate buffer with acetonitrile is also common.[11][23]
-
Detection: UV detection at a wavelength of approximately 315-330 nm for TMZ and its metabolites is suitable.[2] For dacarbazine, detection is often performed at around 323 nm or 364 nm.[16]
-
Injection Volume: 20 µL.[24]
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).[26]
3.1.3. Quantification:
-
A standard curve is generated using known concentrations of this compound.
-
The peak area of this compound in the samples is compared to the standard curve to determine its concentration.
In Vitro Assay for Dacarbazine Metabolism by Cytochrome P450 Enzymes
This protocol describes an in vitro assay to study the metabolism of dacarbazine by human liver microsomes or recombinant CYP enzymes.[10][13]
3.2.1. Reaction Mixture:
-
Human liver microsomes or recombinant CYP enzymes (e.g., CYP1A1, CYP1A2, CYP2E1).
-
Dacarbazine solution of varying concentrations.
-
NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH.
-
Phosphate buffer (e.g., 0.1 M, pH 7.4).
3.2.2. Incubation:
-
Pre-incubate the microsomes or recombinant enzymes with the buffer at 37°C.
-
Initiate the reaction by adding dacarbazine and the NADPH-generating system.
-
Incubate the mixture at 37°C for a specific time period (e.g., 30 minutes).
-
Terminate the reaction by adding a quenching solvent, such as ice-cold methanol or acetonitrile.
3.2.3. Analysis:
-
Centrifuge the terminated reaction mixture to pellet the protein.
-
Analyze the supernatant for the formation of HMthis compound and this compound (or its stable degradation product, AIC) using HPLC or LC-MS/MS as described in the previous protocol.
-
The rate of metabolite formation can be calculated and used to determine kinetic parameters such as Km and Vmax.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the distinct activation pathways of temozolomide and dacarbazine.
Caption: Spontaneous activation pathway of Temozolomide to this compound.
Caption: Enzymatic activation pathway of Dacarbazine to this compound.
Caption: General experimental workflow for this compound quantification.
Conclusion
The formation of the active metabolite this compound from temozolomide and dacarbazine represents a fascinating case of divergent bioactivation strategies for achieving a common therapeutic endpoint. Temozolomide's elegant design allows for a predictable, pH-dependent, and enzyme-independent activation, potentially leading to more consistent clinical outcomes. Conversely, dacarbazine's reliance on hepatic CYP-mediated metabolism introduces a layer of complexity and potential for inter-individual variability. A thorough understanding of these fundamental differences is paramount for the rational design of novel drug delivery systems, the optimization of combination therapies, and the personalization of cancer treatment regimens. This guide provides a foundational resource for researchers dedicated to advancing the field of oncology drug development.
References
- 1. Comparison of the cytotoxicity in vitro of temozolomide and dacarbazine, prodrugs of 3-methyl-(triazen-1-yl)imidazole-4-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Approaching Sites of Action of Temozolomide for Pharmacological and Clinical Studies in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of Temozolomide in a Patient With Glioblastoma Undergoing Hemodialysis: A Short Communication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Temozolomide - Wikipedia [en.wikipedia.org]
- 6. mm-encapsulation.com [mm-encapsulation.com]
- 7. pH as a potential therapeutic target to improve temozolomide antitumor efficacy : A mechanistic modeling study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. asianpubs.org [asianpubs.org]
- 11. estudogeral.uc.pt [estudogeral.uc.pt]
- 12. Metabolic activation of dacarbazine by human cytochromes P450: the role of CYP1A1, CYP1A2, and CYP2E1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Validated high-performance liquid chromatographic assay for simultaneous determination of dacarbazine and the plasma metabolites 5-(3-hydroxymethyl-3-methyl-1-triazeno)imidazole-4-carboxamide and 5-(3-methyl-1-triazeno)imidazole-4-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cancernetwork.com [cancernetwork.com]
- 15. Chromatographic method for dacarbazine quantification in skin permeation experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 19. Randomized phase III study of temozolomide versus dacarbazine in the treatment of patients with advanced metastatic malignant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Pharmacokinetics of 3-methyl-(triazen-1-yl)imidazole-4-carboximide following administration of temozolomide to patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. turkjps.org [turkjps.org]
- 23. jocpr.com [jocpr.com]
- 24. Development and Full Validation of a Stability-indicating HPLC Method for the Determination of the Anticancer Drug Temozolomide in Pharmaceutical Form - PMC [pmc.ncbi.nlm.nih.gov]
- 25. [Determination of dacarbazine in the urine of mice with melanoma by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Development and Validation of a Stability-Indicating HPLC Technique for Measuring Temozolomide in its Pharmaceutical Dose Form – Oriental Journal of Chemistry [orientjchem.org]
- 27. Validated HPLC method for determination of temozolomide in human plasma. | Semantic Scholar [semanticscholar.org]
- 28. neuroquantology.com [neuroquantology.com]
Methodological & Application
Application Notes and Protocols for MTIC In Vitro Cytotoxicity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(3-methyl-1-triazeno)imidazole-4-carboxamide (MTIC) is the active metabolite of the chemotherapeutic agents dacarbazine (DTIC) and temozolomide (TMZ). It exerts its cytotoxic effects primarily through DNA methylation. This document provides a detailed protocol for assessing the in vitro cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method for determining cell viability. The protocol is designed to be a starting point for researchers and can be adapted for specific cell lines and experimental needs.
Principle of the MTT Assay
The MTT assay is based on the principle that viable, metabolically active cells can reduce the yellow tetrazolium salt MTT to a purple formazan product. This reduction is primarily carried out by mitochondrial dehydrogenases. The resulting intracellular formazan crystals are then solubilized, and the absorbance of the solution is measured at a specific wavelength (typically between 550 and 600 nm). The intensity of the purple color is directly proportional to the number of viable cells, allowing for the quantification of cytotoxicity.
Data Presentation
The following table summarizes representative IC50 values for this compound's parent compounds, dacarbazine and temozolomide, in various cancer cell lines. Direct IC50 values for this compound are less commonly reported due to its instability. The IC50 is the concentration of a drug that is required for 50% inhibition of cell viability in vitro.
| Cell Line | Cancer Type | Compound | Incubation Time (h) | IC50 (µM) |
| A375 | Malignant Melanoma | Dacarbazine | 72 | 1113[1] |
| A375 | Malignant Melanoma | Temozolomide | 72 | 943[1] |
| B16F10 | Murine Melanoma | Dacarbazine | 48 | ~1395[2] |
| U87 MG | Glioblastoma | Temozolomide | 72 | ~230[3] |
| T98G | Glioblastoma | Temozolomide | 72 | ~438[3] |
| A172 | Glioblastoma | Temozolomide | Not Specified | 14.1[4] |
| LN229 | Glioblastoma | Temozolomide | Not Specified | 14.5[4] |
Experimental Protocols
A. Preparation of this compound for In Vitro Assay
Note on this compound Instability: this compound is known to be highly unstable in aqueous solutions. Its preparation and handling are critical for obtaining reliable and reproducible results. It is recommended to prepare fresh solutions of this compound for each experiment and use them immediately.
Recommended Solvent: While specific solubility data for this compound is limited, Dimethyl sulfoxide (DMSO) is a common solvent for many anti-cancer drugs in in vitro assays.[5] However, the final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[5][6]
Preparation of Stock Solution (e.g., 10 mM):
-
Due to its instability, it is advisable to handle this compound powder and solutions with care, protecting them from light and moisture.
-
Calculate the amount of this compound powder required to prepare a 10 mM stock solution in anhydrous DMSO.
-
Under sterile conditions (e.g., in a biological safety cabinet), dissolve the this compound powder in the calculated volume of anhydrous DMSO.
-
Vortex briefly to ensure complete dissolution.
-
This stock solution should be used immediately to prepare working concentrations. It is not recommended to store this compound stock solutions.
B. MTT Cytotoxicity Assay Protocol
This protocol is a general guideline and should be optimized for the specific cell line and experimental conditions.
Materials:
-
Target cancer cell line(s)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS), sterile
-
This compound
-
Anhydrous DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)
-
Sterile 96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells. Ensure cell viability is >95%.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium). The optimal seeding density should be determined empirically for each cell line to ensure that the cells are in the logarithmic growth phase during the assay.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow the cells to attach.
-
-
Preparation of this compound Working Solutions:
-
Immediately before treating the cells, prepare a series of dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations.
-
For example, to achieve final concentrations ranging from 1 µM to 1000 µM, prepare 2X working solutions in culture medium.
-
Vehicle Control: Prepare a control solution containing the same final concentration of DMSO as the highest concentration of this compound used in the experiment.
-
-
Cell Treatment:
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of the freshly prepared this compound working solutions to the respective wells in triplicate or quadruplicate.
-
Add 100 µL of the vehicle control medium to the control wells.
-
Include a "medium only" blank control (wells with 100 µL of medium but no cells) for background absorbance subtraction.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals, which appear as purple precipitates.
-
-
Solubilization of Formazan Crystals:
-
After the MTT incubation, carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.
-
Place the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
C. Data Analysis
-
Background Subtraction: Subtract the average absorbance of the "medium only" blank wells from the absorbance of all other wells.
-
Calculate Percentage of Cell Viability:
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Determine IC50 Value:
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.
-
Mandatory Visualization
Caption: Experimental workflow for the this compound in vitro cytotoxicity assay.
Caption: Simplified signaling pathway of this compound-induced cytotoxicity.
References
- 1. Investigating therapeutic efficacy of dacarbazine and temozolomide, alone and in combination with BRAF(V600E) siRNA in A375 human melanoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. lifetein.com [lifetein.com]
- 6. lifetein.com [lifetein.com]
Application Note: Quantification of MTIC in Human Plasma using a Validated HPLC-UV Method
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 5-(3-methyl-1-triazeno)imidazole-4-carboxamide (MTIC) in human plasma samples. This compound is the active metabolite of the chemotherapeutic agent temozolomide. Due to its inherent instability, a rapid and straightforward sample preparation procedure involving protein precipitation is employed. The method utilizes a reversed-phase C18 column with UV detection, providing a reliable and accessible approach for pharmacokinetic and drug monitoring studies. This document provides a comprehensive protocol, method validation data, and visual representations of the workflow and the relevant biological pathway.
Introduction
Temozolomide is an oral alkylating agent used in the treatment of brain tumors such as glioblastoma multiforme. It functions as a prodrug that is rapidly and non-enzymatically converted under physiological conditions to the active compound, this compound. This compound then exerts its cytotoxic effect by methylating DNA, primarily at the O6 and N7 positions of guanine, leading to DNA damage and apoptosis in cancer cells.[1][2][3] The accurate quantification of this compound in plasma is crucial for understanding the pharmacokinetics of temozolomide and for monitoring patient exposure to the active therapeutic agent.
However, this compound is a highly unstable compound, particularly at physiological pH, which presents a significant challenge for its bioanalysis.[4] This application note describes a validated HPLC-UV method that addresses this challenge through a streamlined sample preparation process and optimized chromatographic conditions. The method is sensitive, accurate, and precise, making it suitable for routine analysis in a research or clinical setting.
Experimental
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., Dacarbazine or a suitable analogue)
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable mobile phase modifier)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
Instrumentation
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Centrifuge
-
Vortex mixer
-
Analytical balance
-
pH meter
Chromatographic Conditions
A summary of the HPLC conditions is provided in the table below.
| Parameter | Condition |
| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized for ideal separation. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Ambient or controlled (e.g., 25°C) |
| UV Detection Wavelength | 316 nm[4] |
| Internal Standard | A suitable compound with similar chromatographic behavior and UV absorbance. |
Protocols
Standard Solution Preparation
-
Primary Stock Solutions: Accurately weigh and dissolve the this compound reference standard and the Internal Standard in a suitable solvent (e.g., methanol) to prepare primary stock solutions of a known concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solutions with the mobile phase or an appropriate solvent. These will be used to spike blank plasma for the calibration curve and quality control samples.
Sample Preparation: Protein Precipitation
Due to the instability of this compound, sample processing should be performed rapidly and at a low temperature where possible.[4]
-
Thaw frozen plasma samples on ice.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add a small volume of the Internal Standard working solution.
-
Add 200 µL of ice-cold methanol to precipitate the plasma proteins.[4] The ratio of organic solvent to plasma may need to be optimized, with ratios of 3:1 or 4:1 (v/v) being common.
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge the tubes at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean HPLC vial.
-
Inject a portion of the supernatant (e.g., 20 µL) into the HPLC system for analysis.
Method Validation
The analytical method was validated according to established guidelines for bioanalytical method validation, assessing the following parameters:
-
Linearity: The linearity of the method was evaluated by preparing calibration curves from spiked plasma samples over a specified concentration range.
-
Accuracy and Precision: Intra-day and inter-day accuracy and precision were determined by analyzing quality control (QC) samples at low, medium, and high concentrations on the same day and on different days.
-
Lower Limit of Quantification (LLOQ): The LLOQ was established as the lowest concentration on the calibration curve that could be quantified with acceptable accuracy and precision.[4]
-
Selectivity: The selectivity of the method was assessed by analyzing blank plasma samples from different sources to ensure no interference from endogenous components at the retention times of this compound and the internal standard.
-
Recovery: The extraction recovery of this compound and the internal standard from plasma was determined by comparing the peak areas of extracted samples to those of unextracted standards.
-
Stability: The stability of this compound in plasma was evaluated under various conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at -80°C.[4]
Quantitative Data Summary
The following tables summarize the performance characteristics of the validated HPLC-UV method for the quantification of this compound in human plasma.
Table 1: Calibration Curve and Sensitivity
| Parameter | Result |
| Linear Range | 10 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99[4] |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL[4] |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| Low | 30 | < 9% | < 5% | < 9% | < 5% |
| Medium | 300 | < 9% | < 5% | < 9% | < 5% |
| High | 750 | < 9% | < 5% | < 9% | < 5% |
| (Data adapted from published literature demonstrating typical performance)[4] |
Table 3: Recovery and Stability
| Parameter | Condition | Result |
| Extraction Recovery | This compound and Internal Standard | ≥ 86.7%[4] |
| Freeze-Thaw Stability | Three cycles | Stable[4] |
| Short-Term Stability | 1 hour at 4°C | Stable[4] |
| Long-Term Stability | 70 days at -80°C | Stable[4] |
Visualizations
Signaling Pathway of this compound
References
- 1. researchgate.net [researchgate.net]
- 2. Signaling pathways and therapeutic approaches in glioblastoma multiforme (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. High-performance liquid chromatographic determination and stability of 5-(3-methyltriazen-1-yl)-imidazo-4-carboximide, the biologically active product of the antitumor agent temozolomide, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Establishing a Stable MTIC Solution for Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microphysiological Systems (MPS), also referred to as Micro-Tissue-on-a-Chip (MTIC), represent a paradigm shift in in vitro modeling, offering a more physiologically relevant environment compared to traditional 2D cell cultures.[1] By recapitulating the complex 3D architecture, cell-cell interactions, and dynamic microenvironment of human organs, this compound systems provide a powerful platform for a wide range of applications, including drug discovery, toxicity testing, and disease modeling.[2][3] These systems typically consist of microfluidic channels that house living cells within a scaffold, allowing for continuous perfusion of culture medium to mimic blood flow.[4] This dynamic environment is crucial for maintaining long-term cell viability and function, which is often a limitation of static 2D cultures.[5] This document provides detailed application notes and protocols for establishing a stable and reliable this compound solution for your cell culture experiments.
Key Considerations for Establishing a Stable this compound System
The successful implementation of an this compound-based experimental platform hinges on the careful selection and optimization of several key components. The interplay between the cell source, scaffold material, and perfusion parameters will ultimately determine the physiological relevance and predictive power of the model.
Cell Source Selection
The choice of cells is fundamental to creating a relevant in vitro model. The three main types of cells used in this compound systems are primary cells, immortalized cell lines, and stem cell-derived cells.[6]
-
Primary Cells: Harvested directly from tissue, primary cells are functionally and phenotypically mature and closely mimic the in vivo state.[6][7] However, they have a limited lifespan and can be difficult to source.[7]
-
Immortalized Cell Lines: These cells are genetically modified to proliferate indefinitely, making them easy to culture and providing a high degree of reproducibility.[7][8] However, the genetic alterations can lead to phenotypic and functional differences compared to their primary counterparts.[7][9]
-
Stem Cell-Derived Cells: Induced pluripotent stem cells (iPSCs) offer the potential for patient-specific models and can be differentiated into various cell types.[10][11] While promising, differentiation protocols can be complex and may not always yield fully mature cells.
Figure 1: Decision matrix for cell source selection in this compound systems.
Scaffold Material Selection
The scaffold provides the structural support for the cells and mimics the native extracellular matrix (ECM). Scaffolds can be broadly categorized as natural or synthetic.[12]
-
Natural Scaffolds: Materials like collagen, gelatin, and Matrigel are biocompatible and often contain intrinsic biological cues that promote cell adhesion and function.[13][14] However, they can suffer from batch-to-batch variability.[13]
-
Synthetic Scaffolds: Polymers such as polydimethylsiloxane (PDMS), poly(lactic-co-glycolic acid) (PLGA), and polyethylene glycol (PEG) offer high reproducibility and tunable mechanical properties.[14][15] However, they are typically biologically inert and may require surface modification to promote cell attachment.[15]
| Scaffold Material | Advantages | Disadvantages |
| Natural | Biocompatible, Bioactive, Mimics native ECM[13] | Batch-to-batch variability, Less tunable mechanical properties[13] |
| Synthetic | High reproducibility, Tunable mechanical properties, Long shelf-life[16] | Biologically inert, May require surface modification[15] |
Table 1: Comparison of Natural and Synthetic Scaffold Materials.
Perfusion and Flow Control
Continuous perfusion is a key feature of this compound systems, enabling the delivery of nutrients, removal of waste, and application of physiological shear stress. The choice of perfusion system and flow rate is critical for maintaining a stable culture environment.
Figure 2: Basic workflow of a perfusion system for an this compound device.
Experimental Protocols
Protocol 1: Preparation of a Collagen Hydrogel Scaffold
This protocol describes the preparation of a type I collagen hydrogel, a commonly used natural scaffold for 3D cell culture.[14]
Materials:
-
Type I Collagen solution (rat tail or bovine)[17]
-
10x Phosphate Buffered Saline (PBS)[17]
-
Sterile, deionized water
-
1N NaOH[16]
-
Cell suspension in culture medium
Procedure:
-
On ice, combine the 10x PBS, sterile water, and 1N NaOH in a sterile microcentrifuge tube.
-
Slowly add the cold collagen solution to the mixture and pipette gently to mix without introducing air bubbles. The final pH should be between 7.0 and 7.4.[14]
-
If embedding cells, add the cell suspension to the neutralized collagen solution and mix gently.
-
Dispense the collagen-cell mixture into the microfluidic device or culture vessel.
-
Incubate at 37°C for 30-60 minutes to allow for gelation.[18]
-
Once the gel has solidified, add pre-warmed culture medium.
Protocol 2: Cell Seeding in a Microfluidic Device
This protocol provides a general procedure for seeding cells into a microfluidic device.
Materials:
-
Sterile microfluidic device
-
Cell suspension at the desired concentration
-
Culture medium
-
Syringe pump or pressure controller
Procedure:
-
Prime the microfluidic channels with culture medium to remove any air bubbles.[19]
-
Prepare a single-cell suspension at the desired concentration (e.g., 1 x 10^6 cells/mL).[19]
-
Connect the syringe containing the cell suspension to the inlet of the microfluidic device.
-
Slowly inject the cell suspension into the device at a low flow rate to allow for even distribution.[20]
-
Stop the flow and allow the cells to adhere to the scaffold or channel surface for 2-4 hours in a cell culture incubator.[21]
-
After cell attachment, initiate continuous perfusion with fresh culture medium at the desired flow rate.
Protocol 3: Drug-Induced Nephrotoxicity Assay in a Kidney-on-a-Chip
This protocol outlines a method for assessing the nephrotoxicity of a compound using a kidney-on-a-chip model.[22]
Materials:
-
Established kidney-on-a-chip co-culture of renal proximal tubular epithelial cells and glomerular endothelial cells.[23]
-
Test compound dissolved in culture medium at various concentrations.
-
Control medium (with vehicle).
-
Cell viability assay kit (e.g., Calcein AM/Ethidium Homodimer-1).
-
Kits for measuring kidney injury biomarkers (e.g., KIM-1, NGAL).[24]
Procedure:
-
Culture the kidney-on-a-chip until a stable, confluent monolayer with barrier function is established.
-
Replace the culture medium with medium containing the test compound at different concentrations. Include a vehicle control.
-
Perfuse the chips for the desired exposure time (e.g., 24, 48, or 72 hours).
-
At the end of the exposure period, collect the effluent from the device for biomarker analysis.
-
Perform a cell viability assay directly on the chip to assess cell death.
-
Quantify the concentration of kidney injury biomarkers (KIM-1, NGAL) in the collected effluent using ELISA or other suitable methods.[24]
-
Analyze the data to determine the dose-dependent toxicity of the compound.
| Endpoint | Method | Purpose |
| Cell Viability | Live/Dead Staining (e.g., Calcein AM/EthD-1) | To quantify the percentage of live and dead cells after drug exposure. |
| Barrier Function | Trans-Epithelial Electrical Resistance (TEER) | To assess the integrity of the epithelial cell layer. |
| Kidney Injury Biomarkers | ELISA (for KIM-1, NGAL) | To measure the release of specific markers of kidney damage.[24] |
Table 2: Common Endpoints for Nephrotoxicity Assessment in a Kidney-on-a-Chip.
Data Presentation and Analysis
Quantitative data from this compound experiments should be presented in a clear and structured manner to facilitate comparison and interpretation.
Quantitative Data Summary
| Model | Cell Type | Scaffold | Perfusion Rate | Endpoint | Result |
| Liver-on-a-Chip | Primary Human Hepatocytes | Collagen I | 30 µL/hr | Midazolam Clearance | 5.8 µL/min/10^6 cells |
| Liver-on-a-Chip | HepG2 | Collagen I | 30 µL/hr | Midazolam Clearance | 1.2 µL/min/10^6 cells |
| Kidney-on-a-Chip | Primary RPTECs | Matrigel | 2 µL/min | Cisplatin IC50 | 50 µM |
| Kidney-on-a-Chip | HK-2 | Matrigel | 2 µL/min | Cisplatin IC50 | >100 µM |
| Heart-on-a-Chip | iPSC-CMs | Aligned Nanofibers | 10 µL/min | Beating Rate | 1.2 Hz |
| Heart-on-a-Chip | iPSC-CMs | Random Nanofibers | 10 µL/min | Beating Rate | 0.8 Hz |
Table 3: Example Quantitative Data from Various this compound Experiments.
Signaling and Metabolic Pathways in Drug-Induced Toxicity
This compound systems are well-suited for investigating the molecular mechanisms of drug-induced toxicity. Two key pathways often implicated are the apoptosis signaling pathway and the NF-κB inflammatory pathway.
Apoptosis Signaling Pathway
Apoptosis, or programmed cell death, can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathway. Both pathways converge on the activation of executioner caspases, which are responsible for the biochemical and morphological changes associated with apoptosis.[3][25]
Figure 3: Simplified overview of the intrinsic and extrinsic apoptosis signaling pathways.
NF-κB Signaling Pathway in Inflammation
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a key regulator of the inflammatory response.[12] Inappropriate activation of NF-κB is linked to various inflammatory diseases and can be a mechanism of drug-induced toxicity.[2][10]
Figure 4: The canonical NF-κB signaling pathway leading to an inflammatory response.
Metabolic Pathways in Drug Toxicity
The liver is the primary site of drug metabolism, which is carried out by a variety of enzymes, most notably the cytochrome P450 (CYP) family.[13] While the goal of metabolism is to detoxify and facilitate the excretion of drugs, some compounds can be converted into reactive metabolites that can cause cellular damage.[26] this compound liver models have been shown to maintain higher and more prolonged expression of metabolic enzymes compared to 2D cultures, making them more predictive of in vivo drug metabolism and toxicity.[8]
| Metabolic Pathway | Key Enzymes | Relevance to Drug Toxicity |
| Phase I Metabolism | Cytochrome P450s (CYPs) | Can generate reactive metabolites that lead to cellular damage.[27] |
| Phase II Metabolism | UDP-glucuronosyltransferases (UGTs) | Conjugation reactions that generally lead to detoxification and excretion.[13] |
| Mitochondrial Respiration | Electron Transport Chain | Disruption can lead to oxidative stress and ATP depletion. |
Table 4: Key Metabolic Pathways Involved in Drug-Induced Toxicity.
Conclusion
The adoption of this compound technology offers a significant advancement in the field of in vitro cell culture, providing researchers with more physiologically relevant and predictive models. By carefully considering the choice of cells, scaffolds, and perfusion parameters, and by following robust experimental protocols, it is possible to establish stable and reliable this compound systems for a wide range of applications in basic research and drug development. The ability to perform quantitative analysis and investigate complex cellular pathways within these systems will undoubtedly contribute to a deeper understanding of human biology and disease, and ultimately, to the development of safer and more effective therapies.
References
- 1. Design and engineering of organ-on-a-chip - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Revolutionizing toxicology: organ-on-a-chip insights in a snapshot - MedCrave online [medcraveonline.com]
- 3. Organ-on-a-chip platforms for drug development, cellular toxicity assessment, and disease modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Nephrotoxicity Evaluation by Kidney-on-a-chip Model - Creative Biolabs [creative-biolabs.com]
- 6. karger.com [karger.com]
- 7. Primary Cells vs. Immortalized Cell Lines: Key Differences [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. Comparative Proteomic Phenotyping of Cell Lines and Primary Cells to Assess Preservation of Cell Type-specific Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stem cell-based vascularization of microphysiological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Microphysiological Systems: Design, Fabrication, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Microfluidic Fabrication of Natural Polymer-Based Scaffolds for Tissue Engineering Applications: A Review | MDPI [mdpi.com]
- 13. Three-Dimensional Cell Cultures: The Bridge between In Vitro and In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Microfluidics‐based 3D cell culture models: Utility in novel drug discovery and delivery research - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Home - Microphysiological Systems [mps.amegroups.org]
- 18. bit.bio [bit.bio]
- 19. Recent organ-on-a-chip advances toward drug toxicity testing - Deng - Microphysiological Systems [mps.amegroups.org]
- 20. Drug-Induced Nephrotoxicity Assessment in 3D Cellular Models - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. ijbbb.org [ijbbb.org]
- 23. Drug absorption related nephrotoxicity assessment on an intestine-kidney chip - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Engineered Microphysiological Systems for Testing Effectiveness of Cell-Based Cancer Immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 26. A quantitative meta-analysis comparing cell models in perfused organ on a chip with static cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
Application Notes & Protocols for In Vivo Animal Models in MTIC Efficacy Testing
Introduction
5-(3-methyl-1-triazeno)imidazole-4-carboxamide (MTIC) is the active, potent alkylating metabolite of the prodrug temozolomide (TMZ), a standard-of-care chemotherapeutic agent for treating glioblastoma (GBM) and melanoma.[1][2][3] Upon administration, TMZ is stable at acidic pH but undergoes spontaneous, non-enzymatic conversion at physiological pH to this compound.[3] this compound then exerts its cytotoxic effects by methylating DNA, primarily at the O6 and N7 positions of guanine and the N3 position of adenine.[3][4]
Evaluating the efficacy of this compound, and by extension its prodrug TMZ, requires robust preclinical in vivo models that can accurately recapitulate human tumor biology and predict clinical outcomes. These application notes provide an overview of common animal models and detailed protocols for conducting this compound efficacy studies.
Mechanism of Action: this compound-Induced Cytotoxicity
The primary mechanism of this compound's antitumor activity involves the induction of DNA lesions. The methylation of the O6 position of guanine (O6-MeG) is the most cytotoxic lesion.[3] If this damage is not repaired by the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT), it leads to base mispairing during DNA replication.[1][3] The mismatch repair (MMR) system attempts to correct this, but futile repair cycles result in DNA double-strand breaks, G2/M cell cycle arrest, and ultimately, apoptosis.[1][5] Tumor cells with low or absent MGMT expression are therefore more susceptible to this compound's cytotoxic effects.[1]
Caption: this compound's mechanism of action leading to tumor cell apoptosis.
Common In Vivo Animal Models
The selection of an appropriate animal model is critical for the preclinical evaluation of anticancer agents.[6] Both immunodeficient and immunocompetent mouse models are utilized for testing this compound efficacy.
| Model Type | Description | Advantages | Disadvantages |
| Subcutaneous Xenograft | Human tumor cells are injected subcutaneously into immunodeficient mice (e.g., nude, SCID, NOD/scid).[7][8] | Simple, rapid tumor growth, easy to measure tumor volume with calipers.[7] | Non-orthotopic location may not reflect the true tumor microenvironment; lacks a functional immune system.[9] |
| Orthotopic Xenograft | Human tumor cells are implanted into the corresponding organ of origin in immunodeficient mice (e.g., glioblastoma cells into the brain).[7][10] | More clinically relevant tumor microenvironment; allows for evaluation of invasion and metastasis. | Technically challenging; requires imaging (e.g., bioluminescence) to monitor tumor growth.[7][10] |
| Patient-Derived Xenograft (PDX) | Fresh human tumor tissue is implanted directly into immunodeficient mice. | Preserves original tumor architecture, heterogeneity, and genetic features. | Expensive, lower take rates, growth can be slow. |
| Syngeneic Model | Murine tumor cells are implanted into immunocompetent mice of the same genetic background.[10][11] | Intact immune system allows for studying interactions between the drug, tumor, and immune response. | Results may not fully translate to humans due to differences between mouse and human tumors.[10] |
Experimental Protocols
The following are generalized protocols for assessing this compound/TMZ efficacy. Specific parameters such as cell number, drug dosage, and treatment schedule should be optimized for each tumor model.
Protocol 1: Subcutaneous Xenograft Efficacy Study
This protocol describes a typical efficacy study using a subcutaneous human glioblastoma xenograft model.
1. Animal and Cell Line Selection:
- Animals: Female athymic nude mice (4-6 weeks old).[12]
- Cell Line: U87MG human glioblastoma cells.
2. Tumor Cell Implantation:
- Culture U87MG cells under standard conditions. Harvest cells during the logarithmic growth phase.
- Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL.
- Inject 0.1 mL of the cell suspension (5 x 10⁶ cells) subcutaneously into the right flank of each mouse.[7]
3. Tumor Growth Monitoring and Randomization:
- Monitor tumor growth by measuring the length and width of the tumor with digital calipers 2-3 times per week.
- Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
- When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).[7]
4. Drug Preparation and Administration:
- Vehicle Control: Prepare the vehicle solution (e.g., PBS + 1% BSA).[13]
- TMZ Formulation: Prepare TMZ for oral administration at the desired concentration (e.g., 10-50 mg/kg).[10][13]
- Administration: Administer TMZ or vehicle daily for 5 consecutive days via oral gavage.[12] This cycle can be repeated after a rest period (e.g., repeat at day 21).[12]
5. Efficacy Evaluation:
- Measure tumor volume and body weight 2-3 times weekly. Body weight is a key indicator of treatment toxicity.[14][15]
- The primary endpoint is typically Tumor Growth Inhibition (TGI).
- A secondary endpoint can be survival, where mice are monitored until a predetermined endpoint (e.g., tumor volume >2000 mm³ or signs of morbidity).
6. Data Analysis:
- Calculate the mean tumor volume for each group at each time point.
- Calculate TGI % = (1 - [Mean tumor volume of treated group / Mean tumor volume of control group]) x 100.
- Analyze survival data using Kaplan-Meier curves.
A[label="1. Animal Acclimatization \n (1-2 weeks)"];
B[label="2. Tumor Cell Implantation \n (Subcutaneous or Orthotopic)"];
C [label="3. Tumor Growth Monitoring \n (Calipers or Imaging)"];
D [label="4. Randomization into Groups \n (e.g., Tumor Volume ~100 mm³)"];
E [label="5. Treatment Administration \n (e.g., TMZ 50 mg/kg, p.o., 5 days)"];
F [label="6. Efficacy Monitoring \n (Tumor Volume, Body Weight, Survival)"];
G [label="7. Endpoint Analysis \n (Tissue Collection, Statistical Analysis)"];
A -> B;
B -> C;
C -> D;
D -> E;
E -> F;
F -> G;
F -> E [label="Repeat Treatment Cycle", style=dashed];
}
Caption: General experimental workflow for in vivo this compound/TMZ efficacy studies.
Protocol 2: Orthotopic Glioblastoma Model
This protocol uses bioluminescent imaging to monitor intracranial tumor growth.
1. Animal and Cell Line Selection:
- Animals: Immunodeficient mice (e.g., NOD/scid).[12]
- Cell Line: GL261 or U87MG cells engineered to express luciferase.[10]
2. Intracranial Implantation:
- Anesthetize the mouse and secure it in a stereotactic frame.
- Create a burr hole in the skull at specific coordinates corresponding to the striatum.
- Using a Hamilton syringe, slowly inject a small volume (e.g., 2-5 µL) of the cell suspension (e.g., 1 x 10⁵ cells).[10]
- Seal the burr hole with bone wax and suture the scalp.
3. Tumor Growth Monitoring:
- Monitor tumor growth non-invasively using an in vivo imaging system (IVIS).
- Administer D-luciferin intraperitoneally and image the bioluminescent signal from the brain.[10]
- Begin treatment when a consistent and measurable bioluminescent signal is detected.
4. Drug Administration and Efficacy Evaluation:
- Administer TMZ and vehicle as described in Protocol 1. Doses may be administered intraperitoneally (i.p.) or orally (p.o.).[13]
- Monitor tumor burden via bioluminescence imaging weekly.
- The primary endpoint is often overall survival. Monitor animals daily for neurological symptoms or weight loss, which serve as criteria for euthanasia.
Quantitative Data Summary
The efficacy of this compound/TMZ can vary significantly based on the tumor model, MGMT status, and dosing regimen.
Table 1: Example Dosing Regimens and Administration Routes for TMZ in Mice
| Dosage | Administration Route | Schedule | Mouse Strain | Reference |
| 22 - 100 mg/kg | Oral (p.o.) | Daily for 5 days, repeated at day 21 | NOD/scid | [12] |
| 10 mg/kg | Oral (p.o.) | 5 times a week | Xenograft models | [10] |
| 10 or 50 mg/kg | Intraperitoneal (i.p.) | 3 doses with varying spacing (1, 4, 7, 13 days) | C57Bl/6J | [13] |
Table 2: Representative Efficacy Data for TMZ/MTIC in Preclinical Models
| Tumor Model | Treatment | Key Efficacy Result | Reference |
| Kaposi's Sarcoma (Subcutaneous) | NGR-Peptide-Daunorubicin Conjugate | 37.7% tumor volume inhibition vs. control | [16] |
| GL261 Allograft (Subcutaneous) | TMZ (10 mg/kg, p.o.) | Significant reduction in tumor volume vs. control | [10] |
| U87MG Xenograft (Subcutaneous) | TMZ (10 mg/kg, p.o.) | Significant reduction in tumor volume vs. control | [10] |
| Temozolomide-Resistant GBM Xenograft | SN-38 Microparticles + TMZ | Reduced tumor growth and extended survival vs. TMZ alone | [17] |
References
- 1. Signaling pathways and therapeutic approaches in glioblastoma multiforme (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Mechanisms of temozolomide resistance in glioblastoma - a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A review of animal models utilized in preclinical studies of approved gene therapy products: trends and insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo Efficacy Testing - Creative Animodel [creative-animodel.com]
- 8. Drug Efficacy Testing in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical Applications of Multi-Platform Imaging in Animal Models of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of Temozolomide and Fingolimod Treatments in Glioblastoma Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Initial Testing (Stage 1) of Temozolomide by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 13. On optimal temozolomide scheduling for slowly growing glioblastomas - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. In Vivo Tumor Growth Inhibition and Antiangiogenic Effect of Cyclic NGR Peptide-Daunorubicin Conjugates Developed for Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Enhanced Anti-Tumor Activity in Mice with Temozolomide-Resistant Human Glioblastoma Cell Line-Derived Xenograft Using SN-38-Incorporated Polymeric Microparticle - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Safe Handling and Disposal of 5-(3-methyl-1-triazeno)imidazole-4-carboxamide (MTIC) in the Laboratory
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides guidance for the laboratory use of 5-(3-methyl-1-triazeno)imidazole-4-carboxamide (MTIC). All laboratory personnel must consult their institution's Safety Data Sheets (SDS) and adhere to local, state, and federal regulations for handling and disposal of hazardous chemicals.
Introduction
5-(3-methyl-1-triazeno)imidazole-4-carboxamide, commonly known as this compound, is a potent DNA alkylating agent. It is the active metabolite of the chemotherapy drugs dacarbazine and temozolomide.[1][2] this compound exerts its cytotoxic effects by methylating DNA, primarily at the N7 and O6 positions of guanine and the N3 position of adenine.[3][4][5] This DNA damage leads to cell cycle arrest and apoptosis, making it a valuable compound in cancer research.[3][6] However, its mutagenic and carcinogenic properties necessitate strict adherence to safety protocols to minimize exposure and ensure proper disposal.
Physicochemical and Stability Data
This compound is a highly unstable compound, particularly at physiological pH, where it spontaneously hydrolyzes.[4][] This instability is crucial for its biological activity but also presents challenges for handling and storage.
| Property | Value | Source |
| Synonyms | NSC 407347 | [2] |
| Molecular Formula | C5H8N6O | [1][2][] |
| Molecular Weight | 168.16 g/mol | [1][][8] |
| CAS Number | 3413-72-7 | [1][2][] |
| Appearance | Crystalline solid | [2] |
| Solubility | DMSO: Slightly solubleMethanol: Slightly soluble (heating recommended) | [2][8] |
| Stability in Solvent | In solvent: -80°C for 1 year | [8] |
| Stability (Powder) | -20°C for 3 years (keep away from moisture) | [8] |
| In Vitro Half-life | Biphasic in human plasma at 25°C: t1/2 of 25 and 60 minutes | [] |
| In Vivo Half-life | ~1.9 hours in human plasma | [][8] |
Health and Safety Information
3.1. Hazard Identification
This compound is classified as a hazardous substance. As an alkylating agent, it is presumed to be a carcinogen, mutagen, and teratogen .[9] Direct contact and inhalation must be strictly avoided.
3.2. Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound in any form (powder or solution).
| PPE Type | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves. | Prevents skin contact. Double-gloving provides an extra barrier against potential tears or permeation. |
| Lab Coat | Disposable, solid-front gown with tight-fitting cuffs. | Protects skin and personal clothing from contamination. |
| Eye Protection | ANSI Z87.1-compliant safety goggles or a full-face shield. | Protects eyes from splashes and aerosols. |
| Respiratory | A NIOSH-approved respirator may be required, especially when handling the powder form. | Prevents inhalation of aerosolized particles. |
Experimental Protocols
4.1. Engineering Controls
All procedures involving this compound, especially the handling of the powdered form, must be performed within a certified Class II Type B Biological Safety Cabinet (BSC) or a chemical fume hood to protect both the user and the environment.[10][11] The work surface should be covered with absorbent, plastic-backed paper to contain any spills.[11]
4.2. Preparation of Stock Solutions
Due to its instability, this compound solutions should be prepared fresh for each experiment.
-
Pre-weighing: If possible, purchase this compound in pre-weighed vials to avoid manipulating the powder.
-
Weighing: If weighing is necessary, do so inside a chemical fume hood or BSC. Use an analytical balance and handle the powder with extreme care to avoid generating dust.
-
Solubilization:
-
Bring the powdered this compound and the required solvent (e.g., DMSO) to room temperature.
-
Inside the BSC, add the solvent to the this compound vial using a dedicated pipette.
-
Gently vortex or sonicate if necessary to achieve full dissolution.[8]
-
-
Labeling: The stock solution container must be clearly labeled with "DANGER/CAUTION – CHEMICAL CARCINOGEN" in addition to the compound name, concentration, and date of preparation.[10]
4.3. In Vitro Experimental Workflow (Example: Cell Viability Assay)
This protocol outlines a general workflow for treating cultured cells with this compound.
-
Cell Plating: Plate cells in appropriate multi-well plates and allow them to adhere overnight.
-
Prepare Dilutions: Inside the BSC, perform serial dilutions of the this compound stock solution using sterile cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Carefully remove the old medium from the cell plates and add the this compound-containing medium.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, 72 hours).
-
Assay: Following incubation, proceed with the chosen cell viability assay (e.g., MTT, CellTiter-Glo®).
-
Decontamination & Disposal: All materials that have come into contact with this compound (pipette tips, plates, media) must be treated as hazardous chemical waste.
Visualized Pathways and Workflows
Caption: this compound's mechanism of action, from prodrug activation to apoptosis.
Caption: Experimental workflow for handling this compound in a laboratory setting.
Caption: Decision tree for the safe disposal of this compound-contaminated waste.
Spill and Exposure Procedures
6.1. Spill Cleanup
-
Evacuate: Alert personnel and evacuate the immediate area.
-
Secure: Restrict access to the spill area.
-
Report: Inform your supervisor and institutional Environmental Health & Safety (EHS) department immediately.
-
Cleanup: Only trained personnel with appropriate PPE should clean up spills. Use a chemotherapy spill kit. Do not clean up a spill if you are not trained or equipped to do so.
-
Cover liquid spills with absorbent pads.
-
For powder spills, gently cover with damp absorbent pads to avoid making the powder airborne.
-
Collect all contaminated materials into a hazardous waste container.
-
-
Decontaminate: Clean the spill area with an appropriate decontamination solution (e.g., bleach solution followed by a neutralizing agent like sodium thiosulfate).
6.2. Exposure Procedures
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[12]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[12]
-
Inhalation: Move to fresh air immediately.
-
Ingestion: Do NOT induce vomiting.
In all cases of exposure, seek immediate medical attention. Report the incident to your supervisor and EHS department.
Waste Disposal
All waste generated from experiments involving this compound is considered hazardous chemical waste .[13][14]
-
Segregation: Do not mix this compound waste with regular lab trash or other chemical waste streams.[14]
-
Containers: Use dedicated, leak-proof, and clearly labeled containers for all this compound waste (liquids, solids, and sharps).[13][14] Containers must be labeled "DANGER/CAUTION – CHEMICAL CARCINOGEN".[10]
-
Collection:
-
Liquids: Collect unused solutions and contaminated media in a sealed, compatible waste container.
-
Solids: Collect contaminated labware (pipette tips, culture plates, tubes) in a puncture-resistant container.
-
PPE: Contaminated gloves, gowns, and absorbent pads should be collected in a designated hazardous waste bag.
-
-
Final Disposal: All this compound waste must be disposed of through your institution's EHS department in accordance with EPA and local regulations.[11][13] Do not pour this compound waste down the drain or place it in the regular trash. [12][15]
References
- 1. 5-(3-Methyltriazen-1-yl)imidazole-4-carboxamide | C5H8N6O | CID 76953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Mechanisms of temozolomide resistance in glioblastoma - a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Temozolomide - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 8. This compound | Drug Metabolite | TargetMol [targetmol.com]
- 9. www3.paho.org [www3.paho.org]
- 10. Chemical Carcinogens - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 11. jefferson.edu [jefferson.edu]
- 12. artsci.usu.edu [artsci.usu.edu]
- 13. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 14. danielshealth.com [danielshealth.com]
- 15. acs.org [acs.org]
Application of MTIC in 3D Spheroid Cancer Models: A Detailed Guide
Introduction
Three-dimensional (3D) spheroid cancer models are increasingly recognized as a more physiologically relevant in vitro system compared to traditional 2D cell cultures. These models better mimic the tumor microenvironment, including cell-cell interactions, nutrient and oxygen gradients, and drug penetration barriers. MTIC (5-(3-methyltriazen-1-yl)-imidazole-4-carboxamide) is the active metabolite of the alkylating agent temozolomide (TMZ), a first-line chemotherapeutic for glioblastoma multiforme (GBM). The application of this compound and its prodrug, TMZ, to 3D spheroid models provides a powerful platform for studying drug efficacy, resistance mechanisms, and novel therapeutic combinations. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound/TMZ in 3D spheroid cancer models.
Mechanism of Action of this compound
Temozolomide is a prodrug that, under physiological conditions, spontaneously converts to the highly reactive this compound.[1] this compound then hydrolyzes to a methyldiazonium cation, which is the active alkylating species. This cation transfers a methyl group to DNA bases, primarily at the N7 and O6 positions of guanine. The O6-methylguanine (O6-MeG) adduct is the most cytotoxic lesion. If not repaired, O6-MeG mispairs with thymine during DNA replication, leading to a futile cycle of mismatch repair (MMR), DNA double-strand breaks, and ultimately, cell cycle arrest and apoptosis.[2][3]
A key mechanism of resistance to this compound/TMZ is the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT). MGMT directly removes the methyl group from the O6 position of guanine, thus repairing the DNA damage before it can trigger cell death.[4] Tumors with high levels of MGMT expression are often resistant to TMZ, while those with a methylated (silenced) MGMT promoter are more sensitive.[5]
Signaling Pathways Involved in this compound/TMZ Action and Resistance
The cellular response to this compound/TMZ-induced DNA damage involves a complex interplay of signaling pathways, primarily the DNA Damage Response (DDR), apoptosis, and survival pathways like NF-κB.
Quantitative Data Summary
The following tables summarize quantitative data from studies using temozolomide on 3D glioblastoma spheroid models. IC50 values can vary significantly based on the cell line, spheroid size, treatment duration, and viability assay used.
Table 1: IC50 Values of Temozolomide in Glioblastoma Spheroids
| Cell Line | Spheroid Formation Method | Treatment Duration | Viability Assay | IC50 (µM) | Reference |
| U87MG | Liquid Overlay | 8 days | Volume Measurement | ~10 µg/ml (~51.5) | |
| GaMG | Liquid Overlay | 8 days | Volume Measurement | 9.8 µg/ml (~50.5) | |
| U251 | Not Specified | 24 hours | MTT | 38.1 | [6] |
| LN18 | Not Specified | 24 hours | MTT | 45 | [6] |
| LN229 | Not Specified | 24 hours | MTT | 39 | [6] |
| U87MG | Not Specified | 24 hours | MTT | 78 | [6] |
| T98G | Not Specified | 24 hours | MTT | 80 | [6] |
| Patient-Derived | Not Specified | 72 hours | MTT | 476 - 1757 | [7] |
Table 2: Effects of Temozolomide on Glioblastoma Spheroid Growth
| Cell Line | TMZ Concentration (µM) | Treatment Duration | Growth Inhibition (%) | Reference |
| U87MG | 100 | 65 hours | Significant reduction | [8] |
| U87MG | 1000 | 47 hours | Significant reduction | [8] |
| U118MG | 1000 | 33 hours | Significant cytotoxicity | [8] |
| U251 | 100 | 7 days | ~50% reduction in spheroid area | |
| U87-MG | 100 | 7 days | ~20% reduction in spheroid area |
Experimental Protocols
The following are detailed protocols for the formation of 3D cancer spheroids and their treatment with this compound/TMZ.
Protocol 1: 3D Spheroid Formation using the Liquid Overlay Technique
This is a common and straightforward method for generating spheroids.
Materials:
-
Cancer cell line of interest (e.g., U87MG, LN229)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Ultra-low attachment 96-well round-bottom plates
-
Agarose
Procedure:
-
Plate Coating (Optional but recommended):
-
Prepare a 1.5% (w/v) solution of agarose in serum-free medium or PBS.
-
Autoclave the solution to sterilize and dissolve the agarose.
-
Allow the solution to cool to approximately 40-50°C.
-
Add 50 µL of the agarose solution to each well of a 96-well plate.
-
Allow the agarose to solidify at room temperature for at least 30 minutes. This creates a non-adherent surface.
-
-
Cell Seeding:
-
Culture cancer cells in a T75 flask to 70-80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in complete medium and perform a cell count.
-
Dilute the cell suspension to the desired concentration (e.g., 1,000 - 5,000 cells per 200 µL). The optimal seeding density should be determined empirically for each cell line.
-
Carefully add 200 µL of the cell suspension to each well of the ultra-low attachment or agarose-coated 96-well plate.
-
-
Spheroid Formation:
-
Centrifuge the plate at a low speed (e.g., 300 x g) for 5 minutes to facilitate cell aggregation at the bottom of the well.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2.
-
Spheroids will typically form within 24-72 hours. Monitor their formation and compactness daily using an inverted microscope.
-
Protocol 2: Treatment of 3D Spheroids with Temozolomide
Materials:
-
Pre-formed 3D spheroids in a 96-well plate
-
Temozolomide (TMZ) powder
-
Dimethyl sulfoxide (DMSO)
-
Complete cell culture medium
Procedure:
-
Preparation of TMZ Stock Solution:
-
Prepare a high-concentration stock solution of TMZ in DMSO (e.g., 100 mM). TMZ is unstable in aqueous solutions, so fresh dilutions should be prepared for each experiment.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Treatment of Spheroids:
-
On the day of the experiment, thaw an aliquot of the TMZ stock solution.
-
Prepare serial dilutions of TMZ in complete cell culture medium to achieve the desired final concentrations (e.g., 10 µM, 50 µM, 100 µM, 500 µM). Ensure the final DMSO concentration in the wells is consistent across all conditions and does not exceed 0.5% (v/v), as higher concentrations can be cytotoxic.
-
For each treatment condition, carefully remove approximately 100 µL of the medium from each well containing a spheroid and replace it with 100 µL of the medium containing the desired concentration of TMZ.
-
Include a vehicle control group treated with medium containing the same final concentration of DMSO as the highest TMZ concentration group.
-
Incubate the treated spheroids for the desired duration (e.g., 24, 48, 72 hours, or longer for chronic exposure studies). The half-life of TMZ and its active metabolite this compound is approximately 2 hours, so for longer-term studies, the drug does not need to be removed.[1]
-
Protocol 3: Spheroid Viability Assessment using Resazurin Assay
The resazurin (AlamarBlue) assay measures metabolic activity as an indicator of cell viability.
Materials:
-
Treated spheroids in a 96-well plate
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
Plate reader capable of measuring fluorescence (Ex/Em ~560/590 nm)
Procedure:
-
At the end of the treatment period, add 20 µL of the resazurin working solution to each well (for a final volume of 220 µL).
-
Incubate the plate for 2-4 hours at 37°C, protected from light. The incubation time may need to be optimized.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control spheroids after subtracting the background fluorescence from wells with medium only.
Protocol 4: Spheroid Growth and Morphology Analysis
Materials:
-
Treated spheroids in a 96-well plate
-
Inverted microscope with a camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
At various time points during the treatment, capture brightfield images of the spheroids in each well.
-
Using image analysis software, measure the diameter of each spheroid. If the spheroids are not perfectly circular, measure the major and minor axes.
-
Calculate the spheroid volume using the formula: V = (4/3)πr³, where r is the radius (diameter/2). For non-spherical spheroids, an approximation can be made using V = (π/6) x (major axis) x (minor axis)².
-
Plot the spheroid volume over time for each treatment group to assess the effect of this compound/TMZ on spheroid growth.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for assessing the efficacy of this compound/TMZ on 3D cancer spheroids.
The use of 3D spheroid models provides a more clinically relevant platform for evaluating the efficacy of this compound/TMZ compared to traditional 2D cultures. These models allow for the investigation of drug penetration, the effects of the tumor microenvironment on drug response, and the development of resistance. The protocols and data presented here offer a comprehensive guide for researchers to effectively utilize 3D spheroid models in the study of this compound/TMZ and the development of more effective cancer therapies.
References
- 1. Temozolomide - Wikipedia [en.wikipedia.org]
- 2. Complex DNA repair pathways as possible therapeutic targets to overcome temozolomide resistance in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | How to sensitize glioblastomas to temozolomide chemotherapy: a gap-centered view [frontiersin.org]
- 4. Frontiers | The strategy for enhancing temozolomide against malignant glioma [frontiersin.org]
- 5. cancernetwork.com [cancernetwork.com]
- 6. ADAM12 promotes temozolomide resistance in glioblastoma by activating the TNF-α - NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regulation of temozolomide resistance in glioma cells via the RIP2/NF-κB/MGMT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for High-Throughput Screening of MTIC Analogs
For Researchers, Scientists, and Drug Development Professionals
Application Note 1: Primary High-Throughput Screening for Cytotoxic MTIC Analogs
Introduction
5-(3-Methyl-1-triazeno)imidazole-4-carboxamide (this compound) is the active metabolite of the chemotherapeutic agent temozolomide (TMZ).[1][2] Temozolomide is a prodrug that, under physiological conditions, spontaneously converts to this compound.[3][4] The therapeutic efficacy of this compound stems from its ability to methylate DNA, primarily at the N7 and O6 positions of guanine residues.[1][5] This DNA damage induces futile DNA mismatch repair cycles, leading to double-strand breaks, cell cycle arrest, and ultimately, apoptotic cell death.[5] The development of novel this compound analogs aims to identify compounds with improved efficacy, better selectivity, or the ability to overcome resistance mechanisms, such as those mediated by the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT).[5]
High-throughput screening (HTS) allows for the rapid evaluation of large libraries of chemical compounds to identify "hits" that modulate a specific biological pathway.[6][7] This document outlines a primary HTS assay designed to identify this compound analogs that exhibit cytotoxic effects against a relevant cancer cell line (e.g., glioblastoma).
Assay Principle: Luminescent Cell Viability
The primary screening assay utilizes a luminescent-based method to quantify cell viability by measuring intracellular ATP levels. ATP is a key indicator of metabolically active cells, and its concentration correlates directly with the number of viable cells in culture.[8][9] The assay employs a thermostable luciferase that, in the presence of ATP and its substrate luciferin, generates a stable "glow-type" luminescent signal.[10] A decrease in the luminescent signal in cells treated with an this compound analog indicates a reduction in cell viability, identifying the compound as a potential cytotoxic agent. This "add-mix-measure" format is robust, highly sensitive, and ideally suited for automated HTS workflows.[11][12]
References
- 1. Temozolomide - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms of temozolomide resistance in glioblastoma - a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-throughput screening - Wikipedia [en.wikipedia.org]
- 7. What is High-Throughput Screening in Drug Discovery - Aragen Life Sciences [aragen.com]
- 8. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]
- 9. Luminescent ATP Assays for Cell Viability | G-Biosciences [gbiosciences.com]
- 10. Measure cancer cell viability using homogeneous, stable luminescence cell viability assay [moleculardevices.com]
- 11. CellTiter-Glo® Luminescent Cell Viability Assay | LabMart Limited [labmartgh.com]
- 12. bellbrooklabs.com [bellbrooklabs.com]
Application Notes and Protocols for Assessing MTIC-induced DNA Damage in Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(3-methyltriazen-1-yl)imidazole-4-carboxamide (MTIC) is the active metabolite of the alkylating agent temozolomide (TMZ), a crucial chemotherapeutic agent for treating glioblastoma and other cancers.[1] this compound exerts its cytotoxic effects by methylating DNA, primarily at the N7 position of guanine and the N3 position of adenine.[2][3] A key cytotoxic lesion, O6-methylguanine (O6-MeG), can lead to DNA double-strand breaks (DSBs), cell cycle arrest, and ultimately apoptosis.[1][2] Accurate assessment of this compound-induced DNA damage is therefore critical for understanding its mechanism of action, developing more effective cancer therapies, and identifying potential resistance mechanisms.
These application notes provide detailed protocols for two widely used and robust methods for quantifying this compound-induced DNA damage: the alkaline Comet assay for detecting DNA strand breaks and the γ-H2AX immunofluorescence assay for specifically identifying DNA double-strand breaks.
Key Signaling Pathways in this compound-induced DNA Damage Response
This compound-induced DNA methylation adducts, particularly O6-MeG, are recognized by the mismatch repair (MMR) system during DNA replication. This recognition can lead to futile repair cycles, resulting in single-strand and double-strand breaks. These DNA breaks trigger the activation of the DNA Damage Response (DDR) pathway. Key kinases, Ataxia Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR), are recruited to the sites of damage.[4][5] They phosphorylate a cascade of downstream targets, including the histone variant H2AX (forming γ-H2AX) and checkpoint kinases Chk1 and Chk2, leading to cell cycle arrest to allow for DNA repair.[5][6] If the damage is too extensive, this signaling cascade can initiate apoptosis.[5]
Experimental Workflow for Assessing this compound-induced DNA Damage
A typical workflow for investigating this compound-induced DNA damage in vitro involves several key stages, from cell culture and treatment to data acquisition and analysis. This systematic approach ensures reproducibility and accurate quantification of DNA damage.
Data Presentation
The following tables summarize quantitative data from studies assessing DNA damage induced by temozolomide (the prodrug of this compound).
Table 1: Quantification of DNA Damage using the Comet Assay
| Cell Line | Treatment | Parameter Measured | Result (Mean ± SEM) | Reference |
| U251 | DMSO (Control) | Tail Moment | 0.98 ± 0.34 | [7] |
| U251 | Temozolomide | Tail Moment | 6.20 ± 0.57 | [7] |
| U118MG | Control | % Tail DNA | Not specified | [8] |
| U118MG | Temozolomide (400 µM, 48h) | % Tail DNA | Significant increase vs control | [8] |
| U87MG | Control | % Tail DNA | Not specified | [8] |
| U87MG | Temozolomide (400 µM, 48h) | % Tail DNA | Significant increase vs control | [8] |
Table 2: Quantification of DNA Double-Strand Breaks using the γ-H2AX Assay
| Cell Line | Treatment (Temozolomide) | Time Point | Parameter Measured | Result (Foci per nucleus, Mean ± SEM) | Reference |
| A172 | 5 µM | 72h | γ-H2AX Foci | ~10 | [1][9] |
| A172 | 10 µM | 72h | γ-H2AX Foci | ~18 | [1][9] |
| A172 | 20 µM | 72h | γ-H2AX Foci | ~32 | [1][9] |
| U87-MG | 25 µM | 4h | γ-H2AX Foci | Significant increase vs control | [10] |
| GBM10 | 25 µM | 4h | γ-H2AX Foci | Significant increase vs control | [10] |
| Glioma cells | 10 µM | 24h | γ-H2AX Foci | ~15 | [11] |
Table 3: Quantification of this compound-induced DNA Adducts
| Cell Line | Treatment (Temozolomide) | Adduct Measured | Result (Adducts per 10^7 nucleotides) | Reference |
| A172 | 50 µM | O6-MeG | ~34 | [1] |
| LN229 | 50 µM | O6-MeG | ~31 | [1] |
Experimental Protocols
Protocol 1: Alkaline Comet Assay for Detection of DNA Strand Breaks
This protocol is adapted for cultured cells treated with this compound or its prodrug, temozolomide.[3][12][13][14][15]
Materials:
-
Normal melting point agarose
-
Low melting point (LMP) agarose
-
Microscope slides
-
Coplin jars
-
Electrophoresis tank
-
Power supply
-
Fluorescence microscope
-
PBS (Ca2+ and Mg2+ free)
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA staining solution (e.g., SYBR Green, propidium iodide)
-
Cell culture medium
-
Trypsin-EDTA
Procedure:
-
Slide Preparation:
-
Coat microscope slides with a layer of 1% normal melting point agarose in water.
-
Allow the agarose to solidify completely and dry.
-
-
Cell Treatment and Harvesting:
-
Seed cells at an appropriate density and allow them to attach overnight.
-
Treat cells with the desired concentrations of this compound or temozolomide for the specified duration.
-
Harvest cells by trypsinization, neutralize with complete medium, and centrifuge.
-
Resuspend the cell pellet in ice-cold PBS to a concentration of approximately 1 x 10^5 cells/mL.
-
-
Embedding Cells in Agarose:
-
Mix the cell suspension with 0.5% LMP agarose (at 37°C) at a 1:10 ratio (v/v).
-
Pipette 75 µL of the cell-agarose mixture onto a pre-coated slide and cover with a coverslip.
-
Place the slides at 4°C for 10 minutes to solidify the agarose.
-
-
Cell Lysis:
-
Carefully remove the coverslips and immerse the slides in cold lysis solution.
-
Incubate at 4°C for at least 1 hour (can be left overnight).
-
-
DNA Unwinding and Electrophoresis:
-
Gently remove the slides from the lysis solution and place them in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer.
-
Let the DNA unwind for 20-40 minutes at 4°C in the dark.
-
Perform electrophoresis at ~25 V and ~300 mA for 20-30 minutes at 4°C.
-
-
Neutralization and Staining:
-
After electrophoresis, carefully remove the slides and immerse them in neutralization buffer for 5 minutes. Repeat this step three times.
-
Stain the slides with a DNA-intercalating dye.
-
-
Imaging and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Capture images and analyze them using specialized comet assay software to quantify parameters such as % Tail DNA, tail length, and tail moment.
-
Protocol 2: γ-H2AX Immunofluorescence Staining for DNA Double-Strand Breaks
This protocol details the immunodetection of γ-H2AX foci in cells treated with this compound or temozolomide.[16][17][18][19][20]
Materials:
-
Cells cultured on coverslips or in imaging plates
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488)
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells on sterile coverslips in a multi-well plate or in an imaging plate.
-
Allow cells to adhere and grow to 50-70% confluency.
-
Treat with this compound or temozolomide as required.
-
-
Fixation and Permeabilization:
-
Aspirate the culture medium and wash the cells once with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking and Antibody Incubation:
-
Block non-specific antibody binding by incubating the cells in blocking solution for 1 hour at room temperature.
-
Dilute the primary anti-γ-H2AX antibody in the blocking solution according to the manufacturer's recommendation.
-
Incubate the cells with the primary antibody overnight at 4°C.
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorescently labeled secondary antibody in the blocking solution.
-
Incubate the cells with the secondary antibody for 1-2 hours at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Incubate with DAPI solution for 5 minutes to stain the nuclei.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
-
Image Acquisition and Analysis:
-
Acquire images using a fluorescence microscope with appropriate filters for the fluorophores used.
-
Analyze the images using software such as ImageJ or Fiji to count the number of γ-H2AX foci per nucleus. At least 50-100 cells should be scored per condition.
-
References
- 1. Molecular Dosimetry of Temozolomide: Quantification of Critical Lesions, Correlation to Cell Death Responses, and Threshold Doses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA damage induced by temozolomide signals to both ATM and ATR: role of the mismatch repair system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PDIA3P1 promotes Temozolomide resistance in glioblastoma by inhibiting C/EBPβ degradation to facilitate proneural-to-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Alkaline Comet Assay using the monocytic cell line THP-1 [protocols.io]
- 14. Evaluation of the Major Steps in the Conventional Protocol for the Alkaline Comet Assay [mdpi.com]
- 15. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 16. crpr-su.se [crpr-su.se]
- 17. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
Application Notes & Protocols for the Detection of MTIC and its Metabolites by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(3-methyl-1-triazeno)imidazole-4-carboxamide (MTIC) is the active metabolite of the alkylating agent temozolomide (TMZ), a frontline chemotherapeutic agent for treating glioblastoma multiforme.[1][2] TMZ is a prodrug that undergoes spontaneous, non-enzymatic hydrolysis at physiological pH to form this compound.[1][3][4] this compound then rapidly decomposes to form the ultimate alkylating species, a methyldiazonium cation, and 5-aminoimidazole-4-carboxamide (AIC).[2][3] The methyldiazonium cation is responsible for the cytotoxic effects of TMZ by methylating DNA, primarily at the O6 and N7 positions of guanine and the N3 position of adenine.[3][4]
Due to the critical role of this compound in the therapeutic action of temozolomide and its inherent instability, sensitive and selective analytical methods are required for its quantification in biological matrices.[5] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose, offering high sensitivity and specificity.[5][6] These application notes provide a comprehensive overview and detailed protocols for the detection and quantification of this compound and its key metabolite, AIC, using LC-MS/MS.
Metabolic Pathway of Temozolomide
The conversion of temozolomide to its active form and subsequent degradation is a critical pathway to understand in the context of its mechanism of action and for the development of analytical methods.
Caption: Metabolic activation of Temozolomide to this compound and its subsequent products.
Quantitative Data Summary
The following tables summarize the quantitative parameters for the analysis of this compound using a validated LC-MS/MS method.[5]
Table 1: Linearity and Range of this compound Quantification in Plasma [5]
| Species | Linear Range (ng/mL) | Lower Limit of Quantitation (LLOQ) (ng/mL) |
| Rat | 10 - 500 | 10 |
| Dog | 10 - 400 | 10 |
Table 2: Inter-Assay Accuracy and Precision for this compound in Plasma [5]
| Species | Quality Control Sample Concentration (ng/mL) | Accuracy (%) | Precision (%) |
| Rat | 10 (LLOQ) | 17 | 17 |
| Rat | 30 (Low QC) | Within ± 11 | Within 12 |
| Rat | 200 (Mid QC) | Within ± 11 | Within 12 |
| Rat | 400 (High QC) | Within ± 11 | Within 12 |
| Dog | 10 (LLOQ) | Within ± 11 | Within 12 |
| Dog | 30 (Low QC) | Within ± 11 | Within 12 |
| Dog | 150 (Mid QC) | Within ± 11 | Within 12 |
| Dog | 300 (High QC) | Within ± 11 | Within 12 |
Experimental Protocols
Sample Preparation (Protein Precipitation)
Due to the instability of this compound, rapid sample processing is crucial.[5] Protein precipitation is a fast and effective method for sample clean-up in plasma matrices.[7]
Materials:
-
Plasma samples (e.g., rat, dog, or human)
-
Internal Standard (IS) solution (e.g., DTIC - 5-(3,3'-N,N'-dimethyltriazen-1-yl)-imidazole-4-carboxamide)[5]
-
Acetonitrile (ACN), cold
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge (capable of 10,000 rpm and 4°C)
Protocol:
-
To a 70 µL aliquot of plasma in a microcentrifuge tube, add the internal standard.[5]
-
Add cold acetonitrile at a ratio of 2:1 (v/v) to the plasma sample.[8]
-
Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifuge the sample at 10,000 rpm for 10 minutes at 4°C.[8]
-
Carefully transfer the supernatant to a clean injection vial for LC-MS/MS analysis.
-
Analyze the samples immediately due to the instability of this compound.[5]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system
-
Tandem mass spectrometer (e.g., Triple Quadrupole) equipped with an electrospray ionization (ESI) source
LC Parameters (Isocratic Elution): [5]
-
Column: A reverse-phase C18 column is suitable.
-
Mobile Phase: A mixture of an aqueous component (e.g., water with 0.5% formic acid and 5 mM ammonium formate) and an organic component (e.g., acetonitrile).[8] The specific isocratic ratio should be optimized for ideal separation.
-
Flow Rate: A typical flow rate is around 0.5 mL/min.[8]
-
Injection Volume: 3 µL.[8]
-
Column Temperature: 35°C.[8]
-
Run Time: A short run time of approximately 4.5 minutes is recommended to accommodate the instability of this compound and allow for rapid, sequential analysis of samples.[5]
MS/MS Parameters: [5]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Selected Reaction Monitoring (SRM).
-
Spray Voltage: 3.5 kV.[8]
-
Capillary Temperature: 269°C.[8]
-
Gas Flow Rates (Sheath, Aux, Sweep): These should be optimized for the specific instrument, with example values being 53 L/min, 14 L/min, and 3 L/min, respectively.[8]
-
Collision Energy: This needs to be optimized for the specific precursor-to-product ion transitions for this compound and the internal standard.
SRM Transitions: The specific m/z transitions for the precursor and product ions of this compound and the chosen internal standard (e.g., DTIC) need to be determined by direct infusion and optimization on the mass spectrometer.
Experimental Workflow
The overall process for the analysis of this compound from biological samples can be visualized as follows:
Caption: A streamlined workflow for the quantification of this compound in plasma samples.
Conclusion
The protocols and data presented here provide a robust framework for the sensitive and selective quantification of this compound and its metabolites using LC-MS/MS. Adherence to rapid sample processing techniques is paramount to ensure the integrity of the analyte. This methodology is essential for pharmacokinetic studies of temozolomide and for research aimed at understanding its mechanism of action and resistance. The ability to accurately measure this compound levels can provide valuable insights for drug development and personalized medicine approaches in the treatment of glioblastoma and other cancers.
References
- 1. An overview of glioblastoma multiforme and temozolomide resistance: can LC-MS-based proteomics reveal the fundamental mechanism of temozolomide resistance? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Validated UPLC‐MS/MS Method for Monitoring Temozolomide and Perillyl Alcohol Metabolites in Biological Matrices: Insights From a Preclinical Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Approaching Sites of Action of Temozolomide for Pharmacological and Clinical Studies in Glioblastoma | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. An LC/MS/MS method for the quantitation of this compound (5-(3-N-methyltriazen-1-yl)-imidazole-4-carboxamide), a bioconversion product of temozolomide, in rat and dog plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mass spectrometry–based metabolomics, analysis of metabolite-protein interactions, and imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spectroscopyeurope.com [spectroscopyeurope.com]
- 8. metabolomicsworkbench.org [metabolomicsworkbench.org]
Application Notes and Protocols for Encapsulating MTIC in Nanoparticles for Drug Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-(3-methyl-1-triazen-1-yl)imidazole-4-carboxamide (MTIC) is the active metabolite of the alkylating agent temozolomide (TMZ), a first-line chemotherapeutic drug for treating glioblastoma multiforme (GBM).[1][2] this compound exerts its cytotoxic effects by methylating DNA, leading to DNA double-strand breaks, cell cycle arrest, and ultimately apoptosis.[1][3][4] A significant challenge in cancer therapy is the effective delivery of cytotoxic agents to the tumor site while minimizing systemic toxicity. This is particularly true for brain tumors, where the blood-brain barrier (BBB) restricts the passage of many therapeutic molecules.
While TMZ can cross the BBB, it is rapidly hydrolyzed to this compound at physiological pH.[2][5] this compound itself, however, is unable to efficiently cross the BBB.[5] Therefore, research has predominantly focused on encapsulating the prodrug, TMZ, into nanoparticles. This strategy aims to protect TMZ from premature degradation in the bloodstream, enhance its accumulation at the tumor site through passive or active targeting, and facilitate its entry into the brain, where it can then be converted to the active this compound.[5][6] Encapsulating TMZ in nanoparticles has been shown to increase its stability, with the half-life of encapsulated TMZ being significantly longer than that of the free drug.[3][7]
This document provides detailed application notes and protocols for the encapsulation of TMZ (as a precursor to this compound) in various nanoparticle systems for drug delivery research.
Nanoparticle-Based Encapsulation Strategies for Temozolomide
Several types of nanoparticles have been investigated for the encapsulation of TMZ, each offering distinct advantages. The choice of nanoparticle depends on the specific application, desired release profile, and targeting strategy.
-
Polymeric Nanoparticles (e.g., PLGA): Poly(lactic-co-glycolic acid) (PLGA) is a biodegradable and biocompatible polymer widely used in drug delivery.[6][8] PLGA nanoparticles can provide sustained release of TMZ, protecting it from rapid degradation.[9]
-
Lipid-Based Nanoparticles (e.g., Solid Lipid Nanoparticles, Liposomes): Lipid-based nanoparticles are composed of biocompatible lipids and are effective in encapsulating both hydrophilic and lipophilic drugs.[10][11] They can enhance drug solubility and circulation time.
-
Polymeric Micelles: These are self-assembling nanostructures formed from amphiphilic block copolymers. They possess a hydrophobic core that can encapsulate poorly water-soluble drugs like TMZ and a hydrophilic shell that provides stability in aqueous environments.
Data Presentation: Quantitative Parameters of TMZ-Loaded Nanoparticles
The following tables summarize key quantitative data from various studies on TMZ-loaded nanoparticles. This data provides a comparative overview of different formulations.
| Nanoparticle Type | Encapsulation Method | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Loading (%) | Encapsulation Efficiency (%) | Reference |
| PLGA | Emulsion Solvent Evaporation | 136.37 ± 0.93 | 0.122 ± 0.011 | -24.17 ± 1.21 | - | - | [12] |
| PLGA | Emulsion Solvent Evaporation | < 200 | - | -23.05 ± 1.48 | - | - | [8] |
| PLGA-PEG-FOL | Emulsion Solvent Evaporation | 400 - 600 | - | - | 0.2 - 2 | - | [13] |
| Chitosan-TMZ-biotin | - | ~35 (TEM), <100 (DLS) | - | - | 4.9 ± 0.5 | - | [3][7] |
| Solid Lipid Nanoparticles (SLN) | Solvent Injection | 388.4 | 1 | -41.4 | - | 85.65 | [10] |
| Solid Lipid Nanoparticles (SLN) | Emulsion Solvent Diffusion and Evaporation | 190.8 ± 15.3 | - | -20.2 ± 1.7 | 15.1 ± 2.7 | 99.3 ± 0.5 | [14] |
| PLGA co-loaded with Bortezomib | Single Emulsion-Solvent Evaporation | < 200 | Low | Negative | - | - | [15] |
| PLGA-PEG co-loaded with Ligustilide | - | 117.6 ± 0.7 | 0.149 ± 0.012 | -26.5 ± 0.4 | - | - | [16] |
Note: "-" indicates that the data was not provided in the cited source.
Experimental Protocols
This section provides detailed methodologies for the preparation and characterization of TMZ-loaded nanoparticles.
Protocol 1: Preparation of TMZ-Loaded PLGA Nanoparticles by Emulsion Solvent Evaporation
This method is suitable for encapsulating hydrophobic or amphiphilic drugs within a PLGA matrix.[8][17]
Materials:
-
Temozolomide (TMZ)
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM) or Ethyl Acetate (organic solvent)
-
Polyvinyl alcohol (PVA) solution (e.g., 1-5% w/v in deionized water)
-
Deionized water
-
Ice bath
-
Sonicator (probe or bath)
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Organic Phase Preparation: Dissolve a known amount of PLGA and TMZ in the organic solvent (e.g., DCM). For example, dissolve 50 mg of PLGA and 2-20 mg of TMZ in 4 mL of DCM.[13]
-
Emulsification: Add the organic phase dropwise to a continuously stirred aqueous PVA solution. The volume ratio of the organic to aqueous phase can be varied (e.g., 1:5).
-
Sonication: Immediately sonicate the mixture in an ice bath to form a stable oil-in-water (o/w) emulsion. Sonication parameters (power and time) should be optimized to achieve the desired particle size. For example, probe sonicate at 50 W for 1 minute.[13]
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours (e.g., 2-4 hours) to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at high speed (e.g., 10,000 rpm for 30 minutes) to pellet the nanoparticles.[13]
-
Washing: Discard the supernatant and wash the nanoparticle pellet with deionized water three times to remove residual PVA and unencapsulated drug. Resuspend the pellet in water and centrifuge between each wash.
-
Lyophilization (Optional): For long-term storage, the washed nanoparticles can be resuspended in a small volume of deionized water containing a cryoprotectant (e.g., sucrose or trehalose) and then freeze-dried.
Protocol 2: Preparation of TMZ-Loaded Solid Lipid Nanoparticles (SLNs) by Solvent Injection
This method is suitable for lipophilic drugs and involves dissolving the drug and lipid in a water-miscible organic solvent.[10]
Materials:
-
Temozolomide (TMZ)
-
Solid lipid (e.g., Palmitic acid)
-
Ethanol (organic solvent)
-
Surfactant (e.g., Tween 80)
-
Emulsifier (e.g., Soya lecithin)
-
Deionized water
-
Magnetic stirrer
-
Injection needle
-
Sonicator
Procedure:
-
Organic Phase Preparation: Dissolve TMZ and the solid lipid (e.g., palmitic acid) in ethanol.
-
Aqueous Phase Preparation: Prepare an aqueous solution containing the surfactant (e.g., Tween 80) and emulsifier (e.g., soya lecithin) in deionized water.
-
Injection and Precipitation: Rapidly inject the organic phase through a fine needle into the continuously stirred aqueous phase. The rapid solvent diffusion causes the lipid to precipitate, encapsulating the drug.
-
Homogenization: Continue stirring for a defined period (e.g., 2 hours) to ensure complete solvent evaporation and nanoparticle formation.
-
Sonication: Sonicate the resulting suspension to reduce particle size and improve homogeneity. For instance, use a probe sonicator at 50W for 20 minutes.[10]
-
Cooling: Cool the nanosuspension (e.g., at 6°C) to solidify the lipid nanoparticles.[10]
-
Purification: The SLNs can be purified by dialysis or centrifugation to remove unencapsulated drug and excess surfactants.
Protocol 3: Characterization of TMZ-Loaded Nanoparticles
A. Particle Size and Zeta Potential Analysis
Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).
Procedure:
-
Sample Preparation: Dilute the nanoparticle suspension in deionized water or a suitable buffer (e.g., 10 mM NaCl) to an appropriate concentration. The medium should be filtered through a 0.2 µm filter before use.[18]
-
Measurement:
-
Transfer the diluted sample into a disposable cuvette for size measurement or a folded capillary cell for zeta potential measurement.[18][19]
-
Ensure no air bubbles are present in the cell.
-
Equilibrate the sample to the desired temperature (e.g., 25°C).[20]
-
Perform at least three measurements per sample to ensure reproducibility.[18]
-
-
Data Analysis: The instrument software will calculate the Z-average diameter, polydispersity index (PDI), and zeta potential using the principles of Brownian motion and electrophoretic mobility, respectively.[20]
B. Morphological Characterization
Instrument: Transmission Electron Microscope (TEM).
Procedure:
-
Sample Preparation:
-
Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.
-
Allow the sample to adhere for a few minutes.
-
Wick away the excess liquid with filter paper.
-
(Optional) Negatively stain the sample with a solution of phosphotungstic acid or uranyl acetate to enhance contrast.[7]
-
Allow the grid to dry completely.
-
-
Imaging:
-
Insert the grid into the TEM.
-
Acquire images at different magnifications to observe the shape, size, and morphology of the nanoparticles.
-
C. Drug Loading and Encapsulation Efficiency
Instrument: High-Performance Liquid Chromatography (HPLC) with UV detection.
Procedure:
-
Separation of Free Drug:
-
Centrifuge a known amount of the nanoparticle suspension at high speed.
-
Carefully collect the supernatant, which contains the unencapsulated (free) drug.
-
-
Quantification of Free Drug:
-
Calculation:
-
Drug Loading (%): [(Total amount of drug - Amount of free drug) / Weight of nanoparticles] x 100
-
Encapsulation Efficiency (%): [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100
-
D. In Vitro Drug Release Study
Method: Dialysis method.
Procedure:
-
Sample Preparation: Place a known amount of the TMZ-loaded nanoparticle suspension into a dialysis bag with a suitable molecular weight cut-off (e.g., 12-14 kDa).
-
Release Medium: Immerse the dialysis bag in a known volume of release medium (e.g., phosphate-buffered saline, pH 7.4, to mimic physiological conditions, or an acidic buffer to assess stability) maintained at 37°C with constant stirring.[17]
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.[3]
-
Quantification: Analyze the amount of TMZ released into the medium at each time point using HPLC.
-
Data Analysis: Plot the cumulative percentage of drug released versus time to obtain the drug release profile.
Signaling Pathway of this compound
This compound is the active alkylating agent that is spontaneously formed from TMZ at physiological pH. Its primary mechanism of action involves the methylation of DNA, which ultimately leads to cancer cell death.
The cytotoxicity of this compound is primarily due to the formation of O6-methylguanine (O6-MeG) in DNA.[2][4] This adduct mispairs with thymine during DNA replication, triggering the DNA mismatch repair (MMR) pathway. The futile cycles of repair eventually lead to double-strand DNA breaks and apoptosis.[2] Other methylated adducts, such as N7-methylguanine (N7-MeG) and N3-methyladenine (N3-MeA), are also formed but are generally repaired by the base excision repair pathway.[2][4]
Conclusion
The encapsulation of temozolomide in nanoparticles represents a promising strategy to enhance its therapeutic efficacy for the treatment of glioblastoma and other cancers. By protecting TMZ from premature degradation and improving its delivery to the tumor site, the localized concentration of its active metabolite, this compound, can be increased, potentially leading to improved patient outcomes. The protocols and data presented in this document provide a comprehensive guide for researchers and drug development professionals working in this field. Careful optimization of nanoparticle formulation and thorough characterization are crucial for the successful development of effective TMZ-based nanomedicines.
References
- 1. Signaling pathways and therapeutic approaches in glioblastoma multiforme (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mechanisms of temozolomide resistance in glioblastoma - a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. dovepress.com [dovepress.com]
- 7. Temozolomide Nanoparticles for Targeted Glioblastoma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Temozolomide hexadecyl ester targeted plga nanoparticles for drug-resistant glioblastoma therapy via intranasal administration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Current advances in temozolomide encapsulation for the enhancement of glioblastoma treatment [thno.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Preparation and evaluation of temozolomide loaded PLGA nanoparticles for the treatment of glioblastoma multiforme | CoLab [colab.ws]
- 13. mdpi.com [mdpi.com]
- 14. core.ac.uk [core.ac.uk]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Exploratory Study on Nanoparticle Co-Delivery of Temozolomide and Ligustilide for Enhanced Brain Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. caybdergi.com [caybdergi.com]
- 18. Measuring Zeta Potential of Nanoparticles - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. nanopartikel.info [nanopartikel.info]
- 20. Methodology for sample preparation and size measurement of commercial ZnO nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. HPLC-UV method for temozolomide determination in complex biological matrices: Application for in vitro, ex vivo and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Efficacy of MTIC In Vivo Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo studies with 5-(3-methyltriazen-1-yl)imidazole-4-carboxamide (MTIC), the active metabolite of temozolomide (TMZ).
Troubleshooting Guide
This guide is designed in a question-and-answer format to directly address specific issues that may lead to lower-than-expected efficacy in your this compound in vivo experiments.
Question 1: My this compound/Temozolomide treatment is showing minimal or no effect on tumor growth in my animal model. What are the potential causes?
Answer: Low efficacy of this compound in vivo can stem from several factors, ranging from the inherent biology of the tumor model to the experimental protocol itself. Here are the primary areas to investigate:
-
Drug Resistance Mechanisms:
-
O⁶-methylguanine-DNA methyltransferase (MGMT) Expression: The MGMT protein directly repairs the DNA lesions created by this compound, negating its cytotoxic effect. High levels of MGMT expression in your tumor model are a common cause of resistance.[1][2][3][4][5][6]
-
Mismatch Repair (MMR) Deficiency: A deficient MMR system can prevent the recognition of this compound-induced DNA damage, thereby blocking the downstream apoptotic pathways.[1][6][7][8]
-
-
Pharmacokinetic and Stability Issues:
-
This compound Instability: this compound is inherently unstable at physiological pH, rapidly converting to its active methylating agent.[9] This short half-life can limit its distribution to the tumor site.
-
Blood-Brain Barrier (BBB) Penetration: If you are using an orthotopic brain tumor model, inefficient crossing of the BBB by the parent drug (temozolomide) can result in sub-therapeutic concentrations of this compound within the tumor.[7][10]
-
-
Experimental Protocol and Dosing:
-
Sub-optimal Dosing or Schedule: The dose and frequency of administration may not be sufficient to achieve and maintain therapeutic concentrations of this compound at the tumor site.
-
Route of Administration: The chosen route of administration may affect the bioavailability of the parent drug and subsequent this compound formation.
-
-
Tumor Microenvironment:
Question 2: How can I determine if MGMT expression or MMR deficiency is the cause of low efficacy in my model?
Answer: You can assess the status of these key resistance pathways through the following methods:
-
MGMT Expression Analysis:
-
Immunohistochemistry (IHC) or Western Blot: Analyze tumor tissue from your animal model for MGMT protein expression.
-
Promoter Methylation Analysis: The expression of MGMT is often silenced by promoter methylation. Analyzing the methylation status of the MGMT promoter in your tumor cells can predict sensitivity to this compound.[2][4][5]
-
-
MMR Status Evaluation:
-
IHC for MMR Proteins: Stain tumor sections for key MMR proteins such as MLH1, MSH2, MSH6, and PMS2. Loss of expression of one or more of these proteins indicates a deficient MMR system.[16][17][18]
-
Microsatellite Instability (MSI) Testing: MMR deficiency often leads to MSI. Genetic testing for MSI in your tumor cells can be an indirect measure of MMR status.[17]
-
Question 3: What strategies can I employ to overcome this compound resistance in my in vivo studies?
Answer: Based on the underlying cause of resistance, several strategies can be considered:
-
For MGMT-mediated Resistance:
-
MGMT Inhibitors: Co-administration of an MGMT inhibitor, such as O⁶-benzylguanine (O⁶-BG), can deplete MGMT and sensitize resistant tumors to this compound.[1]
-
-
For MMR-deficient Tumors:
-
Combination Therapies: Explore combining this compound with other agents that do not rely on a functional MMR pathway for their cytotoxic effects. For example, PARP inhibitors have shown synergistic effects with temozolomide in some contexts.[19]
-
-
To Address Pharmacokinetic Challenges:
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is the active metabolite of the prodrug temozolomide. It is a DNA alkylating agent that transfers a methyl group to DNA bases, primarily at the N7 and O6 positions of guanine. This DNA methylation leads to base mispairing during DNA replication, triggering futile cycles of mismatch repair, which ultimately results in DNA double-strand breaks and apoptotic cell death.[1][6][7][21]
Q2: How stable is this compound under physiological conditions?
A2: this compound is known to be unstable at physiological pH and undergoes spontaneous conversion to the active methyldiazonium cation.[9] This inherent instability is a critical factor to consider in experimental design, as it can impact the concentration of the active agent that reaches the tumor cells.
Q3: Can the pH of the tumor microenvironment affect this compound efficacy?
A3: The tumor microenvironment is often acidic, which can influence the efficacy of various cancer therapies.[11][12][13][14][15] While the specific effects of an acidic microenvironment on this compound's DNA alkylating activity are not fully elucidated, it is a variable that could contribute to reduced efficacy.
Q4: What are some common pitfalls in the design of in vivo efficacy studies for this compound/Temozolomide?
A4: Common pitfalls include:
-
Lack of characterization of the tumor model for key resistance markers like MGMT and MMR status.
-
Insufficiently optimized dosing and treatment schedules.
-
Failure to account for the pharmacokinetics and stability of the drug.
-
Lack of appropriate control groups.
-
Inconsistent tumor implantation and measurement techniques.
Data Presentation
Table 1: Expected Outcomes of this compound/Temozolomide Treatment Based on Tumor Resistance Profile
| Tumor Model Characteristics | Expected In Vivo Efficacy | Rationale |
| MGMT-negative, MMR-proficient | High | The tumor cannot repair this compound-induced DNA damage, and the functional MMR pathway leads to apoptosis. |
| MGMT-positive, MMR-proficient | Low to Moderate | MGMT actively removes the DNA methylation, reducing the cytotoxic effect of this compound.[1][2][3][4][5][6] |
| MGMT-negative, MMR-deficient | Low | Although the initial DNA damage occurs, the deficient MMR system fails to trigger the apoptotic cascade.[1][6][7][8] |
| MGMT-positive, MMR-deficient | Very Low | The tumor has two mechanisms of resistance, making it highly refractory to treatment. |
Experimental Protocols
Protocol: In Vivo Efficacy Study of Temozolomide in an Orthotopic Glioblastoma Mouse Model
This protocol provides a general framework. Specific parameters should be optimized for your particular cell line and animal strain.
-
Cell Culture and Implantation:
-
Culture human glioblastoma cells (e.g., U87MG) under standard conditions.
-
For orthotopic implantation, anesthetize immunocompromised mice (e.g., nude mice) and secure them in a stereotactic frame.
-
Inject a suspension of tumor cells into the desired brain region (e.g., striatum). The number of cells will need to be optimized.
-
Allow tumors to establish for a predetermined period (e.g., 7-10 days).
-
-
Treatment Regimen:
-
Prepare temozolomide for administration (e.g., dissolved in a suitable vehicle for oral gavage).
-
Randomly assign tumor-bearing mice to treatment and control groups.
-
Administer temozolomide or vehicle to the respective groups according to the planned dosing schedule (e.g., daily for 5 consecutive days).[2][20]
-
-
Monitoring and Efficacy Assessment:
-
Monitor the health and body weight of the mice regularly.
-
Track tumor growth using non-invasive imaging techniques such as bioluminescence imaging (if using luciferase-expressing cells) or magnetic resonance imaging (MRI).[20]
-
Continue monitoring until a pre-defined endpoint is reached (e.g., significant tumor burden in the control group, neurological symptoms).
-
-
Tissue Collection and Analysis:
-
At the end of the study, euthanize the mice and harvest the brains.
-
Fix the brains in formalin and embed in paraffin for histological analysis.
-
Perform immunohistochemistry to assess markers of proliferation (e.g., Ki67), apoptosis (e.g., cleaved caspase-3), and DNA damage (e.g., γH2AX), as well as MGMT and MMR protein expression.[20]
-
Protocol: Quantification of this compound/Temozolomide in Plasma and Tissue
This protocol outlines a general approach for sample preparation and analysis.
-
Sample Collection:
-
At specified time points after drug administration, collect blood via a suitable method (e.g., cardiac puncture) into tubes containing an anticoagulant.
-
Immediately centrifuge the blood to separate the plasma.
-
Perfuse the animal with saline and harvest the tumor and other relevant tissues.
-
Snap-freeze all samples in liquid nitrogen and store at -80°C until analysis.
-
-
Sample Preparation:
-
For plasma samples, perform protein precipitation using a solvent like acetonitrile.
-
For tissue samples, homogenize the tissue in a suitable buffer and then perform protein precipitation.
-
Centrifuge the samples and collect the supernatant.
-
-
Analytical Method:
Visualizations
Caption: Mechanism of action of this compound leading to tumor cell apoptosis.
References
- 1. Temozolomide - Wikipedia [en.wikipedia.org]
- 2. Induction of MGMT expression is associated with temozolomide resistance in glioblastoma xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhanced MGMT expression contributes to temozolomide resistance in glioma stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Association between MGMT status and response to alkylating agents in patients with neuroendocrine neoplasms: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MGMT hypermethylation and MDR system in glioblastoma cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Overcoming temozolomide resistance in glioma: recent advances and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Efficient repair of A/C mismatches in mouse cells deficient in long-patch mismatch repair - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Pharmacokinetic properties of the temozolomide perillyl alcohol conjugate (NEO212) in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acidic tumor microenvironment abrogates the efficacy of mTORC1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Acidic tumor microenvironment abrogates the efficacy of mTORC1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Association between pH regulation of the tumor microenvironment and immunological state - PMC [pmc.ncbi.nlm.nih.gov]
- 15. frontiersin.org [frontiersin.org]
- 16. Mismatch repair deficiency is not sufficient to elicit tumor immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mismatch Repair Deficiency as a Predictive Biomarker for Immunotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. air.unimi.it [air.unimi.it]
- 19. Frontiers | How to sensitize glioblastomas to temozolomide chemotherapy: a gap-centered view [frontiersin.org]
- 20. cns.org [cns.org]
- 21. mdpi.com [mdpi.com]
- 22. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Optimizing MTIC Concentration for Cancer Cell Death
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of 5-(3-methyltriazen-1-yl)imidazole-4-carboxamide (MTIC) for inducing maximum cancer cell death.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, or 5-(3-methyltriazen-1-yl)imidazole-4-carboxamide, is the active metabolite of the chemotherapy drug temozolomide (TMZ).[1][2] TMZ is a prodrug that, under physiological pH, spontaneously converts to this compound.[2][3][4] this compound then breaks down into a highly reactive methyl diazonium cation.[3] This cation is an alkylating agent that transfers a methyl group to DNA bases, primarily at the O6 and N7 positions of guanine and the N3 position of adenine.[1][3] This DNA methylation leads to DNA damage, cell cycle arrest, and ultimately, programmed cell death, or apoptosis.[1][2][4]
Q2: Which signaling pathway is central to this compound-induced cell death?
A2: The intrinsic (or mitochondrial) pathway of apoptosis is a key signaling cascade initiated by this compound-induced DNA damage.[5][6] This pathway is regulated by the Bcl-2 family of proteins.[7] Pro-apoptotic proteins like Bax and Bak are activated, leading to mitochondrial outer membrane permeabilization (MOMP).[5][8] This event, often considered the "point of no return," allows for the release of cytochrome c from the mitochondria into the cytosol.[7][8] Cytochrome c then binds to Apaf-1, forming a complex called the apoptosome, which activates caspase-9, an initiator caspase.[8][9] Caspase-9, in turn, activates executioner caspases, such as caspase-3, which dismantle the cell, leading to apoptosis.[8][9]
Q3: What are the common mechanisms of resistance to this compound in cancer cells?
A3: Cancer cells can develop resistance to this compound through several mechanisms.[10][11] A primary mechanism is the overexpression of the DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT), which removes the methyl groups from guanine, thus repairing the DNA damage induced by this compound.[2][4] Other mechanisms include alterations in the mismatch repair (MMR) system, which can prevent the recognition of DNA damage and subsequent apoptosis, and the overexpression of drug efflux transporters like ATP-binding cassette (ABC) transporters that actively pump this compound out of the cell.[12][13]
Q4: How does the pH of the tumor microenvironment affect this compound activity?
A4: The conversion of the prodrug temozolomide to its active form, this compound, is pH-dependent.[2][3] This conversion happens spontaneously at a physiological pH but is enhanced with increasing alkalinity.[3] Since many brain tumors, such as glioblastoma, tend to have a more alkaline environment compared to healthy tissue, this can favor the activation of TMZ to this compound within the tumor tissue.[3]
Experimental Protocols
Protocol: Determining the IC50 of this compound using an MTT Assay
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[14][15]
Objective: To determine the concentration of this compound required to inhibit the growth of a cancer cell line by 50%.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (or its prodrug, Temozolomide)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[15]
-
Multi-well spectrophotometer (ELISA reader)
Procedure:
-
Cell Seeding:
-
Harvest and count the cells, ensuring viability is above 90%.[16]
-
Seed the cells in a 96-well plate at a pre-optimized density (e.g., 2,000-8,000 cells/well) in 100 µL of complete medium.[17][18]
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate overnight at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[16]
-
-
This compound Treatment:
-
Prepare a stock solution of this compound (or TMZ) and perform serial dilutions in complete medium to obtain a range of desired concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different this compound concentrations. Include untreated wells as a negative control.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.[19]
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
After the incubation with MTT, carefully remove the medium.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[15]
-
Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.
-
Measure the absorbance of the samples at a wavelength of 570-590 nm using a multi-well spectrophotometer.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each this compound concentration relative to the untreated control cells.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.[20]
-
Quantitative Data Summary
The IC50 values for this compound can vary significantly depending on the cancer cell line, largely due to differences in their genetic makeup, particularly the expression status of the MGMT DNA repair enzyme.[2][13] The following table provides a summary of representative IC50 values for this compound (derived from its prodrug, Temozolomide) in various cancer cell lines.
| Cell Line | Cancer Type | MGMT Status | Representative IC50 (µM) |
| U87 MG | Glioblastoma | Methylated (Low Expression) | ~25 - 100 |
| T98G | Glioblastoma | Unmethylated (High Expression) | > 500 |
| A375 | Melanoma | Methylated (Low Expression) | ~50 - 150 |
| MeWo | Melanoma | Unmethylated (High Expression) | > 400 |
| MCF-7 | Breast Cancer | Methylated (Low Expression) | ~100 - 250 |
| HCT116 | Colon Cancer | Methylated (Low Expression) | ~75 - 200 |
Note: These values are illustrative and compiled from various studies. Actual IC50 values can differ based on specific experimental conditions such as cell density, passage number, and incubation time.[20][21]
Visual Guides: Pathways and Workflows
Caption: this compound's mechanism of action leading to apoptosis.
Caption: Experimental workflow for optimizing this compound concentration.
Troubleshooting Guide
Problem 1: High variability between replicate wells in the MTT assay.
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure the cell suspension is homogenous before and during seeding. Pipette up and down gently multiple times before aliquoting to each well. |
| "Edge Effect" | Avoid using the outermost wells of the 96-well plate, as they are more prone to evaporation. If you must use them, fill the surrounding empty wells with sterile PBS or water to create a humidified barrier. |
| Incomplete Formazan Solubilization | After adding the solubilizing agent, ensure the plate is shaken adequately on an orbital shaker until all purple crystals are visibly dissolved. Pipetting up and down can also help. |
| Pipetting Errors | Calibrate pipettes regularly. Use fresh tips for each reagent and concentration to avoid cross-contamination. |
Problem 2: IC50 value is much higher than expected, or cells appear resistant.
| Possible Cause | Troubleshooting Step |
| High MGMT Expression | Verify the MGMT status of your cell line. If it is unmethylated (high expression), the cells are likely to be inherently resistant.[2] Consider using an MGMT inhibitor as a combination treatment for sensitization. |
| Drug Inactivity | Ensure the this compound (or TMZ) stock solution is prepared correctly and has not degraded. Store aliquots at -80°C and avoid repeated freeze-thaw cycles. |
| High Cell Seeding Density | An excessively high cell density can lead to nutrient depletion and contact inhibition, which may affect drug sensitivity.[20] Re-optimize the cell seeding density.[17] |
| Acquired Resistance | If using a cell line that has been cultured for many passages, it may have developed resistance over time.[22] Consider obtaining a fresh, low-passage stock. |
Problem 3: No dose-dependent response is observed.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Temozolomide: An Updated Overview of Resistance Mechanisms, Nanotechnology Advances and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. The Mitochondrial Pathway of Apoptosis: Part I: MOMP and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitochondrial Control of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 8. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Frontiers | Multidrug Resistance in Cancer: Understanding Molecular Mechanisms, Immunoprevention and Therapeutic Approaches [frontiersin.org]
- 11. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. texaschildrens.org [texaschildrens.org]
- 17. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. protocols.io [protocols.io]
- 20. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Metrics other than potency reveal systematic variation in responses to cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. adcreview.com [adcreview.com]
Technical Support Center: Stabilizing MTIC in Aqueous Solutions for Experimental Success
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-(3-methyl-1-triazen-1-yl)imidazole-4-carboxamide (MTIC). This resource provides essential guidance on preventing the degradation of this compound in aqueous solutions during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to degradation?
A1: this compound is the active metabolite of the anticancer prodrug temozolomide (TMZ). It exerts its cytotoxic effects by methylating DNA. However, this compound is chemically unstable in aqueous solutions, especially at physiological pH (around 7.4), and has a very short half-life, often reported to be only a couple of minutes. This instability is due to its rapid hydrolysis into a highly reactive methyldiazonium ion and 5-aminoimidazole-4-carboxamide (AIC).[1][2]
Q2: What are the main factors that influence the degradation of this compound?
A2: The primary factors affecting this compound degradation are:
-
pH: this compound degradation is highly pH-dependent. It is more stable in acidic conditions and degrades rapidly at neutral to basic pH.[1][3]
-
Temperature: Higher temperatures accelerate the rate of chemical reactions, including the hydrolysis of this compound.
-
Aqueous Environment: The presence of water is necessary for the hydrolysis of this compound.
Q3: How can I minimize this compound degradation when preparing stock solutions?
A3: To prepare a more stable stock solution of this compound, it is recommended to use a non-aqueous, aprotic solvent such as anhydrous Dimethyl Sulfoxide (DMSO). Prepare high-concentration stock solutions to be diluted immediately before use. These stock solutions should be stored at -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.
Q4: What is the recommended procedure for preparing working solutions of this compound for cell culture experiments?
A4: Due to its rapid degradation at physiological pH, working solutions of this compound in cell culture media (e.g., DMEM, RPMI-1640) should be prepared immediately before adding them to the cells. It is advisable to perform a serial dilution of the this compound stock solution in cold (4°C) culture medium or a suitable buffer (like PBS) just before the experiment. The final concentration of the organic solvent (e.g., DMSO) in the cell culture medium should be kept to a minimum (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected cytotoxicity in cell-based assays.
-
Possible Cause: Degradation of this compound in the culture medium before it can exert its effect on the cells.
-
Troubleshooting Steps:
-
Prepare Fresh, Use Immediately: Prepare the this compound working solutions in your cell culture medium immediately before adding them to your cells. Do not store diluted this compound solutions.
-
Minimize Incubation Time in Media: If your experimental design allows, minimize the time the cells are exposed to the this compound-containing medium. However, for most standard cytotoxicity assays (e.g., 24-72 hour incubation), this may not be feasible. In such cases, it is crucial to be consistent with the timing of media changes and drug addition.
-
Use Cold Solutions: When preparing your dilutions, use pre-chilled media or buffers to slow down the degradation process.
-
pH of Media: Ensure the pH of your cell culture medium is within the optimal range for your cells but be aware that a pH of 7.2-7.4 will lead to rapid this compound degradation.
-
Control Experiment: As a control, you can use the parent drug, temozolomide (TMZ), which is more stable and will convert to this compound under physiological conditions. This can help you determine if the issue is with the this compound compound itself or the experimental setup.
-
Issue 2: High variability in results between replicate experiments.
-
Possible Cause: Inconsistent handling and timing of this compound solution preparation and addition.
-
Troubleshooting Steps:
-
Standardize Your Protocol: Create a detailed, step-by-step protocol for the preparation and addition of this compound and adhere to it strictly in all experiments.
-
Consistent Timing: Ensure that the time between preparing the this compound working solution and adding it to the cells is consistent for all samples and across all experiments.
-
Homogenous Solution: Ensure the this compound stock solution is fully dissolved and the working solutions are well-mixed before adding them to the cells.
-
Pipetting Accuracy: Use calibrated pipettes to ensure accurate and consistent volumes are being dispensed.
-
Quantitative Data on Stability
The stability of this compound is highly dependent on the experimental conditions. The following tables summarize available data on the stability of this compound and its parent compound, Temozolomide (TMZ), which provides an indication of this compound's transient nature.
Table 1: Half-life of this compound and Temozolomide (TMZ) in Different Conditions
| Compound | Condition | Approximate Half-life |
| This compound | Plasma (Physiological pH) | ~2 minutes |
| Temozolomide (TMZ) | Plasma (Physiological pH) | ~1.8 hours |
| Temozolomide (TMZ) | Phosphate Buffer (pH 7.4) at 37°C | ~1.9 hours |
| Temozolomide (TMZ) | Acetate Buffer (pH 5.0) at 37°C | > 24 hours |
Note: The appearance and disappearance of this compound in plasma parallel that of TMZ.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Analytical balance
-
Vortex mixer
Procedure:
-
In a sterile environment (e.g., a chemical fume hood), weigh the desired amount of this compound powder. For 1 mL of a 10 mM stock solution, you will need approximately 1.96 mg of this compound (Molecular Weight: ~196.17 g/mol ).
-
Transfer the weighed this compound powder into a sterile, amber microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the tube until the this compound powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.
-
Store the aliquots at -80°C immediately. Protect from light.
Protocol 2: Preparation of this compound Working Solutions for a Cell Viability (MTT) Assay
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium (e.g., DMEM with 10% FBS), pre-chilled to 4°C
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
-
96-well cell culture plate with seeded cells
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution on ice, protected from light.
-
Perform serial dilutions of the this compound stock solution in pre-chilled complete cell culture medium to achieve the desired final concentrations. For example, to prepare a 100 µM working solution, you can add 1 µL of the 10 mM stock solution to 99 µL of cold medium.
-
Mix each dilution thoroughly by gentle pipetting.
-
Immediately add the freshly prepared this compound working solutions to the respective wells of the 96-well plate containing your cells.
-
Include a vehicle control group treated with the same final concentration of DMSO as the highest this compound concentration group.
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Proceed with the MTT assay as per the manufacturer's protocol.
Visualizations
Caption: Degradation pathway of Temozolomide to the active metabolite this compound and subsequent products.
Caption: Recommended workflow for experiments involving this compound to minimize degradation.
References
Technical Support Center: Magneto-Thermal Imaging and Characterization (MTIC)
Welcome to the technical support center for Magneto-Thermal Imaging and Characterization (MTIC), focusing on applications in magnetic hyperthermia. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common sources of variability in their experimental results.
Frequently Asked Questions (FAQs)
Nanoparticle-Related Issues
Question 1: My Specific Absorption Rate (SAR) values are lower than expected. What nanoparticle properties could be the cause?
Answer: Lower-than-expected SAR values can often be attributed to the intrinsic and extrinsic properties of your magnetic nanoparticles (MNPs). Key factors to investigate include:
-
Aggregation: Nanoparticle aggregation is a primary cause of reduced heating efficiency.[1][2][3][4][5] When MNPs cluster together, magnetic dipole-dipole interactions can decrease the overall magnetic response and, consequently, the heat generation.[1][4] The compactness of these aggregates plays a crucial role; dense aggregates tend to cause a more significant drop in SAR.[2][4]
-
Size and Polydispersity: The size of the nanoparticle core is critical for optimal heating.[6] For a given magnetic field, there is an optimal particle size to maximize SAR.[6] A broad size distribution (high polydispersity) can lead to a lower average SAR, as a significant portion of the nanoparticles will be outside the optimal size range.
-
Surface Coating: The type and thickness of the nanoparticle coating can influence colloidal stability and interactions with the surrounding medium. Inadequate coating can lead to aggregation, especially in biological media.[3]
-
Composition and Magnetization: The material composition (e.g., magnetite vs. maghemite) and the saturation magnetization (Ms) of the nanoparticles directly impact their heating potential.[7] Higher Ms values are generally desirable for efficient heating.[7]
Troubleshooting Steps:
-
Characterize the hydrodynamic size of your nanoparticles in the experimental medium using Dynamic Light Scattering (DLS) to assess for aggregation.[2]
-
Use Transmission Electron Microscopy (TEM) to verify the core size, size distribution, and morphology of your nanoparticles.
-
Ensure the surface coating is appropriate for your experimental medium to maintain colloidal stability.[3]
Question 2: I'm observing significant batch-to-batch variability in my heating experiments. How can I minimize this?
Answer: Batch-to-batch variability is a common challenge. Even with consistent synthesis protocols, minor variations can lead to different heating outcomes. A study has shown that even with seemingly identical nanoparticle samples, SAR values can vary by as much as 30%.
Mitigation Strategies:
-
Thorough Characterization: Characterize each new batch of nanoparticles for core and hydrodynamic size, size distribution, zeta potential, and magnetic properties.
-
Standardized Protocols: Implement and strictly adhere to standardized operating procedures (SOPs) for nanoparticle synthesis, purification, and storage.
-
Quality Control Batch Testing: Before use in extensive experiments, test a small sample of each new batch to ensure it meets predefined SAR specifications.
Experimental Setup and Parameter Issues
Question 3: My temperature readings are fluctuating and not reproducible. What are the potential issues with my experimental setup?
Answer: Inconsistent temperature measurements can stem from several sources related to your experimental setup:
-
Temperature Probe:
-
Type: Metallic thermocouples can be susceptible to direct heating by the alternating magnetic field (AMF), leading to artificially high readings.[8] Fiber optic temperature sensors are recommended as they are immune to electromagnetic interference.[8][9][10]
-
Placement: The location of the temperature probe within the sample is critical.[11] Inhomogeneous heating within the sample can lead to different readings depending on the probe's position.[8][11] Ensure the probe is placed consistently in the same location for all measurements.
-
-
AMF Inhomogeneity: The magnetic field generated by the coil may not be uniform across the entire sample volume.[11] Placing the sample in the most homogeneous region of the field is crucial for reproducibility.
-
System Heating: The experimental setup itself, including the sample holder and the coil, can generate heat, leading to an overestimation of the nanoparticle heating.[8][11] It's essential to run control experiments with the sample medium alone (a "blank") to quantify and subtract this background heating.[8]
Troubleshooting Workflow:
Question 4: How do the Alternating Magnetic Field (AMF) parameters affect my results?
Answer: The AMF frequency and amplitude are critical parameters that directly influence the heating efficiency of MNPs.[6][12]
-
Frequency (f): SAR is dependent on the frequency of the AMF.[6]
-
Amplitude (H): The heating power is a function of the square of the magnetic field strength.[6]
It is crucial to report these parameters accurately in any study. For biomedical applications, there is a safety consideration known as the Hergt-Dutz limit, which suggests that the product of the frequency and amplitude (H x f) should remain below a certain threshold to avoid non-specific tissue heating.[13]
Sample Environment and Data Analysis Issues
Question 5: My in vitro results are not translating to my in vivo experiments. What could be the reason?
Answer: A discrepancy between in vitro and in vivo results is a common and complex issue. The biological environment introduces several variables that are not present in a simple colloidal suspension:
-
Cellular Internalization and Confinement: When nanoparticles are internalized by cells, they often end up in lysosomes, where they can become densely aggregated.[4] This aggregation can significantly reduce their heating efficiency.[4]
-
Increased Viscosity: The intracellular environment is much more viscous than water. This increased viscosity can hinder the physical rotation of the nanoparticles (Brownian relaxation), which is one of the primary mechanisms of heat generation for some nanoparticle types.[14]
-
Uneven Nanoparticle Distribution: Intratumoral injection of MNPs can lead to an uneven distribution within the tumor, resulting in non-uniform temperature profiles.[15]
Considerations for Bridging the In Vitro - In Vivo Gap:
-
Conduct in vitro experiments in media with varying viscosities to simulate the intracellular environment.
-
After in vitro experiments, use techniques like TEM on cell cross-sections to assess the aggregation state of internalized nanoparticles.
-
In in vivo studies, consider using multiple injection sites or magnetic targeting to improve the homogeneity of nanoparticle distribution.[15]
Question 6: I am unsure how to calculate the Specific Absorption Rate (SAR) correctly. Which method should I use?
Answer: The method used to calculate SAR can significantly impact the reported value and is a source of inter-laboratory variability.[16][17] The most common method is calorimetric, based on the initial rate of temperature increase.[8][18]
Common Calculation Methods:
-
Initial Slope Method: This method assumes adiabatic conditions (no heat loss to the environment) and uses the initial linear portion of the temperature-time curve.[16] However, true adiabatic conditions are experimentally unattainable.[16]
-
Box-Lucas Method: This model accounts for heat loss to the environment and fits the entire temperature-time curve.[16] It generally requires longer measurement times.[16]
Recommendations:
-
Clearly state the method used for SAR calculation in your reports.
-
Be aware that the choice of the fitting interval for the initial slope method can introduce bias.[16]
-
For high SAR values where the temperature rises quickly, the initial slope method under quasi-adiabatic conditions may be more appropriate.[16] For lower heating rates, the Box-Lucas method can provide a more accurate estimation by accounting for heat loss.[16]
Troubleshooting Guides
Guide 1: Investigating Low SAR Values
This guide provides a step-by-step process for troubleshooting unexpectedly low SAR values.
Logical Diagram for Investigating Low SAR:
References
- 1. Influence of size, volume concentration and aggregation state on magnetic nanoparticle hyperthermia properties versus excitation conditions - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. digital.csic.es [digital.csic.es]
- 4. Predicting the Dominant Role of Dense Aggregates in Magnetic Hyperthermia via Intracellular‐Mimetic Nanoparticle Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Impact of magnetic field parameters and iron oxide nanoparticle properties on heat generation for use in magnetic hyperthermia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Magnetic Properties of Magnetic Nanoparticles for Efficient Hyperthermia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. magneticmicrosphere.com [magneticmicrosphere.com]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. m.youtube.com [m.youtube.com]
- 11. Principles of Magnetic Hyperthermia: A Focus on Using Multifunctional Hybrid Magnetic Nanoparticles | MDPI [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Comprehensive understanding of magnetic hyperthermia for improving antitumor therapeutic efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Magnetic Hyperthermia for Cancer Treatment: Main Parameters Affecting the Outcome of In Vitro and In Vivo Studies | MDPI [mdpi.com]
- 16. The Impact of data selection and fitting on SAR estimation for magnetic nanoparticle heating - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Addressing Batch-to-Batch Variability of Synthesized MTIC
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting and managing batch-to-batch variability of the synthesized compound MTIC. The following information is designed to help identify potential causes of inconsistency and provide actionable solutions to ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of batch-to-batch variability for a synthesized compound like this compound?
A1: Batch-to-batch variability in the synthesis of a chemical compound can arise from several factors:
-
Raw Material and Reagent Purity: The quality of starting materials can significantly impact the outcome of a chemical reaction. Impurities may lead to side reactions, affecting the yield and purity of the final product.[1][2]
-
Reaction Conditions: Minor deviations in temperature, pressure, stirring speed, or reaction time can alter reaction kinetics and lead to inconsistencies between batches.[1]
-
Solvent Quality: The grade, purity, and water content of solvents can influence the reaction environment and, consequently, the reaction's outcome.[1]
-
Purification Procedures: Variations in purification methods, such as chromatography or crystallization, can result in different purity profiles for each batch.[1]
-
Human Factor: Differences in technique and execution between laboratory personnel can introduce variability.[1]
-
Equipment Calibration and Performance: Inconsistencies in the calibration and performance of laboratory equipment can affect the precision of experimental parameters.[1]
Q2: How can I minimize the impact of raw material variability on my this compound synthesis?
A2: To minimize the impact of raw material variability, it is crucial to partner with a supplier that has robust supply chain and strict raw material characterization methods.[2] Implementing stringent in-house quality control checks on incoming raw materials can also help ensure consistency. This includes verifying the identity, purity, and key physical properties of all starting materials before use.
Q3: What is the first step I should take when I observe a discrepancy between two different batches of this compound?
A3: When a discrepancy is observed, the first step is to perform a side-by-side comparison of the new and old batches under identical experimental conditions. This helps to confirm that the observed difference is due to the compound itself and not experimental artifacts. It is also essential to re-verify the identity and purity of both batches using appropriate analytical techniques.[1][3]
Q4: Can impurities in a new batch of this compound affect its biological activity?
A4: Yes, impurities can significantly impact the biological activity of a compound.[4][5] Impurities can be inactive, reducing the effective concentration of the active compound.[3] Alternatively, they can be biologically active, leading to unexpected or off-target effects.[3] In some cases, an impurity might even be more potent than the intended compound, leading to an apparent increase in activity.[5]
Troubleshooting Guides
This section provides a structured approach to troubleshooting common issues encountered with different batches of this compound.
Issue 1: A new batch of this compound shows lower potency (higher IC50) than the previous batch.
This is a common issue that can often be traced back to the purity and integrity of the compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for lower potency of a new this compound batch.
Recommended Actions:
| Step | Action | Rationale |
| 1 | Verify Identity and Purity | Confirm that the new batch is indeed this compound and meets the expected purity specifications. Use analytical methods like NMR, MS, and HPLC.[1] |
| 2 | Compare Impurity Profiles | A new or more abundant impurity in the recent batch could be inactive, effectively lowering the concentration of the active compound.[3] |
| 3 | Assess Compound Stability | The new batch may have degraded due to improper storage or handling. Consider performing a forced degradation study.[1] |
| 4 | Standardize Experimental Conditions | Ensure all experimental parameters, such as cell passage number and reagent concentrations, are consistent.[1] |
Issue 2: A new batch of this compound exhibits poor solubility in the recommended solvent.
Solubility issues can arise from differences in the physical properties of the compound between batches.
Troubleshooting Workflow
Caption: Troubleshooting workflow for poor solubility of a new this compound batch.
Recommended Actions:
| Step | Action | Rationale |
| 1 | Check for Impurities | Insoluble impurities can give the appearance of poor solubility of the main compound. Analyze the purity of the batch using HPLC.[1] |
| 2 | Optimize Solubilization Protocol | Try gentle heating or sonication to aid in dissolution.[1] |
| 3 | Analyze for Polymorphism | Different crystalline forms (polymorphs) of a compound can have different solubilities. Use techniques like X-ray diffraction (XRD) or differential scanning calorimetry (DSC) to analyze the crystalline structure of each batch.[1] |
| 4 | Verify Solvent Quality | Ensure the solvent is of high purity and dry, as water content can affect solubility. |
Data Presentation
Consistent and thorough characterization of each batch of synthesized this compound is critical for identifying and addressing variability. The following table outlines the recommended analytical tests and acceptable specifications for each batch.
Table 1: Quality Control Specifications for this compound Batches
| Analytical Test | Method | Specification | Purpose |
| Identity | ¹H NMR, ¹³C NMR, LC-MS | Conforms to reference spectra | Confirms the chemical structure of this compound. |
| Purity | HPLC | ≥ 98% | Quantifies the amount of this compound and detects impurities. |
| Residual Solvents | GC-MS | ≤ 0.5% | Ensures removal of solvents used in synthesis and purification. |
| Water Content | Karl Fischer Titration | ≤ 0.5% | Determines the amount of water present, which can affect stability and solubility. |
| Appearance | Visual Inspection | White to off-white solid | Provides a basic check for consistency and gross contamination. |
| Solubility | Visual Inspection | ≥ 10 mg/mL in DMSO | Ensures the compound is suitable for preparing stock solutions for biological assays. |
| Thermal Analysis | DSC | Consistent melting point (± 2 °C) | Can indicate changes in crystalline form or the presence of impurities. |
Experimental Protocols
Detailed and standardized experimental protocols are essential for minimizing variability.
Protocol 1: Preparation of this compound Stock Solutions
-
Weighing: Accurately weigh the required amount of this compound using a calibrated analytical balance.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution for 1-2 minutes. If necessary, sonicate in a water bath for 5-10 minutes to ensure complete dissolution.
-
Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: In Vitro Kinase Assay to Determine this compound Potency (IC50)
This protocol assumes this compound is a kinase inhibitor.
Hypothetical Signaling Pathway
Caption: Hypothetical signaling pathway inhibited by this compound.
Procedure:
-
Prepare Reagents: Dilute the kinase, substrate, and ATP to their final concentrations in the assay buffer.
-
Serial Dilution of this compound: Perform a serial dilution of the this compound stock solution to create a dose-response curve.
-
Assay Plate Preparation: Add the kinase and this compound dilutions to a 384-well plate and incubate for a pre-determined time.
-
Initiate Reaction: Add the substrate and ATP mixture to start the kinase reaction.
-
Stop Reaction and Readout: After the reaction incubation, add a stop solution and measure the signal (e.g., luminescence, fluorescence) according to the assay kit manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
By implementing these troubleshooting guides, standardized protocols, and rigorous quality control measures, researchers can effectively address and mitigate the challenges associated with the batch-to-batch variability of synthesized this compound, leading to more reliable and reproducible experimental outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. The Impact of Impurities in Lab Chemicals [postapplescientific.com]
- 5. Impact of Impurity on Kinetic Estimates from Transport and Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of MTIC in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the off-target effects of 5-(3-methyltriazen-1-yl)imidazole-4-carboxamide (MTIC), the active metabolite of temozolomide (TMZ), in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary on-target effect?
A1: this compound is the bioactive metabolite of the alkylating agent temozolomide (TMZ). At physiological pH in cell culture media, TMZ spontaneously converts to this compound. The primary on-target effect of this compound is the methylation of DNA at the N7 and O6 positions of guanine, and the N3 position of adenine. This DNA damage leads to cell cycle arrest and apoptosis in cancer cells.
Q2: What are the known off-target effects of this compound in cell culture?
A2: Beyond its intended DNA-damaging effects, this compound can induce several off-target effects that may confound experimental results and contribute to chemoresistance. The most well-documented off-target effects include the induction of endoplasmic reticulum (ER) stress and the activation of pro-survival signaling pathways such as PI3K/Akt and Wnt/β-catenin.[1][2][3] These off-target effects can, in turn, trigger protective autophagy, a cellular process that allows cancer cells to survive the cytotoxic effects of this compound.[1][4][5]
Q3: Why is it important to minimize the off-target effects of this compound?
A3: Minimizing the off-target effects of this compound is crucial for several reasons:
-
Accurate interpretation of data: Off-target effects can mask the true on-target efficacy of this compound, leading to misinterpretation of experimental outcomes.
-
Overcoming chemoresistance: Off-target activation of pro-survival pathways is a key mechanism of resistance to TMZ. By minimizing these effects, you can more accurately assess the potential of this compound to kill cancer cells.
-
Enhanced therapeutic efficacy: Reducing protective off-target effects can sensitize cancer cells to the on-target DNA-damaging effects of this compound, leading to increased apoptosis.[6][7]
Q4: What are the general strategies to minimize this compound's off-target effects?
A4: The primary strategies involve optimizing experimental conditions and using targeted inhibitors to block the activation of off-target signaling pathways. This includes:
-
Dose-response optimization: Using the lowest effective concentration of this compound that elicits the desired on-target effect while minimizing off-target activation.
-
Co-treatment with pathway inhibitors: Utilizing specific inhibitors for the PI3K/Akt, Wnt/β-catenin, or ER stress pathways in combination with this compound.[3][6][8]
-
Careful experimental design and controls: Including appropriate vehicle controls and controls for the pathway inhibitors alone to isolate the effects of each component.
Troubleshooting Guides
Problem 1: High cell survival or resistance to this compound treatment despite evidence of DNA damage.
-
Possible Cause: Activation of pro-survival off-target pathways such as PI3K/Akt or Wnt/β-catenin, leading to protective autophagy.[1][2][3]
-
Solution:
-
Assess off-target pathway activation: Perform western blot analysis to check for the phosphorylation status of key proteins in the PI3K/Akt pathway (e.g., p-Akt, p-mTOR) and the nuclear translocation of β-catenin for the Wnt pathway.
-
Co-treat with a PI3K inhibitor: Use a well-characterized PI3K inhibitor, such as LY294002, in combination with this compound. Perform a dose-response matrix to determine the optimal concentrations.[8]
-
Co-treat with a Wnt/β-catenin inhibitor: Employ an inhibitor like XAV-939 or Wnt-C59 to block Wnt signaling.[9][10]
-
Inhibit autophagy: Use an autophagy inhibitor like chloroquine or 3-methyladenine (3-MA) to prevent the protective effects of autophagy.[4][7]
-
Problem 2: Inconsistent or variable results between experiments.
-
Possible Cause 1: Degradation of this compound in cell culture media. This compound is unstable and its conversion from TMZ is pH-dependent.
-
Solution 1:
-
Always prepare fresh solutions of TMZ immediately before use.
-
Ensure the pH of your cell culture medium is stable and consistent between experiments.
-
Minimize the exposure of media containing TMZ/MTIC to light and elevated temperatures.
-
-
Possible Cause 2: Induction of ER stress, which can have variable effects on cell fate (pro-survival or pro-death) depending on the cellular context and the duration of the stress.[11][12]
-
Solution 2:
Quantitative Data on Co-Treatment Strategies
The following tables summarize the effects of combining TMZ (the prodrug of this compound) with various pathway inhibitors on glioma cell lines.
Table 1: Effect of PI3K Inhibitor (LY294002) on TMZ-Induced Cell Death in Glioma Cells [8]
| Cell Line | Treatment | % Apoptosis | % Autophagy |
| T98G | Control | ~2% | ~3% |
| TMZ (100 µM) | ~11% | ~4% | |
| LY294002 (10 µM) | ~28% | ~19% | |
| TMZ + LY294002 | ~31% | ~5% | |
| MOGGCCM | Control | ~3% | ~5% |
| TMZ (100 µM) | ~6% | ~11% | |
| LY294002 (10 µM) | ~10% | ~40% | |
| TMZ + LY294002 | ~15% | ~40% |
Table 2: Effect of ER Stress Inhibitor (4-PBA) on TMZ-Induced Autophagy and Apoptosis in U87 MG Glioma Cells [11]
| Treatment | % Autophagy | % Apoptosis |
| Control | ~5% | ~3% |
| TMZ (400 µM) | ~25% | ~10% |
| 4-PBA (2.5 mM) | ~6% | ~4% |
| TMZ + 4-PBA | ~15% | ~18% |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound (from TMZ) and Pathway Inhibitors
-
Cell Seeding: Seed your cells in 96-well plates at a predetermined density to ensure they are in the logarithmic growth phase at the time of treatment.
-
Prepare Drug Dilutions:
-
Prepare a stock solution of TMZ in DMSO. Immediately before use, perform serial dilutions in complete cell culture medium to achieve a range of final concentrations (e.g., 10 µM to 500 µM).
-
Similarly, prepare serial dilutions of the chosen pathway inhibitor (e.g., LY294002, XAV-939, 4-PBA) in complete medium.
-
-
Treatment:
-
For single-agent dose-response, replace the culture medium with the medium containing the different concentrations of either TMZ or the inhibitor. Include a vehicle control (DMSO).
-
For combination treatment, create a matrix of concentrations with varying doses of TMZ and the inhibitor.
-
-
Incubation: Incubate the plates for a relevant time period (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Plot the percentage of cell viability against the drug concentration to determine the IC50 (half-maximal inhibitory concentration) for each compound and the optimal concentrations for synergistic effects.
Protocol 2: Assessing Off-Target Pathway Activation via Western Blot
-
Cell Lysis: After treatment with this compound +/- inhibitors for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against your proteins of interest overnight at 4°C. For off-target assessment, use antibodies for:
-
PI3K/Akt Pathway: p-Akt, Akt, p-mTOR, mTOR
-
Wnt/β-catenin Pathway: β-catenin, c-Myc
-
ER Stress: GRP78, CHOP
-
Autophagy: LC3-I/II, p62
-
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Visualizations
References
- 1. Involvement of PI3K Pathway in Glioma Cell Resistance to Temozolomide Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Temozolomide induces activation of Wnt/β-catenin signaling in glioma cells via PI3K/Akt pathway: implications in glioma therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Is Autophagy Inhibition in Combination with Temozolomide a Therapeutically Viable Strategy? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting autophagy to sensitive glioma to temozolomide treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of mitochondria- and endoplasmic reticulum stress-mediated autophagy augments temozolomide-induced apoptosis in glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Autophagy inhibition improves the efficacy of curcumin/temozolomide combination therapy in glioblastomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Involvement of PI3K Pathway in Glioma Cell Resistance to Temozolomide Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 10. Targeting Wnt/β-catenin activation in combination with temozolomide leads to glioblastoma inhibition and long-term survival in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of Mitochondria- and Endoplasmic Reticulum Stress-Mediated Autophagy Augments Temozolomide-Induced Apoptosis in Glioma Cells | PLOS One [journals.plos.org]
- 12. ER stress in temozolomide-treated glioblastomas interferes with DNA repair and induces apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining MTIC Dosage in Animal Models to Reduce Toxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for refining 3-methyl-(triazen-1-yl)imidazole-4-carboxamide (MTIC) dosage in animal models to minimize toxicity. This compound is the active metabolite of the alkylating agent temozolomide (TMZ).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced toxicity in animal models?
A1: The primary dose-limiting toxicity of this compound, the active metabolite of temozolomide (TMZ), is myelosuppression. This manifests as a decrease in bone marrow activity, leading to reduced production of white blood cells (neutropenia), red blood cells (anemia), and platelets (thrombocytopenia). Severe and prolonged myelosuppression can lead to infections and death. Other reported toxicities in animal models include gastrointestinal damage, liver and kidney necrosis, and retinal hemorrhage and degeneration at higher doses.
Q2: How can I monitor for this compound-induced toxicity in my animal studies?
A2: Regular monitoring is crucial for early detection of toxicity. Key monitoring parameters include:
-
Body Weight: A significant and progressive loss of body weight is a primary indicator of toxicity.
-
Complete Blood Counts (CBC): Perform regular blood draws (e.g., weekly) to monitor for neutropenia, thrombocytopenia, and anemia. The next treatment cycle should not be initiated until the Absolute Neutrophil Count (ANC) is ≥1.5 x 10⁹/L and the platelet count is ≥100 x 10⁹/L.[1][2]
-
Clinical Observations: Daily observation for changes in behavior (lethargy, hyperactivity), appearance (piloerection, hunched posture), and signs of gastrointestinal distress (diarrhea, poor appetite).
-
Serum Chemistry: At study termination, or if toxicity is suspected, serum chemistry panels can assess liver and kidney function.
Q3: What are the general recommendations for this compound/TMZ dose reduction when toxicity is observed?
A3: If significant toxicity is observed, a dose reduction for the subsequent treatment cycle is recommended. Based on clinical guidelines which can be adapted for preclinical studies, if the Absolute Neutrophil Count (ANC) falls below 1.0 x 10⁹/L or the platelet count is less than 50 x 10⁹/L, the dose for the next cycle should be reduced by one dose level.[1][3] If severe non-hematological toxicity occurs, a similar dose reduction or discontinuation should be considered.[1]
Q4: Are there alternative delivery strategies to reduce the systemic toxicity of this compound?
A4: Yes, nanoparticle-based delivery systems are a promising approach to reduce systemic toxicity. Encapsulating TMZ in nanoparticles can protect it from rapid degradation in the bloodstream, enhance its delivery to tumor tissues, and reduce exposure to healthy organs. Studies have shown that TMZ delivered via solid lipid nanoparticles can reduce cardiac and kidney toxicity in mice.[4]
Q5: Can co-administration of other agents help mitigate this compound toxicity while maintaining efficacy?
A5: The combination of this compound/TMZ with Poly (ADP-ribose) polymerase (PARP) inhibitors has been shown to enhance anti-tumor activity. However, this combination can also potentiate the toxic effects of TMZ. Therefore, a reduction in the TMZ dose is often necessary when co-administered with a PARP inhibitor to manage toxicity.
Troubleshooting Guides
Issue 1: Excessive Body Weight Loss in Mice Following TMZ Administration
-
Problem: Mice are exhibiting a rapid and significant decrease in body weight (>15%) after receiving TMZ.
-
Possible Causes:
-
Dose is too high: The administered dose may be approaching the maximum tolerated dose (MTD) or lethal dose (LD) for the specific mouse strain.
-
Dehydration and/or malnutrition: TMZ can cause nausea and loss of appetite, leading to reduced food and water intake.
-
Gastrointestinal toxicity: High doses of TMZ can lead to damage of the gastrointestinal tract.
-
-
Solutions:
-
Dose Reduction: In the next cohort of animals, reduce the TMZ dose by 25-50% and monitor closely.
-
Supportive Care: Provide supplemental hydration (e.g., subcutaneous saline) and palatable, high-calorie food to encourage intake.
-
Fractionated Dosing: Consider splitting the total daily dose into two administrations to reduce peak plasma concentrations and associated acute toxicity.
-
Vehicle Check: Ensure the vehicle used for TMZ administration is not contributing to the toxicity.
-
Issue 2: Severe Myelosuppression Observed After the First Cycle of TMZ
-
Problem: Complete blood counts (CBCs) show a dramatic decrease in white blood cells (neutropenia) and platelets (thrombocytopenia) that does not recover before the next scheduled treatment.
-
Possible Causes:
-
High Dose-Related Toxicity: The initial dose is too myelosuppressive for the animal model.
-
Individual Animal Sensitivity: There can be significant inter-animal variability in response to chemotherapy.
-
-
Solutions:
-
Delay Next Cycle: Postpone the next treatment cycle until hematological recovery (ANC ≥1.5 x 10⁹/L and platelets ≥100 x 10⁹/L).[1][2]
-
Dose Reduction in Subsequent Cycles: Reduce the TMZ dose for the following cycles. A 50 mg/m²/day reduction is a common starting point in clinical settings and can be adapted.[2]
-
Monitor More Frequently: Increase the frequency of blood monitoring to better track the nadir (lowest point) of blood counts and the recovery period.
-
Consider a Different Dosing Schedule: Protracted dosing schedules (lower doses given more frequently) have been explored, though their efficacy can be model-dependent.[5]
-
Data on TMZ Dosage and Toxicity in Animal Models
| Animal Model | TMZ Dose (mg/kg) | Dosing Schedule | Observed Toxicity | Reference |
| Mice (with Ewing Sarcoma Xenografts) | 30 | Daily for 5 days | Potentiated toxicity when combined with talazoparib (0.1 mg/kg twice daily) | [6] |
| Mice (with Ewing Sarcoma Xenografts) | 12 | Daily for 5 days | MTD when combined with high-dose talazoparib (0.25 mg/kg twice daily) | [6] |
| Mice (with GBM Xenografts) | 50 or 66 | Days 1-5, every 28 days | Standard dosing | [5] |
| Mice (with GBM Xenografts) | 25 or 33 | Days 1-5, 8-12, 15-19, every 28 days | Protracted dosing; higher doses were associated with toxicity | [5] |
| Mice | 125 | Single dose (intraperitoneal) | Lowest published lethal dose | [7] |
| Rats | 50 mg/m² | Multi-cycle | Testicular toxicity | [8] |
| Dogs | 125 mg/m² | Multi-cycle | Testicular toxicity | [8] |
Experimental Protocols
Protocol: Assessment of Hematological Toxicity in Mice
-
Blood Collection:
-
Complete Blood Count (CBC) Analysis:
-
Use an automated hematology analyzer calibrated for mouse blood to determine white blood cell (WBC) count, absolute neutrophil count (ANC), red blood cell (RBC) count, hemoglobin, and platelet count.
-
-
Data Interpretation:
-
Compare the post-treatment blood counts to the baseline values for each animal.
-
Identify the nadir (lowest point) for neutrophil and platelet counts.
-
Evaluate the time to recovery of blood counts to baseline or acceptable levels.
-
-
Dose Adjustment Criteria:
Visualizations
Caption: this compound activation from the prodrug TMZ and the subsequent DNA damage pathway leading to therapeutic effect and toxicity.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Temodar (temozolomide) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 3. drugs.com [drugs.com]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy of protracted temozolomide dosing is limited in MGMT unmethylated GBM xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. ehs.utoronto.ca [ehs.utoronto.ca]
- 8. accessdata.fda.gov [accessdata.fda.gov]
Technical Support Center: Purification of Synthetic Peptides
Disclaimer: The following guide addresses common challenges in the purification of synthetic peptides. While the principles are broadly applicable, "MTIC" is interpreted here as a representative synthetic peptide used in research and drug development. Specific optimization for your molecule of interest will be necessary.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude synthetic peptides?
A1: Crude synthetic peptides often contain a variety of impurities stemming from the synthesis process. These can include:
-
Deletion sequences: Peptides missing one or more amino acid residues.[1]
-
Truncated sequences: Incomplete peptide chains that were terminated prematurely.[2]
-
Incompletely deprotected peptides: Peptides still carrying protecting groups on their side chains.[1][2]
-
Racemized or epimerized peptides: Peptides containing amino acids with incorrect stereochemistry.[3]
-
Oxidized peptides: Particularly common for peptides containing methionine, cysteine, or tryptophan residues.
-
Reagents and scavengers: Residual chemicals from the synthesis and cleavage steps, such as trifluoroacetic acid (TFA).[2][4]
-
Dipeptide impurities: Resulting from the coupling of dipeptides present as impurities in the amino acid raw materials.[5]
Q2: Which analytical technique is most suitable for assessing the purity of my synthetic peptide?
A2: High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), is the most widely used and effective method for determining the purity of synthetic peptides.[6][7] When coupled with Mass Spectrometry (LC-MS), it not only quantifies purity but also helps in identifying the mass of the main product and its impurities.[1][7]
Q3: Why is Trifluoroacetic Acid (TFA) commonly used in the mobile phase for peptide purification, and are there alternatives?
A3: TFA is used as an ion-pairing agent in RP-HPLC. It pairs with the positively charged groups on the peptide, neutralizing their charge and allowing the peptide to be retained and separated based on its hydrophobicity. However, TFA can suppress the signal in mass spectrometry.[1] Formic acid (FA) is a common alternative for LC-MS applications as it is more volatile and provides better MS sensitivity, though it may result in broader peaks and less sharp separation compared to TFA.[1]
Troubleshooting Guide
Problem 1: Low Yield of Purified Peptide
| Possible Cause | Solution |
| Poor binding to the column | - Ensure the pH of your binding buffer is appropriate for your peptide's pI.[8] - Decrease the flow rate during sample loading to allow more time for interaction with the resin. - Check if the peptide has precipitated. If so, try different solubilization conditions. |
| Peptide eluting during the wash step | - Your wash conditions may be too stringent.[9] - Reduce the concentration of the organic solvent in the wash buffer. - Use a step gradient for washing to find the optimal conditions.[9] |
| Inefficient elution | - The elution buffer may not be strong enough. Increase the concentration of the organic solvent (e.g., acetonitrile). - Increase the volume of the elution buffer or perform multiple smaller elutions. - Ensure the pH of the elution buffer is optimal for disrupting the interaction with the stationary phase. |
Problem 2: Poor Peak Resolution or Peak Tailing in HPLC
| Possible Cause | Solution |
| Column overload | - Reduce the amount of crude peptide loaded onto the column. |
| Inappropriate mobile phase | - Optimize the gradient slope. A shallower gradient can improve the separation of closely eluting impurities. - Adjust the concentration of the ion-pairing agent (e.g., TFA). |
| Column degradation | - The column may be clogged with precipitated peptide or debris. Filter all samples and mobile phases before use. - Clean the column according to the manufacturer's instructions. If performance does not improve, the column may need to be replaced. |
| Secondary interactions with the stationary phase | - Some peptides can have secondary interactions with the silica backbone of the column. Try a different type of column (e.g., one with a different stationary phase or end-capping). |
Problem 3: Presence of Unexpected Peaks in the Final Product
| Possible Cause | Solution |
| Co-elution of impurities | - The impurity has a similar retention time to your target peptide under the current conditions. - Optimize the separation method: change the gradient, the mobile phase, or the column chemistry.[10] |
| Peptide degradation during purification or storage | - Peptides can be susceptible to oxidation or deamidation.[1] - Use fresh, high-purity solvents and degas the mobile phases. - Analyze the fractions by mass spectrometry to identify the nature of the new peaks.[1] |
| Contamination from the system | - The HPLC system or collection tubes may be contaminated. - Run a blank gradient to check for system peaks and ensure all glassware is clean. |
Quantitative Data Summary
Table 1: Typical Purity Levels Achieved by Different Purification Strategies
| Purification Strategy | Typical Purity (%) | Common Application | Notes |
| Single-Pass RP-HPLC | 85 - 98% | General research, non-critical assays | Purity is highly dependent on the complexity of the crude mixture and the optimization of the method. |
| Two-Step Orthogonal HPLC | > 99% | In-vivo studies, clinical trials | Involves two different separation methods, e.g., RP-HPLC followed by Ion-Exchange Chromatography (IEX).[11] |
| Preparative HPLC | > 95% | Production of larger quantities of peptide for further studies | Requires careful method development to scale up from analytical to preparative scale.[10] |
Table 2: Common Impurities and Their Mass Differences Detected by Mass Spectrometry
| Impurity Type | Mass Difference from Target Peptide (Da) | Common Cause |
| Deamidation | +1 | Spontaneous chemical degradation, especially at Asn-Gly sequences.[1] |
| Oxidation | +16 (per site) | Exposure to air/oxidizing agents, common for Met and Cys residues.[2] |
| Deletion of an Amino Acid | -(Mass of the deleted residue) | Incomplete coupling during solid-phase peptide synthesis.[12] |
| Incomplete Deprotection (e.g., t-butyl) | +56 | Inefficient removal of side-chain protecting groups. |
| Formation of Pyroglutamic Acid | -17 | Cyclization of N-terminal Glutamine.[3] |
Experimental Protocols
Protocol: Standard Reversed-Phase HPLC (RP-HPLC) Purification of a Synthetic Peptide
This protocol provides a general methodology for purifying a synthetic peptide using RP-HPLC.
1. Materials and Reagents:
-
Crude synthetic peptide
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water
-
Solvent B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile (ACN)
-
Preparative C18 HPLC column
-
HPLC system with a UV detector (monitoring at 214 nm and 280 nm)
-
0.22 µm syringe filters
-
Lyophilizer
2. Sample Preparation:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., Solvent A, or water with a small amount of ACN/DMSO if solubility is an issue).
-
The concentration should be high, but the peptide must remain fully dissolved.
-
Filter the dissolved peptide solution through a 0.22 µm syringe filter to remove any particulate matter.
3. HPLC Method:
-
Column Equilibration: Equilibrate the preparative C18 column with 95% Solvent A and 5% Solvent B for at least 5 column volumes or until the baseline is stable.
-
Sample Injection: Inject the filtered crude peptide solution onto the column.
-
Elution Gradient: Run a linear gradient to elute the peptide. A typical gradient might be:
-
5-25% Solvent B over 5 minutes
-
25-55% Solvent B over 30 minutes
-
55-100% Solvent B over 5 minutes
-
Hold at 100% Solvent B for 5 minutes (to wash the column)
-
Return to 5% Solvent B over 2 minutes and re-equilibrate.
-
Note: This gradient is a starting point and must be optimized for your specific peptide.
-
-
Fraction Collection: Collect fractions (e.g., 1-minute fractions) throughout the gradient, especially around the main peak corresponding to the target peptide.
4. Analysis and Pooling:
-
Analyze a small aliquot of each collected fraction using analytical HPLC-MS to determine the purity and confirm the mass of the peptide in each fraction.
-
Pool the fractions that contain the target peptide at the desired purity level (e.g., >95%).
5. Lyophilization:
-
Freeze the pooled fractions (e.g., using a dry ice/acetone bath or a -80°C freezer).
-
Lyophilize the frozen sample until all the solvent is removed, resulting in a dry, fluffy powder of the purified peptide.
Visualizations
Diagrams of Workflows and Logic
Caption: General workflow for the purification of a synthetic peptide using RP-HPLC.
References
- 1. agilent.com [agilent.com]
- 2. sciensano.be [sciensano.be]
- 3. Classification of Impurities in Synthetic Peptide Drugs [creative-peptides.com]
- 4. mdpi.com [mdpi.com]
- 5. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
- 6. biosynce.com [biosynce.com]
- 7. benchchem.com [benchchem.com]
- 8. When your his-tagged constructs don’t bind—troubleshooting your protein purification woes [takarabio.com]
- 9. goldbio.com [goldbio.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. cytivalifesciences.com [cytivalifesciences.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Stabilizing MTIC in Physiological pH for Preclinical Research
Welcome to the technical support center for researchers working with 5-(3-Methyl-1-triazen-1-yl)imidazole-4-carboxamide (MTIC). This resource provides essential guidance on mitigating the inherent instability of this compound at physiological pH, a critical factor for obtaining reliable and reproducible results in your in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is the active metabolite of the chemotherapeutic prodrugs dacarbazine and temozolomide (TMZ). Its potent anticancer activity stems from its ability to methylate DNA, primarily at the O-6 and N-7 positions of guanine. However, this compound is notoriously unstable at physiological pH (7.4), undergoing rapid hydrolysis. This instability can lead to a significant loss of active compound during your experiments, resulting in underestimated efficacy and inconsistent data.
Q2: What is the half-life of this compound at physiological pH?
A2: The half-life of this compound is highly dependent on the experimental conditions. At 37°C and pH 7.4, its half-life is estimated to be approximately 2 minutes. The table below summarizes the reported half-life of this compound under various conditions.
Q3: How does the degradation of this compound proceed?
A3: At physiological pH, this compound spontaneously hydrolyzes to form a highly reactive methyldiazonium ion and 5-aminoimidazole-4-carboxamide (AIC).[1][2] The methyldiazonium ion is the ultimate alkylating agent responsible for the therapeutic effect. The rapid formation and reaction of this intermediate make precise and controlled in vitro studies challenging.
Q4: Can I use the prodrugs dacarbazine or temozolomide directly in my in vitro assays?
A4: While temozolomide spontaneously converts to this compound under physiological conditions, the conversion rate and subsequent degradation of this compound can introduce variability.[3] For dacarbazine, metabolic activation by cytochrome P450 enzymes is required, which is often absent in standard cell cultures.[4] Therefore, for precise dose-response studies, direct use of this compound is often preferred, provided its instability is managed.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments with this compound, with a focus on problems arising from its instability.
| Problem | Potential Cause Related to this compound Instability | Recommended Solution |
| Inconsistent or lower-than-expected cytotoxicity in cell-based assays (e.g., MTT, XTT). | Rapid degradation of this compound in the culture medium before it can exert its full effect. | - Prepare fresh, concentrated stock solutions of this compound in an acidic buffer (e.g., pH < 4) or an anhydrous solvent like DMSO. - Minimize the time between adding this compound to the medium and starting the assay. - Consider using drug delivery systems like liposomes or nanoparticles to protect this compound. |
| High variability between replicate wells in a multi-well plate. | Uneven degradation of this compound across the plate due to slight variations in temperature or pH. | - Ensure uniform temperature across the plate during incubation. - Use a well-buffered cell culture medium to maintain a stable pH. - Add the this compound solution to all wells as quickly and consistently as possible. |
| Unexpectedly high cell viability at high this compound concentrations. | The degradation products of this compound may interfere with the assay. For example, changes in medium pH due to degradation could affect cellular metabolism and the readout of metabolic assays like MTT.[5][6] | - Include a "no-cell" control with this compound to check for direct reduction of the assay reagent by the compound or its degradants.[7] - Use a secondary, non-metabolic cytotoxicity assay (e.g., trypan blue exclusion, LDH release) to confirm results. |
| Difficulty in reproducing results from published literature. | Differences in experimental protocols, such as the type of buffer, cell culture medium, or the handling of this compound, can significantly impact its stability and apparent efficacy. | - Carefully review and standardize all aspects of the experimental protocol. - Whenever possible, quantify the actual concentration of this compound at the start of the experiment using a validated analytical method like HPLC. |
Quantitative Data Summary
The stability of this compound is paramount for the accurate interpretation of experimental data. The following table summarizes the reported half-life of this compound under different conditions to aid in experimental design.
| Matrix | Temperature | pH | Half-life (t½) | Citation |
| Human Plasma (in vivo) | 37°C | ~7.4 | 88 minutes | [2] |
| Human Plasma (in vitro) | 25°C | ~7.4 | 25 minutes (initial phase) | [8] |
| Aqueous Solution | Not Specified | 7.4 | ~2 minutes | [1] |
Experimental Protocols
General Handling and Preparation of this compound Stock Solutions
Due to its rapid degradation in aqueous solutions at neutral or alkaline pH, proper handling of this compound is crucial.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO) or an acidic buffer (e.g., 0.1 M citrate buffer, pH 4.0)
-
Sterile, low-retention microtubes
-
Calibrated pipettes
Protocol:
-
Work quickly and on ice whenever possible to minimize thermal degradation.
-
Prepare a concentrated stock solution of this compound (e.g., 10-50 mM) in anhydrous DMSO or a pre-chilled acidic buffer.
-
Aliquot the stock solution into single-use volumes in low-retention microtubes.
-
Store the aliquots at -80°C. This compound is reported to be stable for at least 70 days under these conditions.[8]
-
For experiments, thaw a single aliquot immediately before use and dilute it to the final working concentration in pre-warmed (37°C) cell culture medium. Use the diluted solution immediately.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol provides a general guideline for assessing the cytotoxicity of this compound using a standard MTT assay.
Materials:
-
Target cancer cell line
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well cell culture plates
-
This compound stock solution (prepared as described above)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
The next day, prepare serial dilutions of this compound in complete culture medium from the freshly thawed stock solution.
-
Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO or acidic buffer as the highest this compound concentration).
-
Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
Following incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.[9]
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[9]
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general overview for the quantification of this compound in a physiological buffer. A validated method is essential for accurate concentration determination.[2][8]
Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column
-
Mobile phase (e.g., a mixture of an acidic buffer and an organic solvent like methanol or acetonitrile)
-
This compound standard for calibration curve
-
Internal standard
-
Methanol for protein precipitation (if analyzing from biological matrices)
Protocol:
-
Sample Preparation: Due to this compound's instability, process samples immediately and keep them on ice. For quantification from plasma or cell lysate, precipitate proteins by adding cold methanol.[2][8] Centrifuge to pellet the precipitated proteins and collect the supernatant.
-
Chromatographic Conditions:
-
Inject the supernatant onto the C18 column.
-
Use an isocratic or gradient elution with a suitable mobile phase.
-
Set the UV detector to the appropriate wavelength for this compound detection (e.g., 316 nm).[8]
-
-
Quantification:
-
Generate a standard curve using known concentrations of this compound.
-
Determine the concentration of this compound in the samples by comparing their peak areas to the standard curve.
-
Visualizations
This compound Degradation Pathway
Caption: Spontaneous degradation of this compound at physiological pH.
Experimental Workflow for Mitigating this compound Instability
Caption: Recommended workflow for handling this compound to minimize degradation.
DNA Mismatch Repair (MMR) Pathway Activation by this compound
References
- 1. Structural, molecular and cellular functions of MSH2 and MSH6 during DNA mismatch repair, damage signaling and other noncanonical activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of 3-methyl-(triazen-1-yl)imidazole-4-carboximide following administration of temozolomide to patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Temozolomide - Wikipedia [en.wikipedia.org]
- 4. qedbio.com [qedbio.com]
- 5. researchgate.net [researchgate.net]
- 6. The Unreliability of MTT Assay in the Cytotoxic Test of Primary Cultured Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. High-performance liquid chromatographic determination and stability of 5-(3-methyltriazen-1-yl)-imidazo-4-carboximide, the biologically active product of the antitumor agent temozolomide, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The mechanism of mismatch repair and the functional analysis of mismatch repair defects in Lynch syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of MTIC and Temozolomide Cytotoxicity in Cancer Cell Lines
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the cytotoxic effects of 5-(3-methyl-1-triazen-1-yl)imidazole-4-carboxamide (MTIC) and its prodrug, temozolomide (TMZ), reveals critical insights for researchers and drug development professionals in the field of oncology. This guide provides a detailed comparison of their mechanisms of action, cytotoxic potency, and the experimental protocols for their evaluation, supported by experimental data.
Temozolomide is a cornerstone of chemotherapy for glioblastoma and is also used in the treatment of melanoma. Its therapeutic efficacy stems from its non-enzymatic conversion under physiological pH to the active metabolite, this compound.[1] It is this compound that functions as the potent DNA alkylating agent, inducing cell death.[2] This guide delves into a direct comparison of the cytotoxic profiles of both the prodrug and its active metabolite.
Executive Summary of Cytotoxicity Data
The cytotoxic activity of this compound and temozolomide has been evaluated across various cancer cell lines. Due to the high instability of this compound in aqueous solutions, with a half-life of approximately two minutes, direct comparative studies are challenging and limited.[3] Temozolomide, as a stable prodrug, is almost exclusively used in preclinical and clinical settings.
The following table summarizes the available half-maximal inhibitory concentration (IC50) values for both compounds. It is important to note that the data for this compound and temozolomide are often from different studies and cell lines, making a direct, head-to-head comparison difficult. However, available data from a study on TLX5 murine lymphoma cells indicate that both this compound and temozolomide are directly cytotoxic without the need for metabolic activation.[4]
| Compound | Cell Line | Cell Type | IC50 (µM) | Exposure Time | Reference |
| This compound | HT29 | Human Colorectal Adenocarcinoma | 650 | Not Specified | [4] |
| A549 | Human Lung Carcinoma | 210 | Not Specified | [4] | |
| VA13 | Human Lung Fibroblast (SV40 transformed) | 15 | Not Specified | [4] | |
| SNB-19 | Human Glioblastoma | 466 | 7 days | [5] | |
| Temozolomide | U87 MG | Human Glioblastoma | 230 (median) | 72 hours | [6] |
| U251 MG | Human Glioblastoma | 176.5 (median) | 72 hours | [6] | |
| T98G | Human Glioblastoma | 438.3 (median) | 72 hours | [6] | |
| A375 | Human Melanoma | 943 | 72 hours | [7] | |
| Patient-Derived Glioma Cells | Human Glioblastoma | 220 (median) | 72 hours | [6] |
Mechanism of Action and Signaling Pathways
Temozolomide readily crosses the blood-brain barrier and, at physiological pH, spontaneously hydrolyzes to this compound.[2] this compound then releases a highly reactive methyldiazonium cation. This cation transfers a methyl group to DNA, primarily at the O6 and N7 positions of guanine and the N3 position of adenine.[3] The methylation at the O6 position of guanine (O6-MeG) is the most cytotoxic lesion. If not repaired by the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT), this lesion leads to mismatched base pairing during DNA replication, triggering futile cycles of mismatch repair, DNA double-strand breaks, cell cycle arrest at the G2/M phase, and ultimately, apoptosis.[8]
The efficacy of temozolomide is significantly influenced by the status of the MGMT DNA repair enzyme. Tumors with low levels of MGMT are more sensitive to the cytotoxic effects of temozolomide.
Below are diagrams illustrating the activation of temozolomide and the subsequent DNA damage and repair pathways.
Experimental Protocols
The cytotoxicity of temozolomide and this compound is most commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.
MTT Assay Protocol for Temozolomide/MTIC Cytotoxicity
1. Cell Seeding:
-
Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
2. Compound Preparation and Treatment:
-
Temozolomide: Prepare a stock solution in dimethyl sulfoxide (DMSO). On the day of the experiment, dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations.
-
This compound: Due to its high instability in aqueous solutions, this compound should be prepared immediately before use. Dissolve this compound powder in a suitable solvent (e.g., DMSO) and then rapidly dilute it in pre-warmed cell culture medium to the final concentrations. Add the this compound-containing medium to the cells immediately.
-
Replace the existing medium in the 96-well plate with the medium containing various concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.
3. Incubation:
-
Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
4. MTT Addition:
-
After the incubation period, add MTT reagent (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
5. Solubilization of Formazan:
-
Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.
6. Absorbance Measurement:
-
Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
7. Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
The workflow for a typical cytotoxicity assay is depicted below.
Conclusion
While temozolomide is the clinically established prodrug, its active metabolite, this compound, is the ultimate effector of its cytotoxic activity. The inherent instability of this compound presents a significant hurdle for its direct therapeutic use and complicates in vitro comparative studies. The data presented in this guide, compiled from various studies, underscores the potent cytotoxic nature of temozolomide's active form and highlights the critical role of DNA repair mechanisms in determining cellular sensitivity. For researchers in drug development, understanding the nuances of both the prodrug and its active metabolite is paramount for designing more effective cancer therapies.
References
- 1. The Combination of BH3-Mimetic ABT-737 with the Alkylating Agent Temozolomide Induces Strong Synergistic Killing of Melanoma Cells Independent of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | How to sensitize glioblastomas to temozolomide chemotherapy: a gap-centered view [frontiersin.org]
- 4. Comparison of the cytotoxicity in vitro of temozolomide and dacarbazine, prodrugs of 3-methyl-(triazen-1-yl)imidazole-4-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Temozolomide sensitivity of malignant glioma cell lines – a systematic review assessing consistencies between in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
Cross-Validation of Analytical Methods for MTIC Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of different analytical methods for the quantification of 5-(3-methyl-1-triazeno)imidazole-4-carboxamide (MTIC), the active metabolite of the anticancer drug temozolomide. Accurate quantification of this compound is crucial for pharmacokinetic and pharmacodynamic studies in drug development. This document outlines detailed experimental protocols and presents a comparative analysis of their performance based on experimental data.
Introduction to this compound and its Analytical Challenges
Temozolomide is a prodrug that undergoes spontaneous chemical conversion under physiological conditions to its active metabolite, this compound.[1] this compound is a highly unstable compound with a short half-life, which presents significant challenges for its quantitative analysis in biological matrices.[1] Its instability necessitates rapid sample processing and robust analytical methods to ensure accurate and reproducible results. This guide focuses on the cross-validation of commonly employed analytical techniques for this compound quantification.
Analytical Methods for this compound Quantification
The primary methods for the quantification of this compound in biological samples are based on chromatography, particularly High-Performance Liquid Chromatography (HPLC) coupled with various detectors. Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is considered a gold standard for its high sensitivity and specificity.[2] While immunoassays like ELISA are widely used for biomarker quantification, their application to a small, unstable molecule like this compound is less common.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of tandem mass spectrometry, making it a highly effective method for quantifying low levels of analytes in complex biological matrices.[2][3]
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC with Ultraviolet (UV) detection is another widely used technique for the quantification of small molecules.[] While generally less sensitive than LC-MS/MS, it can be a cost-effective and reliable method when sufficient analyte concentrations are present.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a plate-based immunoassay technique that offers high throughput and does not typically require extensive sample preparation.[5] However, the development of a specific and sensitive ELISA for a small and highly unstable molecule like this compound is challenging due to the difficulty in generating specific antibodies and the rapid degradation of the analyte.[1] While no specific validated ELISA protocol for this compound was identified in the literature, the general principles would involve competitive or sandwich assay formats.
Experimental Protocols
LC-MS/MS Method for this compound Quantification in Plasma
This protocol is based on a validated method for the determination of this compound in rat and dog plasma.
1. Sample Preparation:
-
Due to the instability of this compound, samples must be processed rapidly.[1]
-
Precipitate plasma proteins by adding methanol to the plasma sample.
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Transfer the methanolic supernatant to a clean tube for analysis.
-
Store the supernatant at -70°C if not analyzed immediately.[1]
2. Chromatographic Conditions:
-
HPLC System: A system capable of delivering reproducible gradients.
-
Column: A suitable reverse-phase column (e.g., C18).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: A typical flow rate for analytical LC columns (e.g., 0.5-1.0 mL/min).
-
Injection Volume: A small volume of the prepared sample (e.g., 10 µL).
3. Mass Spectrometric Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Selected Reaction Monitoring (SRM) to monitor specific precursor-to-product ion transitions for this compound and an internal standard.
4. Calibration and Quantification:
-
Prepare a series of calibration standards by spiking known concentrations of this compound into a blank biological matrix.
-
Process the calibration standards alongside the unknown samples.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
General HPLC-UV Method for this compound Quantification
This protocol outlines a general approach for this compound analysis by HPLC-UV.
1. Sample Preparation:
-
Follow the same rapid sample processing and protein precipitation steps as described for the LC-MS/MS method.[1]
2. Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A reverse-phase C18 column.
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer and an organic solvent, optimized for the separation of this compound from endogenous plasma components.
-
Flow Rate: A constant flow rate appropriate for the column dimensions.
-
Detection Wavelength: A UV wavelength where this compound exhibits significant absorbance.
3. Calibration and Quantification:
-
Prepare calibration standards in the same manner as for the LC-MS/MS method.
-
Construct a calibration curve by plotting the peak area of this compound against its concentration.
-
Quantify this compound in unknown samples using the calibration curve.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the performance characteristics of LC-MS/MS and HPLC-UV for this compound quantification based on available data. Data for a hypothetical ELISA is included to illustrate typical performance for immunoassays.
| Parameter | LC-MS/MS | HPLC-UV | ELISA (Hypothetical) |
| Linearity Range | 10 - 500 ng/mL | Higher ng/mL to µg/mL range | pg/mL to ng/mL range |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL | Typically in the higher ng/mL range | Potentially in the low ng/mL or pg/mL range |
| Accuracy (% Bias) | Within ±15% | Within ±15% | Within ±20% |
| Precision (%RSD) | < 15% | < 15% | < 20% |
| Specificity | High (based on mass-to-charge ratio) | Moderate (potential for co-eluting interferences) | Variable (potential for cross-reactivity) |
| Throughput | Moderate | Moderate | High |
| Cost | High | Low to Moderate | Moderate |
Mandatory Visualization
Caption: Comparative workflow of LC-MS/MS, HPLC-UV, and a hypothetical ELISA for this compound quantification.
Conclusion
The choice of analytical method for this compound quantification depends on the specific requirements of the study, including sensitivity, specificity, throughput, and cost.
-
LC-MS/MS offers the highest sensitivity and specificity and is the recommended method for pharmacokinetic studies where low concentrations of this compound are expected.[2]
-
HPLC-UV provides a cost-effective alternative for studies where higher concentrations of this compound are anticipated, though it may be more susceptible to interferences.[]
-
ELISA could potentially offer a high-throughput screening method, but the development of a robust and validated assay for the unstable this compound molecule remains a significant challenge.
Proper method validation according to regulatory guidelines is essential to ensure the generation of reliable and accurate data for any chosen method.[6][7] The inherent instability of this compound must be a primary consideration in all stages of sample handling, preparation, and analysis.[1]
References
- 1. Pharmacokinetics of 3-methyl-(triazen-1-yl)imidazole-4-carboximide following administration of temozolomide to patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The advantages and the limitations of LC-MS/MS and Elisa methods in bioanalysis. | Biotrial [biotrial.com]
- 3. Comparison of Liquid Chromatography Mass Spectrometry and Enzyme-Linked Immunosorbent Assay Methods to Measure Salivary Cotinine Levels in Ill Children - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mabtech.com [mabtech.com]
- 6. Comparison of Liquid Chromatography Mass Spectrometry and Enzyme-Linked Immunosorbent Assay Methods to Measure Salivary Cotinine Levels in Ill Children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Benchmarking MTIC's Potency: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the methylating agent MTIC (methyltriazenoimidazole carboxamide) against other commonly used methylating agents. This document synthesizes experimental data on potency, details key experimental methodologies, and visualizes relevant biological pathways to offer a comprehensive resource for evaluating these compounds.
Abstract
This compound, the active metabolite of the chemotherapeutic drugs temozolomide (TMZ) and dacarbazine (DTIC), exerts its cytotoxic effects through DNA methylation. Understanding its potency relative to other methylating agents is crucial for optimizing cancer therapy and developing novel drug candidates. This guide benchmarks this compound's efficacy by comparing its cytotoxic and DNA-methylating properties with those of other clinically relevant methylating agents, including its prodrugs and other compounds like procarbazine and streptozotocin. The data presented is supported by detailed experimental protocols and visual representations of key signaling pathways and experimental workflows.
Comparative Potency of Methylating Agents
The potency of methylating agents is typically assessed by their ability to inhibit cancer cell growth, often quantified by the half-maximal inhibitory concentration (IC50). The following tables summarize the IC50 values of this compound's prodrugs (temozolomide and dacarbazine) and other methylating agents across various cancer cell lines. It is important to note that the potency of these agents can be significantly influenced by the expression of the DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT), which removes the cytotoxic O6-methylguanine adducts from DNA.
Table 1: IC50 Values of Temozolomide (Prodrug of this compound) in Human Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | MGMT Status | Reference |
| A172 | Glioblastoma | 72 | 14.1 ± 1.1 | Unmethylated (Low Expression) | [1] |
| LN229 | Glioblastoma | 72 | 14.5 ± 1.1 | Unmethylated (Low Expression) | [1] |
| U87 MG | Glioblastoma | 72 | ~230 | Methylated (High Expression) | [2] |
| T98G | Glioblastoma | 72 | ~438.3 | Methylated (High Expression) | [2] |
| SF268 | Glioblastoma | 72 | 147.2 ± 2.1 | Methylated (High Expression) | [1] |
| A375 | Melanoma | 72 | 943 | Not Specified | [3] |
Table 2: IC50 Values of Dacarbazine (Prodrug of this compound) in Human and Murine Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| A375 | Human Melanoma | 72 | 1113 | [3] |
| B16-F10 | Murine Melanoma | 24 | ~734 (133.75 µg/mL) | [4] |
| B16 | Murine Melanoma | Not Specified | 1724 | [5] |
| Cloudman S91 | Murine Melanoma | Not Specified | 2920 | [5] |
Table 3: IC50 Values of Other Clinically Used Methylating Agents
| Agent | Active Metabolite | Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| Procarbazine | Methylazoxyprocarbazine | L1210 | Murine Leukemia | Not Specified | 150 | [6] |
| Streptozotocin | - | HL60 | Human Promyelocytic Leukemia | Not Specified | 11.7 (µg/mL) | [7] |
| Streptozotocin | - | K562 | Human Chronic Myelogenous Leukemia | Not Specified | 904 (µg/mL) | [7] |
| Streptozotocin | - | HepG2 | Human Hepatoma | 48 | ~20,000 | [8] |
Mechanism of Action: DNA Methylation
The primary mechanism of action for this compound and other methylating agents is the transfer of a methyl group to DNA bases, primarily at the N7 and O6 positions of guanine and the N3 position of adenine.[9] This alkylation leads to DNA damage, triggering cell cycle arrest and apoptosis. The O6-methylguanine adduct is considered the most cytotoxic lesion.[9]
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the methylating agent (e.g., this compound, TMZ, DTIC) for a specified duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle-only controls.
-
MTT Incubation: Following treatment, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the logarithm of the compound concentration and determine the IC50 value using a non-linear regression model.[10][11][12]
DNA Methylation Analysis (Bisulfite Sequencing)
Bisulfite sequencing is the gold standard for analyzing DNA methylation at single-nucleotide resolution.
Principle: Treatment of DNA with sodium bisulfite converts unmethylated cytosine residues to uracil, while 5-methylcytosines remain unchanged. Subsequent PCR amplification replaces uracils with thymines. By comparing the sequenced DNA to the original sequence, the methylation status of each cytosine can be determined.
Protocol:
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from cells treated with the methylating agents and from control cells.
-
Bisulfite Conversion: Treat the genomic DNA with a sodium bisulfite-containing conversion reagent according to the manufacturer's protocol.
-
PCR Amplification: Amplify specific target regions of the bisulfite-converted DNA using primers designed to be independent of the methylation status.
-
Sequencing: Sequence the PCR products using either Sanger sequencing for targeted analysis or next-generation sequencing for genome-wide analysis.
-
Data Analysis: Align the sequencing reads to a reference genome and quantify the methylation level at each CpG site as the ratio of methylated cytosines to the total number of cytosines.[13]
Signaling Pathways Affected by Methylating Agents
The cellular response to DNA damage induced by methylating agents involves complex signaling pathways that regulate cell cycle progression, DNA repair, and apoptosis. Two key pathways often implicated are the PI3K/Akt/mTOR and Wnt/β-catenin pathways.
PI3K/Akt/mTOR Pathway
This pathway is a critical regulator of cell growth, proliferation, and survival. DNA damage can activate this pathway, leading to either cell cycle arrest and DNA repair or, in cases of extensive damage, apoptosis.
Wnt/β-catenin Pathway
The Wnt/β-catenin pathway plays a crucial role in embryonic development and tissue homeostasis. Aberrant activation of this pathway is linked to various cancers. DNA methylation can regulate the expression of key components of the Wnt pathway, and in turn, the Wnt pathway can influence DNA methylation patterns.
Conclusion
This guide provides a comparative overview of this compound's potency against other methylating agents, supported by quantitative data and detailed experimental protocols. The provided visualizations of key signaling pathways offer a framework for understanding the broader cellular context of their action. While this compound, generated from its prodrugs TMZ and DTIC, demonstrates significant cytotoxic activity, its efficacy is highly dependent on the cancer cell type and the status of DNA repair mechanisms like MGMT. This comparative analysis serves as a valuable resource for researchers in the field of oncology and drug development, aiding in the informed selection of methylating agents for preclinical studies and the design of novel therapeutic strategies.
References
- 1. DOT Language | Graphviz [graphviz.org]
- 2. Histone Methylation by Temozolomide; A Classic DNA Methylating Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DOT (graph description language) - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. graphviz.org [graphviz.org]
- 6. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Temozolomide and Other Alkylating Agents in Glioblastoma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A comprehensive quantitative analysis of methylated and ethylated DNA using high pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Alkylation of DNA In Vivo: Development of Analytical Methodology for Trace Quantitative Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. DNA alkylation and DNA methylation: cooperating mechanisms driving the formation of colorectal adenomas and adenocarcinomas? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Assessing the Reproducibility of Published MTIC Research: A Guide for Researchers
For researchers, scientists, and drug development professionals, the ability to reproduce published findings is a cornerstone of scientific advancement. In the emerging field of Mitochondrial Targeting Chimeras (MTICs), a novel therapeutic modality aimed at degrading specific mitochondrial proteins, a thorough assessment of experimental reproducibility is critical for building a robust and reliable knowledge base. This guide provides a framework for evaluating the reproducibility of published MTIC research, focusing on key experimental methodologies and potential sources of variability.
While direct replication studies for specific this compound findings are not yet widely available in the published literature, this guide offers a proactive approach to assessing the likelihood of reproducibility. By critically examining the experimental design, data presentation, and methodological details of published studies, researchers can identify potential areas of concern and design more robust validation experiments.
Key Considerations for Reproducibility in this compound Research
The challenges in reproducing research are not unique to the this compound field, with broader issues in preclinical research often cited.[1] Factors such as incomplete documentation of methods, inherent randomness in analytical procedures, and restricted access to data and code are common hurdles.[2] In the context of MTICs, these challenges are compounded by the complexity of mitochondrial biology and the novelty of the technology.
Key areas that demand close scrutiny when evaluating a published this compound study include:
-
Cellular Models: The choice of cell line, its passage number, and culture conditions can significantly impact mitochondrial function and the cellular response to MTICs.
-
Reagent Quality and Consistency: Antibodies, chemical probes, and the this compound compounds themselves can vary between batches and suppliers, leading to discordant results.
-
Experimental Endpoints: The methods used to measure mitochondrial function, protein degradation, and downstream cellular effects are diverse, and subtle variations in protocol can lead to different outcomes.
The following sections provide detailed experimental protocols for key assays used in this compound research, highlighting critical parameters that influence reproducibility.
Quantitative Data on Experimental Parameters
To facilitate the comparison of methodologies across different studies, the following tables summarize key experimental parameters for assessing mitochondrial function and this compound efficacy. Researchers can use these tables as a checklist to evaluate the completeness of reporting in a published paper.
Table 1: Parameters for Assessing Mitochondrial Respiration
| Parameter | Recommended Methodology | Key Considerations for Reproducibility |
| Oxygen Consumption Rate (OCR) | High-resolution respirometry (e.g., Seahorse XF Analyzer, Oroboros O2k) | Normalization of OCR data (e.g., to cell number, protein concentration, or citrate synthase activity) is crucial and should be clearly stated.[2] The specific substrates, inhibitors, and uncouplers used in the mitochondrial stress test should be detailed. |
| Respiratory States | Sequential addition of mitochondrial inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A) | Concentrations and timing of inhibitor additions must be consistent. The integrity of the outer mitochondrial membrane should be assessed, as damage can affect respiratory measurements.[3] |
| Assay Media | Use of specialized respiration buffers that mimic the intracellular environment | The composition of the assay medium, including ion concentrations and osmolarity, should be reported.[4] |
Table 2: Parameters for Assessing Mitochondrial Membrane Potential (ΔΨm)
| Parameter | Recommended Methodology | Key Considerations for Reproducibility |
| Fluorescent Probes | Cationic dyes such as TMRM, TMRE, or JC-1 | The concentration of the dye and the loading time can affect the results. It is important to use a method that distinguishes between changes in ΔΨm and changes in mitochondrial mass. |
| Imaging and Analysis | Confocal microscopy or flow cytometry | The settings of the instrument (e.g., laser power, detector gain) should be kept consistent. For microscopy, the region of interest for analysis should be clearly defined. |
| Controls | Use of a mitochondrial uncoupler (e.g., FCCP or CCCP) as a positive control for depolarization | The concentration and treatment time for the uncoupler should be optimized and reported. |
Table 3: Parameters for Assessing this compound-Mediated Protein Degradation
| Parameter | Recommended Methodology | Key Considerations for Reproducibility |
| Target Protein Levels | Western blotting, mass spectrometry-based proteomics | Antibody validation is critical for Western blotting. For proteomics, the data analysis pipeline, including normalization and statistical methods, should be described in detail. |
| Ubiquitination of Target Protein | Immunoprecipitation of the target protein followed by Western blotting for ubiquitin | The use of proteasome inhibitors can help to confirm that degradation is proteasome-dependent. |
| Ternary Complex Formation | Co-immunoprecipitation, proximity ligation assays, or biophysical methods (e.g., TR-FRET, SPR) | These assays can be technically challenging and require careful optimization and appropriate controls. |
Experimental Protocols
Detailed and transparent reporting of experimental protocols is paramount for reproducibility. Below are example methodologies for key experiments in this compound research, based on established guidelines and practices.
Measurement of Oxygen Consumption Rate (OCR)
This protocol is adapted from guidelines for assessing mitochondrial dysfunction in cellular models.[2]
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a predetermined density to achieve 80-90% confluency on the day of the assay.
-
This compound Treatment: Treat cells with the this compound or vehicle control for the desired time period.
-
Assay Preparation: One hour before the assay, replace the culture medium with Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate the plate at 37°C in a non-CO2 incubator.
-
Instrument Setup: Calibrate the Seahorse XF Analyzer and prepare the injector ports of the sensor cartridge with mitochondrial inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A).
-
Data Acquisition: Place the cell culture plate in the XF Analyzer and initiate the measurement protocol.
-
Data Analysis: After the run, normalize the OCR data to cell number or protein concentration. Calculate parameters such as basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.
Assessment of Mitochondrial Membrane Potential (ΔΨm) using TMRM
This protocol is a standard method for measuring ΔΨm.
-
Cell Culture: Culture cells on glass-bottom dishes suitable for live-cell imaging.
-
This compound Treatment: Treat cells with the this compound or vehicle control.
-
TMRM Staining: Incubate cells with a low, non-quenching concentration of TMRM (e.g., 25-50 nM) for 30-60 minutes at 37°C.
-
Imaging: Acquire images using a confocal microscope with appropriate laser excitation and emission filters for TMRM.
-
Positive Control: After acquiring baseline images, add a mitochondrial uncoupler (e.g., 10 µM FCCP) and acquire another set of images to confirm the responsiveness of the dye.
-
Image Analysis: Quantify the mean fluorescence intensity of TMRM in the mitochondrial regions of interest.
Visualization of Key Processes
Diagrams of signaling pathways and experimental workflows can aid in understanding the complex processes involved in this compound research.
Caption: Mechanism of action for a Mitochondrial Targeting Chimera (this compound).
Caption: Experimental workflow for measuring Oxygen Consumption Rate (OCR).
Conclusion
While the field of this compound research is still in its early stages, a commitment to rigorous and transparent experimental reporting will be essential for ensuring the reproducibility of its findings. By carefully considering the potential sources of variability and adhering to detailed and standardized protocols, researchers can contribute to building a solid foundation for this promising therapeutic modality. This guide provides a starting point for researchers to critically evaluate and reproduce published this compound studies, ultimately accelerating the translation of these novel molecules into effective therapies.
References
- 1. A cell death assay for assessing the mitochondrial targeting of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional Assessment of Isolated Mitochondria In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods for Assessing Mitochondrial Function in Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of MTIC's Efficacy Across Diverse Cancer Cell Types
For Immediate Release
MTIC (5-(3-methyl-1-triazeno)imidazole-4-carboxamide), the active metabolite of the chemotherapeutic agents dacarbazine and temozolomide, demonstrates a variable landscape of cytotoxic and apoptotic effects across different cancer cell lineages. This guide provides a comparative analysis of this compound's efficacy, supported by experimental data, to inform researchers, scientists, and drug development professionals in the oncology field.
This compound is a potent DNA alkylating agent that introduces methyl groups onto DNA bases, primarily at the O6 and N7 positions of guanine. This action triggers DNA damage, leading to cell cycle arrest and, ultimately, apoptosis. While its general mechanism is understood, the sensitivity of different cancer cell types to this compound varies significantly, influenced by factors such as the expression of DNA repair enzymes like O6-methylguanine-DNA methyltransferase (MGMT). This analysis consolidates available data to provide a comparative overview of this compound's impact on a range of cancer cell types.
Quantitative Analysis of this compound Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the reported IC50 values for this compound in various human cancer cell lines. It is important to note that direct comparative studies across a wide range of cell lines under identical experimental conditions are limited. The data presented here is compiled from available literature and highlights the differential sensitivity to this compound.
| Cell Line | Cancer Type | IC50 (µM) | Key Findings & Resistance Mechanisms |
| HT29 | Colon Carcinoma | 650 | High resistance correlated with high levels of O6-alkylguanine-DNA alkyltransferase (O6AT), a DNA repair enzyme.[1] |
| A549 | Lung Carcinoma | 210 | Moderate resistance, also associated with the presence of O6AT.[1] |
| VA13 | Lung (SV40 transformed) | 15 | High sensitivity due to the absence of O6AT (Mer- phenotype), making it unable to repair this compound-induced DNA damage effectively.[1] |
| T98G | Glioblastoma | >100 (for TMZ) | Often exhibits high resistance to temozolomide (TMZ), the prodrug of this compound, which is largely attributed to high MGMT expression. |
| U87MG | Glioblastoma | <100 (for TMZ) | Generally more sensitive to TMZ compared to T98G, often associated with lower MGMT expression. |
| 1205LU | Melanoma | Variable (for TMZ) | Temozolomide, and by extension this compound, is a standard treatment for melanoma, but resistance is common and can be linked to MGMT expression. |
| UACC903 | Melanoma | Variable (for TMZ) | Similar to other melanoma cell lines, the response to TMZ is heterogeneous. |
Note: Data for T98G, U87MG, 1205LU, and UACC903 are for Temozolomide (TMZ), the prodrug that spontaneously converts to this compound under physiological conditions. The sensitivity to TMZ is a direct reflection of the cellular response to this compound.
Signaling Pathways Modulated by this compound
This compound's primary mode of action, DNA alkylation, triggers a cascade of cellular signaling events culminating in apoptosis. The two primary apoptosis pathways, the intrinsic and extrinsic pathways, are both implicated in this compound-induced cell death.
DNA Damage Response and Intrinsic Apoptosis Pathway
The DNA methylation caused by this compound leads to DNA double-strand breaks. This damage is recognized by the cell's DNA damage response (DDR) machinery, leading to the activation of kinases such as ATM and ATR. These kinases, in turn, phosphorylate and activate the tumor suppressor protein p53. Activated p53 plays a central role in orchestrating the cellular response to DNA damage, including cell cycle arrest and the initiation of apoptosis.
A key function of p53 in apoptosis is the transcriptional upregulation of pro-apoptotic proteins of the Bcl-2 family, such as Bax and Puma. These proteins translocate to the mitochondria and disrupt the outer mitochondrial membrane, leading to the release of cytochrome c. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9, the initiator caspase of the intrinsic pathway. Caspase-9, in turn, activates executioner caspases like caspase-3 and caspase-7, which carry out the systematic dismantling of the cell. The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins is a critical determinant of a cell's susceptibility to apoptosis.[2][3]
Crosstalk with the Extrinsic Apoptosis Pathway
While the intrinsic pathway is the primary route for this compound-induced apoptosis, there is evidence of crosstalk with the extrinsic, or death receptor-mediated, pathway. This compound-induced cellular stress can lead to the upregulation of death receptors like Fas on the cell surface. Binding of the Fas ligand (FasL) to the Fas receptor triggers the formation of the Death-Inducing Signaling Complex (DISC), which leads to the activation of caspase-8. Activated caspase-8 can directly activate executioner caspases and also cleave the Bcl-2 family protein Bid into its truncated form, tBid. tBid then translocates to the mitochondria to amplify the apoptotic signal through the intrinsic pathway.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the analysis of this compound's effects on cancer cells.
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of this compound and to calculate the IC50 value.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
This compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (or its prodrug, temozolomide). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is then carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently shaken for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the this compound concentration and fitting the data to a dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with this compound at a concentration around the IC50 value for a specified time (e.g., 24, 48 hours).
-
Cell Harvesting: Both adherent and floating cells are collected. Adherent cells are detached using a gentle enzyme-free dissociation solution to maintain cell membrane integrity.
-
Cell Washing: The collected cells are washed twice with cold phosphate-buffered saline (PBS).
-
Staining: The cell pellet is resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Viable cells are negative for both Annexin V and PI. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic/necrotic cells are positive for both Annexin V and PI.[4][5][6]
Caspase-3/7 Activity Assay
This assay quantifies the activity of the executioner caspases 3 and 7, which are key mediators of apoptosis.
-
Cell Lysis: Following treatment with this compound, cells are lysed to release their cytoplasmic contents.
-
Substrate Addition: A luminogenic or fluorogenic substrate containing the DEVD peptide sequence, which is specifically cleaved by activated caspase-3 and -7, is added to the cell lysate.
-
Signal Measurement: The cleavage of the substrate by active caspases generates a luminescent or fluorescent signal that is proportional to the amount of caspase activity. The signal is measured using a luminometer or fluorometer.
-
Data Analysis: The caspase activity in this compound-treated cells is compared to that in untreated control cells to determine the fold-increase in apoptosis.[7][8]
Conclusion
The efficacy of this compound is highly dependent on the cancer cell type, with cellular mechanisms of DNA repair, particularly the expression of MGMT, playing a pivotal role in determining sensitivity. While this compound demonstrates significant cytotoxic and pro-apoptotic effects in a variety of cancer cells, a deeper understanding of the differential signaling responses is crucial for optimizing its therapeutic application and overcoming resistance. The provided data and protocols serve as a valuable resource for researchers working to further elucidate the comparative effects of this compound and to develop more effective cancer therapies.
References
- 1. Quantitative Proteomics of the Cancer Cell Line Encyclopedia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacogenomics of in vitro response of the NCI-60 cancer cell line panel to Indian natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative Proteomics Discloses MET Expression in Mitochondria as a Direct Target of MET Kinase Inhibitor in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Multiplexed Quantitative Proteomic Profiling of Cancer Cells and Tissues Using Isobaric Labeling-Based Tags | Springer Nature Experiments [experiments.springernature.com]
- 8. Montelukast Induces Apoptosis-Inducing Factor-Mediated Cell Death of Lung Cancer Cells [mdpi.com]
Validating the Mechanism of Action of MTIC: A Comparative Guide to Genetic Knockout Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of genetic knockout strategies for validating the mechanism of action of 5-(3-methyl-1-triazeno)imidazole-4-carboxamide (MTIC), the active metabolite of the alkylating agent temozolomide (TMZ). We will explore how targeted gene disruption elucidates the critical roles of DNA repair pathways in mediating sensitivity and resistance to this compound, with a focus on O6-methylguanine-DNA methyltransferase (MGMT) and the mismatch repair (MMR) system. This guide includes supporting experimental data, detailed methodologies for key experiments, and visualizations to clarify complex signaling pathways and workflows.
The Central Role of DNA Repair in this compound's Cytotoxicity
This compound exerts its anticancer effects by methylating DNA, primarily at the O6, N7, and N3 positions of guanine. The most cytotoxic lesion, O6-methylguanine (O6-MeG), can trigger cell death. However, cancer cells have evolved mechanisms to counteract this damage, primarily through two key DNA repair pathways:
-
Direct Reversal by MGMT: The O6-methylguanine-DNA methyltransferase (MGMT) protein directly removes the methyl group from the O6 position of guanine, repairing the DNA damage and thus conferring resistance to this compound.
-
Mismatch Repair (MMR) Pathway: In the absence of sufficient MGMT activity, the MMR system, composed of proteins such as MSH2, MSH6, MLH1, and PMS2, recognizes the O6-MeG:T mispair that arises during DNA replication. This recognition can trigger a futile cycle of repair attempts, leading to DNA strand breaks and ultimately, apoptosis. Deficiency in the MMR pathway can therefore lead to tolerance of O6-MeG adducts and subsequent resistance to this compound.
Genetic knockout studies are instrumental in unequivocally defining the roles of these pathways in the cellular response to this compound.
Visualizing the this compound Mechanism of Action and DNA Repair Pathways
The following diagram illustrates the signaling cascade initiated by this compound, leading to DNA damage and the subsequent involvement of the MGMT and MMR repair pathways.
Caption: this compound's mechanism of action and the pivotal roles of MGMT and MMR pathways.
Experimental Validation Using Genetic Knockouts: A Workflow
The following diagram outlines a typical experimental workflow for validating the mechanism of action of this compound using CRISPR-Cas9-mediated gene knockout.
Caption: A streamlined workflow for genetic knockout validation of this compound's action.
Comparative Analysis of Genetic Knockout versus Other Validation Methods
| Validation Method | Principle | Advantages | Disadvantages |
| Genetic Knockout (e.g., CRISPR-Cas9) | Permanent disruption of the target gene at the genomic level. | Provides definitive, long-term loss of function. High specificity. | Can be time-consuming to generate stable knockout cell lines. Potential for off-target effects. |
| RNA Interference (siRNA/shRNA) | Transient or stable knockdown of target gene expression at the mRNA level. | Relatively quick and easy to implement for transient knockdown. | Incomplete knockdown can lead to ambiguous results. Off-target effects are a concern. Effects can be temporary. |
| Chemical Inhibition | Use of small molecules to inhibit the function of the target protein. | Allows for temporal control of protein inhibition. Can be used in a wider range of experimental systems. | Inhibitors may lack specificity and have off-target effects. May not fully mimic genetic loss of function. |
Experimental Data: The Impact of Genetic Knockouts on this compound/Temozolomide Sensitivity
The following tables summarize quantitative data from studies that have investigated the effect of knocking out or knocking down key DNA repair genes on cellular sensitivity to temozolomide.
Table 1: Impact of MGMT Knockout/Knockdown on Temozolomide Sensitivity
| Cell Line | Method | Effect on MGMT Expression | Change in Temozolomide IC50 | Reference |
| Mouse Embryo Fibroblasts | Gene Knockout | Complete loss of Mgmt activity | Significantly more sensitive to temozolomide | [1][2] |
| Glioblastoma (T98G, LN18) | CRISPRoff (dCas9-DNMT3A) | Strong to almost complete reduction in expression | Increased sensitivity to temozolomide | [3][4] |
Table 2: Impact of Mismatch Repair (MMR) Gene Knockout/Knockdown on Temozolomide Sensitivity
| Cell Line | Target Gene | Method | Effect on Gene Expression | Change in Temozolomide Sensitivity | Reference |
| Glioblastoma (U251) | MSH6 | shRNA Knockdown | Decreased MSH6 expression | Increased resistance to temozolomide cytotoxicity | [5][6][7] |
| Glioblastoma | MSH2 | RNAi | Decreased MSH2 expression | Strong temozolomide resistance | [8] |
| Medulloblastoma (D341Med) | MLH1 | Promoter Hypermethylation (endogenous) | Loss of MLH1 expression | Moderately resistant (IC50: 178.2 µM) compared to MMR-proficient, MGMT-deficient line (IC50: 1.705 µM) | [9][10] |
| Glioblastoma | MLH1 | siRNA Knockdown | Decreased MLH1 expression | Increased resistance to temozolomide | [11] |
| Glioblastoma | PMS2 | siRNA Knockdown | Decreased PMS2 expression | Increased resistance to temozolomide | [11] |
Detailed Experimental Protocols
CRISPR-Cas9 Mediated Knockout of MGMT
-
gRNA Design and Cloning:
-
Design two to three single guide RNAs (sgRNAs) targeting a critical exon of the MGMT gene using a publicly available tool (e.g., CHOPCHOP).
-
Synthesize and clone the gRNAs into a suitable expression vector that also contains the Cas9 nuclease.
-
-
Transfection:
-
Transfect the chosen glioblastoma cell line (e.g., T98G, which has high endogenous MGMT expression) with the Cas9-gRNA plasmid using a lipid-based transfection reagent or electroporation.
-
-
Single-Cell Cloning:
-
Two days post-transfection, seed the cells at a very low density in 96-well plates to allow for the growth of single-cell-derived colonies.
-
-
Screening and Validation:
-
Expand the individual clones and screen for MGMT knockout.
-
Genomic DNA Analysis: Extract genomic DNA from the clones. Amplify the targeted region by PCR and sequence the amplicons to identify insertions or deletions (indels) that result in a frameshift mutation.
-
Western Blot Analysis: Lyse the cells and perform a Western blot using an anti-MGMT antibody to confirm the absence of MGMT protein expression.
-
Cell Viability Assay (MTT Assay)
-
Cell Seeding:
-
Seed both wild-type and knockout cells in 96-well plates at a density of 5,000 cells per well. Allow the cells to adhere overnight.
-
-
Drug Treatment:
-
Treat the cells with a serial dilution of this compound or temozolomide for 72 hours. Include a vehicle-only control.
-
-
MTT Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the data and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
-
Western Blot Analysis for Protein Expression
-
Protein Extraction:
-
Lyse the cells in RIPA buffer containing protease inhibitors.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE:
-
Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel.
-
Run the gel to separate the proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST.
-
Incubate the membrane with a primary antibody specific for the protein of interest (e.g., MGMT, MSH6, or a loading control like β-actin) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Conclusion
The use of genetic knockouts provides a powerful and definitive approach to validating the mechanism of action of this compound. The experimental evidence overwhelmingly supports a model where MGMT-mediated direct repair is a primary mechanism of resistance. In the absence of MGMT, a functional MMR system is crucial for mediating the cytotoxic effects of this compound. Conversely, the loss of MMR function in MGMT-deficient cells leads to this compound tolerance and resistance. This guide provides researchers with the foundational knowledge, comparative data, and methodological outlines to design and interpret experiments aimed at further dissecting the molecular determinants of response to this important class of chemotherapeutic agents.
References
- 1. DNA repair methyltransferase (Mgmt) knockout mice are sensitive to the lethal effects of chemotherapeutic alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Downregulation of MGMT expression by targeted editing of DNA methylation enhances temozolomide sensitivity in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Downregulation of MGMT expression by targeted editing of DNA methylation enhances temozolomide sensitivity in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MSH6 mutations arise in glioblastomas during temozolomide therapy and mediate temozolomide resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MSH6 mutations arise in glioblastomas during temozolomide therapy and mediate temozolomide resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Minor Changes in Expression of the Mismatch Repair Protein MSH2 Exert a Major Impact on Glioblastoma Response to Temozolomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mismatch repair deficiency: a temozolomide resistance factor in medulloblastoma cell lines that is uncommon in primary medulloblastoma tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Reduction of MLH1 and PMS2 confers temozolomide resistance and is associated with recurrence of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Biodistribution of MTIC and Temozolomide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo biodistribution of the alkylating agent temozolomide and its active metabolite, 5-(3-methyl-1-triazeno)imidazole-4-carboxamide (MTIC). Temozolomide is a key chemotherapeutic agent for brain tumors, and its efficacy is intrinsically linked to its ability to cross the blood-brain barrier and convert to the cytotoxic this compound. Understanding the distinct pharmacokinetic profiles of these two molecules is crucial for optimizing therapeutic strategies.
Executive Summary
Temozolomide is a prodrug that exhibits excellent oral bioavailability and readily crosses the blood-brain barrier.[1][2] In contrast, its active metabolite, this compound, is highly unstable under physiological conditions and is not believed to efficiently cross the blood-brain barrier on its own.[3] The therapeutic advantage of temozolomide lies in its ability to deliver the cytotoxic this compound directly to the central nervous system. This guide synthesizes available pharmacokinetic data to compare the systemic and tissue-specific distribution of both compounds. Direct in vivo biodistribution data for this compound is limited due to its short half-life, making direct comparison challenging.[1][4]
Comparative Pharmacokinetic Data
The following table summarizes key pharmacokinetic parameters for temozolomide and this compound in plasma, providing a snapshot of their systemic exposure.
| Parameter | Temozolomide | This compound | Species | Administration | Dose | Source |
| Cmax (μg/mL) | 5.5 ± 3.2 | 0.07 - 0.61 | Human | Oral | 150 mg/m² | [4][5] |
| Tmax (hours) | 1.8 ± 1.2 | ~1 | Human | Oral | 150 mg/m² / 125-250 mg/m² | [4][5] |
| AUC (μg/mL·h) | 17.1 ± 6.8 | - | Human | Oral | 150 mg/m² | [5] |
| t½ (hours) | 1.8 | 1.47 (88 min) | Human | Oral | 125-250 mg/m² | [2][4] |
| Brain/Plasma Ratio | 17.8% | Not applicable (does not readily cross BBB) | Human | Oral | 150 mg/m² | [5] |
Temozolomide Biodistribution in Brain Tissue
The critical therapeutic action of temozolomide occurs within the brain. The following table details its distribution within this target organ.
| Parameter | Value | Species | Administration | Dose | Source |
| Brain Interstitium Cmax (μg/mL) | 0.6 ± 0.3 | Human | Oral | 150 mg/m² | [5] |
| Brain Interstitium Tmax (hours) | 2.0 ± 0.8 | Human | Oral | 150 mg/m² | [5] |
| Brain Interstitium AUC (μg/mL·h) | 2.7 ± 1.0 | Human | Oral | 150 mg/m² | [5] |
| Cerebrospinal Fluid Concentration | ~20-30% of plasma concentration | Human | Oral | Not specified | [2][5] |
Signaling Pathways and Experimental Workflows
To visually represent the metabolic relationship and experimental investigation of these compounds, the following diagrams are provided.
References
- 1. Temozolomide and Other Alkylating Agents in Glioblastoma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Temozolomide - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics of 3-methyl-(triazen-1-yl)imidazole-4-carboximide following administration of temozolomide to patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
A Meta-Analysis of Dacarbazine and Temozolomide Efficacy in Clinical Trials: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of clinical trials comparing the efficacy of the alkylating agents dacarbazine (DTIC) and temozolomide (TMZ) in the treatment of metastatic melanoma. Dacarbazine, the historical standard of care, and its oral prodrug, temozolomide, both function by methylating DNA, leading to cytotoxicity in cancer cells. This analysis synthesizes data from key randomized controlled trials to offer a comparative overview of their clinical performance, supported by detailed experimental protocols and molecular mechanisms of action.
Quantitative Data Summary
The following tables summarize the efficacy and safety data from a pivotal meta-analysis and individual head-to-head clinical trials comparing dacarbazine and temozolomide.
Table 1: Meta-Analysis of Efficacy Outcomes
| Outcome | Relative Risk (RR) | 95% Confidence Interval (CI) | P-value | Conclusion |
| Complete Response | 0.83 | 0.26–2.64 | 0.76 | No significant difference |
| Partial Response | 1.35 | 0.95–1.91 | 0.10 | No significant difference |
| Stable Disease | 1.05 | 0.85–1.30 | 0.65 | No significant difference |
| Disease Control Rate | 1.14 | 0.97–1.36 | 0.11 | No significant difference |
Source: Teimouri et al., 2013. This meta-analysis included three randomized clinical trials with a total of 1,314 patients.[1][2]
Table 2: Overall Survival and Progression-Free Survival from Key Clinical Trials
| Clinical Trial | Treatment Arm | Median Overall Survival (months) | Median Progression-Free Survival (months) |
| Middleton et al., 2000 | Temozolomide | 7.7 | 1.9 |
| Dacarbazine | 6.4 | 1.5 | |
| Patel et al., 2011 | Temozolomide | 9.1 | 2.3 |
| Dacarbazine | 9.4 | 2.2 |
Sources: Middleton MR, et al. J Clin Oncol. 2000; Patel PM, et al. Eur J Cancer. 2011.[3][4]
Table 3: Summary of Key Hematologic and Non-Hematologic Side Effects (Meta-Analysis)
| Side Effect | Relative Risk (RR) (TMZ vs. DTIC) | 95% Confidence Interval (CI) | P-value | Conclusion |
| Anemia | 0.77 | 0.53–1.11 | 0.16 | No significant difference |
| Neutropenia | 1.45 | 0.95–2.22 | 0.09 | No significant difference |
| Thrombocytopenia | 1.00 | 0.76–1.31 | 0.98 | No significant difference |
| Lymphopenia | 3.79 | 1.38–10.39 | 0.01 | Significantly higher with Temozolomide |
Source: Teimouri et al., 2013.[1][2]
Experimental Protocols
The methodologies of the key randomized controlled trials included in the meta-analysis are detailed below.
1. Middleton et al., 2000 (Randomized Phase III Study)
-
Objective: To compare the efficacy and safety of temozolomide versus dacarbazine in patients with advanced metastatic melanoma.
-
Patient Population: 305 patients with advanced metastatic melanoma.
-
Treatment Arms:
-
Temozolomide: 200 mg/m²/day orally for 5 consecutive days every 28 days.
-
Dacarbazine: 250 mg/m²/day intravenously for 5 consecutive days every 21 days.
-
-
Primary Endpoints: Overall survival.
-
Secondary Endpoints: Progression-free survival, objective response rate, safety, and quality of life.[3]
2. Patel et al., 2011 (EORTC 18032 - Randomized Phase III Study)
-
Objective: To compare the efficacy of an extended-schedule, escalated-dose of temozolomide versus standard-dose dacarbazine in patients with stage IV melanoma.
-
Patient Population: 859 patients with stage IV melanoma.
-
Treatment Arms:
-
Temozolomide: 150 mg/m²/day orally for 7 consecutive days every 14 days.
-
Dacarbazine: 1000 mg/m² intravenously on day 1 every 3 weeks.
-
-
Primary Endpoint: Overall survival.
-
Secondary Endpoints: Progression-free survival, response rate, and safety.[4]
3. Third Clinical Trial Included in the Meta-Analysis
The third trial included in the Teimouri et al. (2013) meta-analysis was a smaller study that contributed to the total patient number of 1,314. Specific details of this trial's protocol were not individually published in a major journal but were included in the meta-analysis data. The treatment regimens were consistent with the standard administration of dacarbazine and temozolomide for metastatic melanoma at the time.
Visualizing Experimental Workflow and Signaling Pathways
Experimental Workflow of a Comparative Clinical Trial
Caption: A typical experimental workflow for a randomized clinical trial comparing Dacarbazine and Temozolomide.
Mechanism of Action and DNA Repair Signaling Pathway
Caption: Mechanism of action of Dacarbazine and Temozolomide, leading to DNA damage and subsequent cellular responses.
References
- 1. mm-encapsulation.com [mm-encapsulation.com]
- 2. Efficacy and side effects of dacarbazine in comparison with temozolomide in the treatment of malignant melanoma: a meta-analysis consisting of 1314 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Randomized phase III study of temozolomide versus dacarbazine in the treatment of patients with advanced metastatic malignant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Extended schedule, escalated dose temozolomide versus dacarbazine in stage IV melanoma: final results of a randomised phase III study (EORTC 18032) - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding the Laboratory: A Comprehensive Guide to the Proper Disposal of MTIC
For researchers, scientists, and drug development professionals handling 5-(3-Methyl-1-triazenyl)imidazole-4-carboxamide (MTIC), a potent DNA alkylating agent, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This compound is the active metabolite of the chemotherapeutic drugs dacarbazine and temozolomide, and as such, warrants careful handling and disposal as a hazardous chemical. This guide provides essential, step-by-step procedures for the safe management and disposal of this compound and its associated waste streams.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to adhere to standard laboratory safety protocols for handling hazardous chemicals. Always work in a well-ventilated area, preferably within a certified chemical fume hood.
Personal Protective Equipment (PPE) is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber.
-
Body Protection: A laboratory coat or gown.
Waste Segregation and Collection
Proper segregation of waste is fundamental to a safe and compliant disposal process. All materials that have come into contact with this compound must be treated as hazardous waste.
Table 1: this compound Waste Stream Segregation
| Waste Type | Description | Collection Container | Disposal Method |
| Solid Chemical Waste | Unused or expired this compound powder, contaminated weigh boats, and spatulas. | Labeled, sealed, and chemically compatible hazardous waste container for solid waste. | Collection by a licensed hazardous waste disposal contractor for incineration. |
| Liquid Chemical Waste | Solutions containing this compound, rinsate from cleaning contaminated glassware, and solvents used in experiments with this compound. | Labeled, sealed, and chemically compatible hazardous waste container for liquid waste. | Collection by a licensed hazardous waste disposal contractor for incineration or chemical treatment. |
| Contaminated Labware | Disposable items such as pipette tips, and any other labware that has come into direct contact with this compound. | Labeled hazardous waste bag or container for solid waste. | Collection by a licensed hazardous waste disposal contractor for incineration. |
| Contaminated PPE | Used gloves, disposable lab coats, and any other PPE contaminated with this compound. | Labeled hazardous waste bag for solid waste. | Collection by a licensed hazardous waste disposal contractor for incineration. |
On-Site Chemical Degradation Protocol
For laboratories equipped to perform chemical neutralization, this compound can be degraded into less hazardous compounds through alkaline hydrolysis. This procedure should only be carried out by trained personnel in a controlled laboratory setting. This compound is known to be unstable in alkaline conditions, leading to its degradation.[1][2] For instance, its parent compound, temozolomide, completely decomposes at pH 9.[3] Another parent compound, dacarbazine, shows degradation in 0.1N NaOH at room temperature.[2]
Experimental Protocol for Alkaline Hydrolysis of this compound Waste:
-
Preparation: In a designated chemical fume hood, prepare a 1 M solution of sodium hydroxide (NaOH).
-
Reaction Setup: Place the liquid waste containing this compound into a suitable, chemically resistant container with a magnetic stirrer.
-
Neutralization: Slowly add the 1 M NaOH solution to the this compound waste while stirring continuously. Monitor the pH of the solution, aiming for a pH greater than 9.
-
Reaction Time: Allow the reaction to proceed at room temperature for a minimum of 24 hours to ensure complete degradation. Studies on the parent compound dacarbazine showed 6.38% degradation in 0.1N NaOH after 6 hours at room temperature, suggesting a longer reaction time is necessary for complete degradation.[2]
-
Neutralization of Final Solution: After the 24-hour degradation period, neutralize the resulting solution to a pH between 6 and 8 by slowly adding a suitable acid (e.g., 1 M hydrochloric acid).
-
Disposal of Degraded Solution: The primary degradation products of this compound are 5-aminoimidazole-4-carboxamide (AIC) and 2-azahypoxanthine.[4] According to their safety data sheets, these compounds are considered irritants but are not classified as hazardous for transport.[1][5][6][7] However, it is best practice to dispose of the final neutralized solution as chemical waste through your institution's hazardous waste management program.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratories can effectively manage the risks associated with this compound, ensuring the safety of personnel and the protection of the environment. Always consult your institution's specific safety and disposal guidelines.
References
- 1. hmdb.ca [hmdb.ca]
- 2. neuroquantology.com [neuroquantology.com]
- 3. [Evaluation of stability of temozolomide in solutions after opening the capsule] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Degradation of dacarbazine in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmacopoeia.com [pharmacopoeia.com]
- 6. 5-Amino-4-imidazolecarboxamide - Safety Data Sheet [chemicalbook.com]
- 7. sds.metasci.ca [sds.metasci.ca]
Safeguarding Researchers: A Comprehensive Guide to Handling MTIC
Essential safety protocols and disposal plans for 5-(3-methyl-1-triazen-1-yl)imidazole-4-carboxamide (MTIC), a potent DNA alkylating agent and the active metabolite of the chemotherapy drugs dacarbazine and temozolomide.
Researchers and drug development professionals handling this compound must adhere to stringent safety protocols due to its cytotoxic, mutagenic, and carcinogenic properties.[1][2] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the environment.
Personal Protective Equipment (PPE) for Handling this compound
Given the hazardous nature of this compound and its parent compounds, dacarbazine and temozolomide, a comprehensive suite of personal protective equipment is mandatory.[1][2][3] The following table summarizes the required PPE for various activities involving this compound.
| Activity | Required Personal Protective Equipment |
| Compound Handling (Weighing, Reconstituting) | Double Nitrile Gloves (one pair under gown cuff, one over)[3] |
| Disposable, lint-free, solid-front gown with knit cuffs[3] | |
| NIOSH-approved respirator (e.g., N95)[3][4] | |
| Safety glasses with side shields or a full-face shield[4][5] | |
| Administering Solutions | Double Nitrile Gloves[3] |
| Disposable Gown[3] | |
| Safety glasses or face shield[4] | |
| Waste Disposal | Double Nitrile Gloves[3] |
| Disposable Gown[3] | |
| Spill Cleanup | Industrial thickness gloves (>0.45mm) made from latex, neoprene, or nitrile[6] |
| Disposable Gown[6] | |
| NIOSH-approved respirator[3][4] | |
| Safety glasses and a face shield[4] |
Experimental Protocol: Safe Handling and Disposal of this compound
This protocol outlines the step-by-step procedure for safely handling this compound in a laboratory setting.
1. Preparation and Engineering Controls:
-
All work with this compound powder or concentrated solutions must be conducted in a designated area within a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood to minimize inhalation exposure.[5][7]
-
Ensure a spill kit is readily available. The kit should contain absorbent materials, appropriate PPE, and waste disposal bags.[4]
2. Handling and Reconstitution:
-
Before handling, ensure all required PPE is donned correctly.
-
When weighing the powdered form of this compound, use a containment balance or perform the task within the BSC.
-
To reconstitute, slowly add the solvent to the vial containing the this compound powder to avoid aerosolization.
3. Administration:
-
Use Luer-Lok syringes and needless systems to prevent accidental needlestick injuries and leakage.[5]
4. Decontamination:
-
All surfaces and equipment potentially contaminated with this compound should be decontaminated. A recommended procedure involves wiping the area with a detergent solution followed by a suitable disinfectant.[4]
5. Waste Disposal:
-
All disposable items that have come into contact with this compound, including gloves, gowns, vials, and pipette tips, are considered cytotoxic waste.[6][8]
-
Segregate cytotoxic waste into clearly labeled, leak-proof, and puncture-resistant containers.[8]
-
Liquid waste containing this compound should be collected in a designated, sealed container.
-
Disposal of this compound waste must be carried out by a licensed hazardous waste disposal company in accordance with local, state, and federal regulations.[9][10] High-temperature incineration is the preferred method for destroying cytotoxic drugs.[8]
6. Spill Management:
-
In the event of a spill, immediately evacuate the area and restrict access.
-
Don the appropriate spill cleanup PPE.
-
Contain the spill using absorbent pads from the spill kit.[4]
-
Carefully collect the contaminated materials and place them in a designated cytotoxic waste container.[4]
-
Decontaminate the spill area thoroughly.
-
Report the spill to the laboratory supervisor and follow institutional reporting procedures.[4]
Logical Workflow for Safe this compound Handling
The following diagram illustrates the key decision points and procedural flow for safely handling this compound in a research environment.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. medline.com [medline.com]
- 2. carlroth.com [carlroth.com]
- 3. halyardhealth.com [halyardhealth.com]
- 4. ipservices.care [ipservices.care]
- 5. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 7. hse.gov.uk [hse.gov.uk]
- 8. Laboratory waste | Staff Portal [staff.ki.se]
- 9. ptb.de [ptb.de]
- 10. butterfliesnow.com [butterfliesnow.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
